ODM-204
Description
nonsteroidal compound for the treatment of castration-resistant prostate cancer by blocking the androgen receptor and inhibiting CYP17A1
Structure
3D Structure
Propriétés
Numéro CAS |
1642818-64-1 |
|---|---|
Formule moléculaire |
C20H21F3N4 |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
4-[[(1R)-3-imidazol-1-yl-6,6-dimethylcyclohex-2-en-1-yl]-methylamino]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C20H21F3N4/c1-19(2)7-6-16(27-9-8-25-13-27)11-18(19)26(3)15-5-4-14(12-24)17(10-15)20(21,22)23/h4-5,8-11,13,18H,6-7H2,1-3H3/t18-/m1/s1 |
Clé InChI |
CIGRGLYYGIMTOD-GOSISDBHSA-N |
SMILES isomérique |
CC1(CCC(=C[C@H]1N(C)C2=CC(=C(C=C2)C#N)C(F)(F)F)N3C=CN=C3)C |
SMILES canonique |
CC1(CCC(=CC1N(C)C2=CC(=C(C=C2)C#N)C(F)(F)F)N3C=CN=C3)C |
Origine du produit |
United States |
Foundational & Exploratory
ODM-204: A Dual-Action Androgen Receptor and CYP17A1 Inhibitor - A Technical Overview
Foreword: This document provides a detailed technical overview of the discovery and development timeline of ODM-204, a novel, nonsteroidal small molecule designed for the treatment of castration-resistant prostate cancer (CRPC). This compound is characterized by its unique dual mechanism of action, targeting both the androgen receptor (AR) and the cytochrome P450 17A1 (CYP17A1) enzyme. This guide synthesizes available preclinical and clinical data to offer a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Discovery and Rationale
This compound was developed by Orion Corporation as a potential treatment for CRPC. The rationale behind its design was to more effectively suppress the androgen signaling pathway, a key driver of prostate cancer growth, by simultaneously blocking the androgen receptor and inhibiting the production of androgens.[1][2] This dual-targeting approach was hypothesized to offer a more profound and durable anti-tumor response compared to agents targeting either pathway alone.
Preclinical Development
The preclinical evaluation of this compound demonstrated its potent dual activity and promising anti-cancer effects in various in vitro and in vivo models.
In Vitro Efficacy
This compound was shown to be a potent inhibitor of both the androgen receptor and the CYP17A1 enzyme. Furthermore, it demonstrated significant anti-proliferative effects in androgen-dependent prostate cancer cell lines and activity against known androgen receptor mutations.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Androgen Receptor (AR) Binding Affinity (Ki) | 47 nM | Rat Prostate Cytosolic Lysates | [3] |
| CYP17A1 Inhibition (IC50) | 22 nM | Human and Rat Testicular Microsomes | [3] |
| LNCaP Cell Proliferation Inhibition (IC50) | 170 nM | LNCaP Cells | [3] |
| VCaP Cell Proliferation Inhibition (IC50) | 280 nM | VCaP Cells | [3] |
| AR Mutant (T877A) Inhibition (IC50) | 95 nM | Transfected Cells | [3] |
| AR Mutant (W741L) Inhibition (IC50) | 277 nM | Transfected Cells | [3] |
| AR Mutant (F876L) Inhibition (IC50) | 6 nM | Transfected Cells | [3] |
In Vivo Efficacy
In animal models, this compound demonstrated significant tumor growth inhibition and suppression of steroidogenesis.
Table 2: In Vivo Efficacy of this compound
| Model | Treatment | Outcome | Reference |
| Murine VCaP Xenograft | 50 mg/kg/day, oral | 66% tumor growth inhibition | [3] |
| Cynomolgus Monkeys | 10-30 mg/kg, single oral dose | Dose-dependent inhibition of adrenal and testicular steroid production | [2] |
| Human Chorionic Gonadotropin-Treated Male Rats | Not specified | Inhibition of steroid production | [2] |
| Male Rats with LHRH Agonist | Not specified | Potentiation of testosterone suppression and reduction in androgen-sensitive organ weights | [2] |
Clinical Development
This compound advanced to early-phase clinical trials to evaluate its safety, pharmacokinetics, and preliminary efficacy in patients with metastatic castration-resistant prostate cancer (mCRPC).
DUALIDES Phase I/II Trial (NCT02344017)
The DUALIDES trial was a first-in-human, open-label, multicenter, dose-escalation study.[1][4][5]
Table 3: DUALIDES Phase I/II Trial Summary
| Parameter | Details | Reference |
| Phase | I/II | [1][4] |
| Patient Population | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | [1][5] |
| Intervention | This compound (50, 100, 200, 300, 500 mg twice daily) with concomitant prednisone | [1][5] |
| Primary Objective | To evaluate the safety and tolerability of this compound | [5] |
| Key Findings | - Generally well-tolerated up to the highest dose. - Preliminary antitumor activity observed, with decreases in serum testosterone and Prostate-Specific Antigen (PSA) levels. - 13% of patients achieved a >50% reduction in PSA at 12 weeks. - Unfavorable pharmacokinetic properties were identified. | [1][5] |
Discontinuation of Development
Further clinical development of this compound was halted due to its pharmacokinetic profile.[1][5] Specifically, a decrease in the steady-state plasma concentration of the drug was observed at higher doses after repeated administration, which was suspected to be due to the induction of CYP3A4 metabolism.[6][7]
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the manufacturer, the following outlines the general methodologies employed in the preclinical evaluation of this compound based on published literature.
Androgen Receptor Binding Assay
The binding affinity of this compound to the wild-type androgen receptor was determined using a competitive binding assay with radiolabeled androgens in cytosolic lysates derived from the ventral prostates of rats.[3]
CYP17A1 Inhibition Assay
The inhibitory activity of this compound on the CYP17A1 enzyme was assessed using human and rat testicular microsomes as well as a human adrenal cortex cell line.[3] The assay likely involved incubating the microsomes or cells with a substrate for CYP17A1 in the presence of varying concentrations of this compound and measuring the formation of the product.
Cell Proliferation Assays
The anti-proliferative effects of this compound were evaluated in the androgen-dependent human prostate cancer cell lines, VCaP and LNCaP.[1][2] Cells were cultured in the presence of androgens and treated with increasing concentrations of this compound. Cell viability was assessed after a defined period to determine the IC50 values.
VCaP Xenograft Model
The in vivo efficacy of this compound was studied in a murine xenograft model using VCaP cells.[1][2] Male immunodeficient mice were subcutaneously implanted with VCaP cells. Once tumors were established, the mice were treated with an oral daily dose of 50 mg/kg of this compound, and tumor growth was monitored over time to determine the extent of tumor growth inhibition compared to a control group.[3]
Signaling Pathways and Mechanisms of Action
The dual-action mechanism of this compound is a key feature of its design. By inhibiting CYP17A1, it blocks the synthesis of androgens, thereby reducing the ligands available to activate the androgen receptor. Concurrently, it directly antagonizes the androgen receptor, preventing its activation by any remaining androgens.
Caption: Dual mechanism of action of this compound.
Caption: this compound development and discontinuation workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure–activity relationship analysis of a series of nonsteroidal analogues as androgen receptor antagonists - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Discovery and development of this compound: A Novel nonsteroidal compound for the treatment of castration-resistant prostate cancer by blocking the androgen receptor and inhibiting CYP17A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–activity relationship analysis of a series of nonsteroidal analogues as androgen receptor antagonists - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
The Dual-Action Mechanism of ODM-204: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
ODM-204 is a novel, orally available, nonsteroidal small molecule designed for the treatment of castration-resistant prostate cancer (CRPC). It exhibits a unique dual-action mechanism, functioning as both a potent androgen receptor (AR) antagonist and a selective inhibitor of the CYP17A1 enzyme. This dual inhibition is intended to provide a more comprehensive blockade of the androgen signaling pathway, which remains a key driver of tumor growth in CRPC. Preclinical studies demonstrated significant antitumor activity in various models, and a Phase I clinical trial (DUALIDES) has been conducted. However, the clinical development of this compound was ultimately halted due to unfavorable pharmacokinetic properties. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by available quantitative data, experimental methodologies, and pathway visualizations.
Introduction to the Dual-Action Strategy
Castration-resistant prostate cancer (CRPC) is characterized by the continued proliferation of prostate cancer cells despite androgen deprivation therapy (ADT). A primary driver of this resistance is the persistent activation of the androgen receptor (AR) signaling pathway. This can occur through various mechanisms, including AR overexpression, mutations that allow activation by other ligands, and intratumoral androgen synthesis.
This compound was developed to address this challenge through a dual-pronged attack on the AR signaling axis. By simultaneously inhibiting the CYP17A1 enzyme and directly antagonizing the androgen receptor, this compound aims to both reduce the production of androgens and block the action of any remaining androgens at the receptor level.
Mechanism of Action
Inhibition of CYP17A1
CYP17A1 is a critical enzyme in the androgen biosynthesis pathway, catalyzing two key reactions: 17α-hydroxylase and 17,20-lyase activities. The inhibition of CYP17A1 by this compound effectively blocks the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, which are precursors for testosterone and dihydrotestosterone (DHT).[1][2][3] This leads to a significant reduction in the levels of circulating and intratumoral androgens.
Antagonism of the Androgen Receptor
In addition to inhibiting androgen synthesis, this compound is a direct and high-affinity antagonist of the androgen receptor.[1][2][3] It binds to the ligand-binding domain of the AR, preventing the binding of androgens such as testosterone and DHT. This antagonism inhibits the subsequent conformational changes in the AR, its nuclear translocation, and the transcription of androgen-responsive genes that are crucial for prostate cancer cell growth and survival.[3]
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Value | Reference |
| CYP17A1 | Inhibition Assay | IC50 = 22 nM | [4][5][6] |
| Androgen Receptor (wild-type) | Binding Affinity | Ki = 47 nM | [5][6] |
| LNCaP cell proliferation | Inhibition Assay | IC50 = 170 nM | [5] |
| VCaP cell proliferation | Inhibition Assay | IC50 = 280 nM | [5] |
| AR mutant T877A | Transactivation Assay | IC50 = 95 nM | [5] |
| AR mutant W741L | Transactivation Assay | IC50 = 277 nM | [5] |
| AR mutant F876L | Transactivation Assay | IC50 = 6 nM | [5] |
Table 2: Phase I Clinical Trial (DUALIDES) Data for this compound [7][8][9]
| Parameter | Finding |
| Dose Escalation Cohorts | 50, 100, 200, 300, and 500 mg twice daily with prednisone |
| Adverse Events (most common) | Fatigue, nausea, decreased appetite, diarrhea, vomiting |
| Pharmacokinetics | AUC and Cmax increased with dose up to 300 mg. Steady-state concentrations on day 8 were unexpectedly decreased at higher doses compared to day 1. |
| Efficacy | 30% of patients showed a PSA decrease, with a median decrease of 47%. At 12 weeks, 13% of patients had a PSA response (≥ 50% reduction). |
Experimental Protocols
CYP17A1 Inhibition Assay
The inhibitory activity of this compound on CYP17A1 was assessed using in vitro assays with human and rat testicular microsomes and a human adrenal cortex cell line.[5] A typical protocol for such an assay would involve:
-
Preparation of Microsomes: Isolation of microsomes from human or rat testicular tissue, or from a suitable adrenal cell line (e.g., NCI-H295R).
-
Incubation: Incubation of the microsomes with a known concentration of a CYP17A1 substrate (e.g., radiolabeled pregnenolone or progesterone) in the presence of varying concentrations of this compound.
-
Extraction and Analysis: Extraction of the steroids from the reaction mixture and separation using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).
-
Quantification: Quantification of the conversion of the substrate to its product (e.g., 17α-hydroxyprogesterone or androstenedione) to determine the inhibitory effect of this compound and calculate the IC50 value.
Androgen Receptor Binding Assay
The binding affinity of this compound to the wild-type AR was determined using a competition binding assay with cytosolic lysates from the ventral prostates of castrated rats.[5] A general protocol for this assay is as follows:
-
Preparation of Cytosolic Lysates: Homogenization of ventral prostate tissue from castrated rats to obtain a cytosolic fraction rich in androgen receptors.
-
Competition Binding: Incubation of the cytosolic lysates with a fixed concentration of a radiolabeled androgen (e.g., [3H]-R1881) and increasing concentrations of unlabeled this compound.
-
Separation of Bound and Unbound Ligand: Separation of the receptor-bound radioligand from the unbound radioligand, typically by filtration or dextran-coated charcoal adsorption.
-
Quantification: Measurement of the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Calculation of the Ki value for this compound based on the displacement of the radioligand.
VCaP Xenograft Model
The in vivo antitumor activity of this compound was evaluated in a VCaP xenograft model.[1][2][10] VCaP cells are derived from a human prostate cancer vertebral metastasis and are androgen-sensitive, expressing wild-type AR. The general protocol for this model is:
-
Cell Culture: VCaP cells are cultured in appropriate media.
-
Tumor Implantation: A suspension of VCaP cells is subcutaneously injected into immunocompromised male mice (e.g., nude or SCID mice).
-
Tumor Growth and Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered orally at a specified dose and schedule.
-
Monitoring: Tumor volume is measured regularly using calipers, and animal body weight is monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed, and may be used for further analysis (e.g., immunohistochemistry, gene expression analysis).
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams illustrate the dual-action mechanism of this compound and a typical experimental workflow.
Caption: Dual-action mechanism of this compound.
Caption: VCaP xenograft model workflow.
Conclusion and Future Directions
This compound represents a rational and innovative approach to treating CRPC by dually targeting androgen synthesis and receptor signaling. Preclinical data demonstrated its potential to effectively inhibit the growth of prostate cancer cells. However, the unfavorable pharmacokinetic profile observed in the Phase I clinical trial, specifically the decrease in steady-state plasma concentrations at higher doses, led to the discontinuation of its development.[8][9]
While this compound itself may not proceed to further clinical stages, the concept of dual inhibition of CYP17A1 and the androgen receptor remains a compelling strategy. Future research in this area could focus on developing new chemical entities with similar dual-action mechanisms but improved pharmacokinetic properties. Understanding the metabolic pathways and potential for autoinduction of metabolism that may have affected this compound will be crucial for the design of next-generation dual-acting AR-targeted therapies.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Novel Dual Inhibitor of CYP17A1 and Androgen Receptor: Early Results from Phase I Dose Escalation in Men with Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. science.rsu.lv [science.rsu.lv]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Application of Prostate Cancer Models for Preclinical Study: Advantages and Limitations of Cell Lines, Patient-Derived Xenografts, and Three-Dimensional Culture of Patient-Derived Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Castration induces up-regulation of intratumoral androgen biosynthesis and androgen receptor expression in an orthotopic VCaP human prostate cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery and development of this compound: A Novel nonsteroidal compound for the treatment of castration-resistant prostate cancer by blocking the androgen receptor and inhibiting CYP17A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
ODM-204: A Technical Overview of its Dual-Action Mechanism in Androgen Biosynthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of ODM-204, a novel, nonsteroidal small molecule designed for the treatment of castration-resistant prostate cancer (CRPC). The document details its dual mechanism of action, involving the direct inhibition of the androgen receptor (AR) and the suppression of androgen biosynthesis through the inhibition of the CYP17A1 enzyme. Quantitative data from preclinical and clinical studies are presented, alongside the methodologies of key experiments, to offer a comprehensive resource for the scientific community.
Mechanism of Action: A Dual-Pronged Approach
Prostate cancer, particularly in its castration-resistant state, remains heavily dependent on androgen receptor signaling.[1] this compound was developed to disrupt this pathway at two critical points: ligand synthesis and receptor activation.[2][3] This dual inhibition is intended to provide a more comprehensive blockade of the androgenic stimuli driving tumor growth than targeting either mechanism alone.[4][5]
1.1 Inhibition of Androgen Biosynthesis via CYP17A1
This compound potently inhibits Cytochrome P450 17A1 (CYP17A1), a crucial enzyme in the steroidogenesis pathway.[1][6] CYP17A1, located in the endoplasmic reticulum, possesses both 17α-hydroxylase and 17,20-lyase activities.[6] These functions are essential for converting pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, which are the precursors to testosterone and dihydrotestosterone (DHT).[2] By blocking CYP17A1 in both the adrenal glands and the testes, this compound effectively curtails the production of androgens that can activate the AR.[6]
1.2 Antagonism of the Androgen Receptor
In addition to inhibiting steroid synthesis, this compound acts as a direct antagonist of the androgen receptor.[6] It binds to the AR with high affinity, preventing the binding of any residual androgens (like T or DHT).[5][6] This action inhibits androgen-induced receptor activation and subsequent nuclear translocation, which in turn prevents the receptor from binding to androgen response elements (AREs) on DNA and initiating the transcription of genes responsible for prostate cancer cell proliferation.[6]
Quantitative Inhibitory Activity
The potency of this compound has been quantified through various in vitro and in vivo studies, including a Phase I clinical trial.
Table 1: In Vitro Inhibitory Potency of this compound
| Target | Parameter | Value (nM) | Reference |
|---|---|---|---|
| CYP17A1 | IC₅₀ | 22 | [5][7] |
| Androgen Receptor | IC₅₀ | 80 | [7] |
| Androgen Receptor | Kᵢ | 47 |[5] |
Table 2: Preclinical In Vivo Efficacy in Cynomolgus Monkeys
| Parameter | Dosing | Observation | Reference |
|---|---|---|---|
| Steroid Production | Single oral dose (10-30 mg/kg) | Dose-dependent inhibition of adrenal and testicular steroid production. | [2][3] |
| Serum Biomarkers | Single oral dose | Marked suppression of Testosterone and DHEA. | [5] |
| Hormone Levels | Multiple daily doses | Increased Luteinizing Hormone (LH); minimal changes in cortisol and aldosterone. |[5] |
Table 3: Key Clinical Results from Phase I DUALIDES Trial in mCRPC Patients
| Parameter | Dosing | Observation | Reference |
|---|---|---|---|
| Dose Range | 50, 100, 200, 300, 500 mg BID | Generally well tolerated up to the highest dose. | [4][8] |
| Serum Testosterone | All dose cohorts | >50% decrease from baseline observed after 8 days of treatment. | [9] |
| PSA Response | All dose cohorts | PSA decreases seen in 30% of patients (median decrease of 47%). | [4][10] |
| PSA Response (≥50%) | All dose cohorts | 13% of patients achieved a ≥50% PSA reduction from baseline at 12 weeks. | [4][8][10] |
| Pharmacokinetics (PK) | 200-500 mg BID | Area under the curve (AUC) was lower on day 8 compared to day 1. |[8][11] |
BID: Twice daily; mCRPC: metastatic Castration-Resistant Prostate Cancer; PSA: Prostate-Specific Antigen.
Experimental Protocols
The following sections detail the methodologies employed in the evaluation of this compound.
3.1 In Vitro Assays
CYP17A1 Inhibition Assay: The inhibitory activity of this compound on CYP17A1 was assessed using human testicular microsomes and the human adrenal cortex cell line NCI-H295R.[5][12] In the cell-based assay, NCI-H295R cells are seeded and incubated overnight. The cells are then treated with varying concentrations of this compound. Following an incubation period, the cell culture supernatant is collected. The concentrations of steroid hormones and their precursors (e.g., pregnenolone, testosterone) are quantified using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The data is then used to calculate the IC₅₀ value, representing the concentration of this compound required to inhibit 50% of the enzymatic activity.[12][13]
Androgen Receptor Potency Assay: The antagonistic effect of this compound on the AR was determined using a cell line stably transfected with the full-length human androgen receptor and an androgen-responsive reporter gene construct (e.g., luciferase).[5] Cells are exposed to a known androgen agonist (e.g., DHT) in the presence of varying concentrations of this compound. The compound's ability to inhibit the androgen-induced expression of the reporter gene is measured, typically via luminescence. This allows for the calculation of its potency as an AR antagonist.
3.2 Preclinical In Vivo Models
VCaP Xenograft Mouse Model: To evaluate anti-tumor efficacy, a xenograft model using the androgen-dependent VCaP human prostate cancer cell line was employed.[2][5] VCaP cells were subcutaneously grafted into intact male immunodeficient mice. Once tumors reached a specified volume, the animals were randomized into treatment groups. These groups typically included a vehicle control, this compound, and comparator agents like enzalutamide and abiraterone.[5] Treatments were administered orally for a defined period (e.g., 28 days), during which tumor volume was regularly measured.[5]
3.3 Clinical Evaluation: DUALIDES Phase I Trial
The first-in-human evaluation of this compound was conducted in the DUALIDES trial (NCT02344017), an open-label, non-randomized, multicenter, dose-escalation study.[4][9]
-
Participants: Patients with metastatic, progressive CRPC.[8]
-
Intervention: Escalating doses of this compound (50, 100, 200, 300, and 500 mg) were administered orally twice daily.[9] Patients also received concomitant prednisone.[8]
-
Pharmacokinetics: Blood samples for measuring plasma concentrations of this compound were collected at multiple time points on Day 1 (single dose) and Day 8 (repeated dosing) to determine parameters such as AUC and Cmax.[9]
-
Pharmacodynamics & Efficacy: Serum testosterone and PSA levels were measured at baseline and throughout the study to assess the biological activity and preliminary anti-tumor effect of the drug.[8][9]
-
Safety: The primary objective was to evaluate the safety profile and identify any dose-limiting toxicities.[8]
Summary and Conclusion
This compound is a potent, nonsteroidal, dual-action inhibitor targeting both androgen biosynthesis via CYP17A1 and the androgen receptor directly. Preclinical studies demonstrated significant tumor growth inhibition and suppression of steroid production.[2][5] Early clinical data from the Phase I DUALIDES trial confirmed its biological activity in patients with CRPC, showing marked reductions in serum testosterone and encouraging PSA responses.[8][11]
However, the clinical development of this compound was discontinued.[8][11] The decision was based on its pharmacokinetic properties, specifically the observation of unexpectedly decreased steady-state plasma concentrations after repeated dosing at higher dose levels.[4][8] Despite not progressing to later-phase trials, the research and data generated for this compound provide valuable insights into the strategy of dual CYP17A1 and AR inhibition for the treatment of advanced prostate cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and development of this compound: A Novel nonsteroidal compound for the treatment of castration-resistant prostate cancer by blocking the androgen receptor and inhibiting CYP17A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. ascopubs.org [ascopubs.org]
- 5. This compound, a novel dual inhibitor of CYP17A1 and androgen receptor for the treatment of castration-resistant prostate cancer. - ASCO [asco.org]
- 6. Facebook [cancer.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. science.rsu.lv [science.rsu.lv]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a Novel Dual Inhibitor of CYP17A1 and Androgen Receptor: Early Results from Phase I Dose Escalation in Men with Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CYP11A1 inhibition as a therapeutic approach for the treatment of castration resistant prostate cancer. - ASCO [asco.org]
- 13. aacrjournals.org [aacrjournals.org]
Preclinical Profile of ODM-204: A Dual-Action Androgen Receptor Inhibitor and CYP17A1 Enzyme Antagonist for Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
ODM-204 is a novel, nonsteroidal small molecule inhibitor that has demonstrated significant potential in preclinical studies for the treatment of castration-resistant prostate cancer (CRPC).[1][2] This document provides a comprehensive technical overview of the preclinical research on this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation. The persistent activation of the androgen receptor (AR) signaling axis, often driven by residual androgens, is a key characteristic of CRPC.[1] this compound is designed to counteract this through a dual mechanism: direct antagonism of the androgen receptor and inhibition of the CYP17A1 enzyme, which is crucial for androgen biosynthesis.[2][3]
Mechanism of Action
This compound exhibits a dual mechanism of action, targeting two critical pathways in prostate cancer progression:
-
Androgen Receptor (AR) Antagonism : this compound binds with high affinity to the androgen receptor, effectively blocking the binding of androgens like testosterone and dihydrotestosterone (DHT).[1][4] This prevents the subsequent AR-mediated transcriptional activation of genes that drive prostate cancer cell growth and proliferation.[3] Specifically, it inhibits androgen-induced receptor activation and the nuclear translocation of the AR.[3]
-
CYP17A1 Inhibition : this compound is a potent inhibitor of the cytochrome P450 17A1 (CYP17A1) enzyme.[3][5] This enzyme plays a pivotal role in the biosynthesis of androgens in both the testes and adrenal glands.[3] By inhibiting CYP17A1, this compound reduces the production of precursor androgens, thereby lowering the levels of testosterone and DHT that can activate the AR.[1][2]
This dual action of this compound provides a comprehensive blockade of the AR signaling pathway, addressing both the receptor and the ligands that activate it.
Figure 1: Dual mechanism of action of this compound.
Quantitative In Vitro and In Vivo Data
The preclinical efficacy of this compound has been quantified through various in vitro and in vivo studies. The key findings are summarized in the tables below.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line / System | Reference |
| AR Binding Affinity (Ki) | 47 nM | Rat prostate cytosolic lysates | [4][6] |
| CYP17A1 Inhibition (IC50) | 22 nM | Human testicular microsomes | [4][5][6] |
| AR Inhibition (IC50) | 80 nM | - | [5] |
| LNCaP Cell Proliferation (IC50) | 170 nM | Androgen-dependent LNCaP cells | [4] |
| VCaP Cell Proliferation (IC50) | 280 nM | Androgen-dependent VCaP cells | [4] |
| AR(T877A) Mutant Inhibition (IC50) | 95 nM | Transfected cells | [4] |
| AR(W741L) Mutant Inhibition (IC50) | 277 nM | Transfected cells | [4] |
| AR(F876L) Mutant Inhibition (IC50) | 6 nM | Transfected cells | [4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Outcome | Reference |
| VCaP Xenograft (mice) | 50 mg/kg/day, oral | 66% tumor growth inhibition | [4] |
| VCaP Xenograft (mice) | - | Significant antitumor activity, better than single agent enzalutamide or abiraterone, or their combination | [6][7] |
| Human Chorionic Gonadotropin-treated Male Rats | - | Dose-dependent inhibition of steroid production | [1] |
| Sexually Mature Male Cynomolgus Monkeys | 10-30 mg/kg, single oral dose | Dose-dependent inhibition of adrenal and testicular steroid production | [1][8] |
| Rats (co-administered with leuprolide acetate) | - | Potentiation of testosterone suppression and reduction in androgen-sensitive organ weights | [1][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
Androgen Receptor Binding Affinity Assay
-
System : Cytosolic lysates from the ventral prostates of castrated rats.[4][9]
-
Method : A competition binding assay was utilized.[9] This typically involves incubating the rat prostate cytosol, which is rich in androgen receptors, with a radiolabeled androgen (e.g., [3H]-R1881) and varying concentrations of the test compound (this compound).
-
Analysis : The ability of this compound to displace the radiolabeled ligand from the AR is measured. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined, and from this, the inhibitory constant (Ki) is calculated.[4][6]
CYP17A1 Inhibition Assay
-
System : Human testicular microsomes and a human adrenal cortex cell line.[4][7]
-
Method : The enzymatic activity of CYP17A1 is assessed by measuring the conversion of a substrate (e.g., radiolabeled progesterone or pregnenolone) to its hydroxylated and lyase products. The assay is performed in the presence of varying concentrations of this compound.
-
Analysis : The concentration of this compound that causes a 50% reduction in the enzymatic activity of CYP17A1 is determined as the IC50 value.[4][5][6]
Figure 2: Overview of the preclinical experimental workflow for this compound.
Cell Proliferation Assays
-
Cell Lines : Androgen-dependent human prostate cancer cell lines, LNCaP and VCaP.[1][4]
-
Method : Cells are cultured in a suitable medium and then treated with varying concentrations of this compound in the presence of an androgen, such as testosterone or DHT, to stimulate proliferation. Cell viability or proliferation is measured after a defined incubation period (e.g., 72 hours) using standard methods like MTT or CellTiter-Glo assays.
-
Analysis : The concentration of this compound that inhibits cell growth by 50% is calculated as the IC50 value.[4]
VCaP Xenograft Model
-
Animal Model : Male immunodeficient mice (e.g., nude mice).[4][9]
-
Method : VCaP prostate cancer cells are injected subcutaneously into the mice.[4][9] Once tumors are established and reach a certain volume, the mice are randomized into treatment and control groups. This compound is administered orally at a specified dose and schedule (e.g., 50 mg/kg/day).[4] Tumor growth is monitored regularly by measuring tumor dimensions.
-
Analysis : Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to that of the control group at the end of the study.[4]
Pharmacokinetics and Safety
In preclinical studies involving cynomolgus monkeys, this compound demonstrated good oral bioavailability with linear and dose-proportional pharmacokinetics.[6][7] A single oral dose of 10-30 mg/kg led to a marked suppression of serum testosterone and dehydroepiandrosterone (DHEA).[6][7] Importantly, changes in cortisol and aldosterone levels were minimal, suggesting a degree of selectivity.[6][7] The compound was generally well-tolerated in both rodents and primates.[1][8]
However, it is important to note that despite promising preclinical and early clinical data suggesting antitumor activity, the pharmacokinetic properties of this compound were deemed to prevent its further development.[2][10][11] Specifically, in a phase I clinical trial, steady-state plasma concentrations of this compound were unexpectedly lower on day 8 of repeated dosing compared to day 1, particularly at higher doses.[10][12]
Conclusion
This compound is a potent dual-action inhibitor of the androgen receptor and CYP17A1. Preclinical data demonstrated its ability to inhibit the proliferation of androgen-dependent prostate cancer cells in vitro and significantly reduce tumor growth in a VCaP xenograft model.[1] Its mechanism of action, targeting both androgen signaling and synthesis, represents a rational and potentially effective strategy for the treatment of castration-resistant prostate cancer. While its clinical development was halted due to unfavorable pharmacokinetic properties, the preclinical research on this compound provides valuable insights for the development of future dual-action inhibitors for advanced prostate cancer.
References
- 1. Discovery and development of this compound: A Novel nonsteroidal compound for the treatment of castration-resistant prostate cancer by blocking the androgen receptor and inhibiting CYP17A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a novel dual inhibitor of CYP17A1 and androgen receptor for the treatment of castration-resistant prostate cancer. - ASCO [asco.org]
- 7. ascopubs.org [ascopubs.org]
- 8. urotoday.com [urotoday.com]
- 9. ascopubs.org [ascopubs.org]
- 10. science.rsu.lv [science.rsu.lv]
- 11. This compound, a Novel Dual Inhibitor of CYP17A1 and Androgen Receptor: Early Results from Phase I Dose Escalation in Men with Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
Early In Vitro Profile of ODM-204: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the early in vitro studies of ODM-204, a novel, nonsteroidal agent developed for the treatment of castration-resistant prostate cancer (CRPC). This compound exhibits a dual mechanism of action, targeting both androgen biosynthesis and the androgen receptor (AR). This document synthesizes the available preclinical data, presenting key quantitative findings in structured tables, detailing experimental methodologies as reported in early studies, and visualizing the compound's mechanism and experimental workflow.
Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data from early in vitro evaluations of this compound, providing a clear comparison of its potency against its primary targets and its effects on prostate cancer cell lines.
Table 1: Potency of this compound Against Androgen Receptor and CYP17A1
| Target | Parameter | Value (nM) | Species |
| Androgen Receptor (Wild Type) | Kᵢ | 47 | Rat |
| CYP17A1 | IC₅₀ | 22 | Human |
| Androgen Receptor (Mutant T877A) | IC₅₀ | 95 | Human |
| Androgen Receptor (Mutant W741L) | IC₅₀ | 277 | Human |
| Androgen Receptor (Mutant F876L) | IC₅₀ | 6 | Human |
Table 2: Anti-proliferative Activity of this compound in Androgen-Dependent Prostate Cancer Cell Lines
| Cell Line | Parameter | Value (nM) | Description |
| LNCaP | IC₅₀ | 170 | Androgen-sensitive human prostate adenocarcinoma cells |
| VCaP | IC₅₀ | 280 | Androgen-sensitive human prostate cancer cells expressing wild-type AR |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the dual mechanism of action of this compound and the general workflow of its early in vitro characterization.
Experimental Protocols
The following are summaries of the experimental methodologies used in the early in vitro studies of this compound, based on available published abstracts. It is important to note that detailed, step-by-step protocols have not been fully disclosed in the public domain.
CYP17A1 Inhibition Assay
The inhibitory effect of this compound on CYP17A1 was assessed using human and rat testicular microsomes as well as a human adrenal cortex cell line.[1] These assays typically involve incubating the enzyme source (microsomes or cell lysate) with a known substrate for CYP17A1 and measuring the formation of the product in the presence and absence of the inhibitor. The IC₅₀ value, representing the concentration of this compound required to inhibit 50% of the enzyme's activity, is then determined.
Androgen Receptor Binding Affinity Assay
The binding affinity of this compound to the wild-type androgen receptor was determined using cytosolic lysates from the prostates of castrated rats.[1] This competitive binding assay likely involved incubating the rat prostate lysate, a radiolabeled androgen (e.g., ³H-R1881), and varying concentrations of this compound. The ability of this compound to displace the radiolabeled ligand from the androgen receptor is measured, and from this, the inhibitory constant (Kᵢ) is calculated.
Cell Proliferation Assays
The anti-proliferative effects of this compound were evaluated in androgen-dependent VCaP and LNCaP prostate cancer cell lines.[1][2] These cells were likely cultured in the presence of androgens to stimulate growth and then treated with increasing concentrations of this compound. Cell viability was assessed after a set incubation period using standard methods, such as MTS or CellTiter-Glo assays, to determine the IC₅₀ values for cell growth inhibition.
Androgen Receptor Nuclear Translocation and Transactivation Assays
The functional antagonism of this compound on the human androgen receptor was demonstrated in cells stably transfected with the full-length AR and an androgen-responsive reporter gene construct.[1] Assays for AR nuclear translocation were also conducted.[1] For the reporter gene assay, transfected cells were treated with an androgen to activate the receptor and varying concentrations of this compound. The inhibition of the reporter gene expression (e.g., luciferase) was measured to quantify the antagonistic activity. Similar assays were performed to assess the activity of this compound against mutant forms of the androgen receptor, including T877A, W741L, and F876L.[1]
References
- 1. ascopubs.org [ascopubs.org]
- 2. Discovery and development of this compound: A Novel nonsteroidal compound for the treatment of castration-resistant prostate cancer by blocking the androgen receptor and inhibiting CYP17A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. science.rsu.lv [science.rsu.lv]
- 5. This compound, a Novel Dual Inhibitor of CYP17A1 and Androgen Receptor: Early Results from Phase I Dose Escalation in Men with Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
ODM-204: A Dual Inhibitor of Androgen Receptor and CYP17A1 for Castration-Resistant Prostate Cancer
A Technical Guide for Researchers and Drug Development Professionals
Abstract
ODM-204 is a novel, orally administered, nonsteroidal small molecule that exhibits a dual mechanism of action by potently inhibiting both the androgen receptor (AR) and the cytochrome P450 17A1 (CYP17A1) enzyme.[1][2] This dual inhibition presents a promising therapeutic strategy for castration-resistant prostate cancer (CRPC), a disease state characterized by persistent AR signaling despite androgen deprivation therapy.[2] Preclinical and early clinical studies have demonstrated the potential of this compound to overcome resistance mechanisms to current hormonal therapies by simultaneously blocking androgen synthesis and AR signaling. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and relevant biological pathways.
Introduction
Castration-resistant prostate cancer (CRPC) remains a significant clinical challenge, largely driven by the reactivation of the androgen receptor (AR) signaling axis.[2] This can occur through various mechanisms, including AR gene amplification, mutations that allow for activation by other steroids, and intratumoral androgen synthesis.[3] Current therapeutic strategies for CRPC include second-generation AR antagonists like enzalutamide and CYP17A1 inhibitors such as abiraterone acetate. However, resistance to these agents inevitably develops.
This compound was developed to address this challenge by combining AR antagonism and CYP17A1 inhibition in a single molecule.[1] By targeting both the ligand-binding domain of the AR and the key enzyme responsible for androgen biosynthesis, this compound aims to achieve a more profound and durable suppression of AR signaling.[4]
Mechanism of Action
This compound exerts its anti-tumor effects through a dual mechanism:
-
Androgen Receptor (AR) Inhibition: this compound binds with high affinity to the androgen receptor, preventing the binding of androgens such as testosterone and dihydrotestosterone (DHT).[2][5] This blockade inhibits AR nuclear translocation and subsequent transcription of androgen-responsive genes that are critical for prostate cancer cell growth and survival.[4]
-
CYP17A1 Inhibition: this compound is a potent inhibitor of the CYP17A1 enzyme, which is essential for the synthesis of androgens in the testes, adrenal glands, and within the tumor microenvironment.[4] Specifically, it inhibits both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1, thereby blocking the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone and DHT.[6]
This dual action is expected to lead to a more comprehensive shutdown of the AR signaling pathway compared to single-agent therapies.[2]
Figure 1: Mechanism of action of this compound.
Preclinical Data
In Vitro Activity
This compound has demonstrated potent inhibitory activity against both AR and CYP17A1 in various in vitro assays.
| Parameter | Value | Cell Line/System | Reference |
| AR Binding Affinity (Ki) | 47 nM | Rat prostate cytosolic lysates | [2][5] |
| CYP17A1 Inhibition (IC50) | 22 nM | Human testicular microsomes | [2][5] |
| AR Inhibition (IC50) | 80 nM | - | [7] |
| AR (T877A) Inhibition (IC50) | 95 nM | - | [5] |
| AR (W741L) Inhibition (IC50) | 277 nM | - | [5] |
| AR (F876L) Inhibition (IC50) | 6 nM | - | [5] |
| LNCaP Cell Proliferation (IC50) | 170 nM | LNCaP | [5] |
| VCaP Cell Proliferation (IC50) | 280 nM | VCaP | [5] |
In Vivo Activity
Preclinical studies in animal models have shown the in vivo efficacy of this compound.
| Animal Model | Treatment | Outcome | Reference |
| VCaP Xenograft (mice) | This compound | 66% tumor growth inhibition | [5] |
| VCaP Xenograft (mice) | This compound | Superior antitumor activity compared to enzalutamide or abiraterone alone or in combination | [2] |
| hCG-treated male rats | This compound | Dose-dependent inhibition of steroid production | [1] |
| Cynomolgus monkeys | 10-30 mg/kg single oral dose | Dose-dependent inhibition of adrenal and testicular steroid production | [1] |
| Rats (with leuprolide acetate) | Co-administration of this compound | Significant and dose-dependent potentiation of testosterone suppression and reduction in androgen-sensitive organ weights | [1] |
Clinical Data
A Phase I/II clinical trial (DUALIDES, NCT02344017) evaluated the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with metastatic CRPC.[8][9][10]
Safety and Tolerability
This compound was generally well-tolerated up to the highest evaluated dose of 500 mg twice daily.[8][11] The most common treatment-related adverse events were mild and included fatigue, nausea, decreased appetite, diarrhea, and vomiting.[9]
Pharmacokinetics
The area under the curve (AUC) of this compound increased in a dose-dependent manner up to the 300 mg dose.[8][11] However, an unexpected decrease in steady-state concentrations was observed on day 8 compared to day 1, particularly at higher doses, suggesting potential autoinduction of metabolism.[9] This pharmacokinetic profile was deemed a challenge for further development.[8][11]
Efficacy
Preliminary evidence of anti-tumor activity was observed:
-
Decreases in serum testosterone levels were seen, confirming androgen deprivation.[8][11]
-
Prostate-specific antigen (PSA) decreases were observed in 30% of patients, with a median decrease of 47%.[9]
-
A PSA response (≥50% reduction from baseline) was achieved in 13% of patients at 12 weeks.[9]
Experimental Protocols
CYP17A1 Inhibition Assay (Human Testicular Microsomes)
This protocol is a representative method for determining the IC50 of a compound against CYP17A1.
-
Microsome Preparation: Human testicular microsomes are prepared by differential centrifugation of homogenized tissue. The microsomal fraction, rich in CYP enzymes, is resuspended in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4) and stored at -80°C.
-
Reaction Mixture: A reaction mixture is prepared containing human testicular microsomes, a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a specific substrate for CYP17A1 (e.g., radiolabeled pregnenolone or progesterone).
-
Inhibition Assay: The test compound (this compound) is added to the reaction mixture at various concentrations. The reaction is initiated by the addition of the substrate and incubated at 37°C for a specified time.
-
Product Analysis: The reaction is stopped, and the steroid products are extracted. The products are then separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified using a radioisotope detector or mass spectrometry.
-
IC50 Determination: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
References
- 1. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 2. m.youtube.com [m.youtube.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Testosterone Increases Circulating Dehydroepiandrosterone Sulfate Levels in the Male Rhesus Macaque [frontiersin.org]
- 7. Mouse Models in Prostate Cancer Translational Research: From Xenograft to PDX - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. med.emory.edu [med.emory.edu]
- 11. Xenograft of prostate cancer in nude mice [bio-protocol.org]
Unraveling the Molecular Precision of ODM-204: A Dual Inhibitor of Androgen Synthesis and Signaling
For Researchers, Scientists, and Drug Development Professionals
ODM-204 is an investigational, orally bioavailable, nonsteroidal small molecule that has demonstrated a unique dual mechanism of action, positioning it as a promising therapeutic agent in the management of castration-resistant prostate cancer (CRPC).[1][2] This technical guide provides an in-depth exploration of the molecular targets of this compound, supported by a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of its mechanism and clinical investigation.
Core Molecular Targets: A Two-Pronged Attack
The primary molecular targets of this compound are the Androgen Receptor (AR) and the cytochrome P450 enzyme CYP17A1 .[3][4] This dual inhibition is designed to comprehensively suppress androgen signaling, a key driver of prostate cancer progression, by both blocking the receptor and inhibiting the synthesis of its ligands.[5]
Androgen Receptor (AR) Antagonism
This compound acts as a potent antagonist of the Androgen Receptor.[1] It binds with high affinity and specificity to the AR, preventing the binding of androgens such as testosterone and dihydrotestosterone (DHT).[2][3] This blockade inhibits the subsequent conformational changes in the AR, its nuclear translocation, and the transcription of androgen-responsive genes that are critical for prostate cancer cell growth and survival.[3][5] Preclinical studies have shown that this compound's potency in blocking AR action is comparable to that of enzalutamide.[1][6]
CYP17A1 Inhibition
In addition to its effects on the AR, this compound is a potent inhibitor of CYP17A1, a crucial enzyme in the androgen biosynthesis pathway.[7] CYP17A1 exhibits both 17α-hydroxylase and 17,20-lyase activities, which are essential for the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, the precursors of testosterone.[3] By inhibiting CYP17A1 in both the testes and adrenal glands, this compound effectively reduces the production of androgens, thereby depriving the AR of its activating ligands.[3] The efficacy of this compound in inhibiting CYP17A1 has been demonstrated to be similar to that of galeterone.[1]
Quantitative Analysis of this compound's Potency
The following tables summarize the key quantitative data from preclinical studies, illustrating the potency of this compound against its molecular targets and its effects on cancer cell proliferation and tumor growth.
| Target | Parameter | Value | Reference |
| Androgen Receptor (AR) | Ki | 47 nM | [5][8] |
| Androgen Receptor (AR) | IC50 | 80 nM | [7] |
| CYP17A1 | IC50 | 22 nM | [5][7][8] |
Table 1: In Vitro Inhibitory Potency of this compound
| Cell Line | Parameter | Value | Reference |
| LNCaP | IC50 | 170 nM | [5] |
| VCaP | IC50 | 280 nM | [5] |
Table 2: Inhibition of Androgen-Induced Cell Proliferation by this compound
| AR Mutant | Parameter | Value | Reference |
| T877A | IC50 | 95 nM | [5] |
| W741L | IC50 | 277 nM | [5] |
| F876L | IC50 | 6 nM | [5] |
Table 3: Inhibition of Mutant Androgen Receptor Transactivation by this compound
| Model System | Parameter | Result | Reference |
| VCaP Xenograft | Tumor Growth Inhibition | 66% (at 50 mg/kg/day) | [5] |
| Phase I Clinical Trial | >50% PSA Decrease (at week 12) | 13% of patients | [9][10] |
Table 4: In Vivo and Clinical Efficacy of this compound
Experimental Protocols
In Vitro Assays
AR Binding Affinity (Ki) Determination: The binding affinity of this compound to the wild-type AR was determined using a competitive binding assay with cytosolic lysates from the ventral prostates of castrated rats.[11]
CYP17A1 Inhibition (IC50) Assay: The inhibitory potency of this compound on CYP17A1 was assessed in vitro using human and rat testicular microsomes and a human adrenal cortex cell line.[4][5]
Cell Proliferation Assays (IC50): Androgen-dependent prostate cancer cell lines, LNCaP and VCaP, were used to determine the effect of this compound on cell proliferation.[5] Cells were cultured in the presence of androgens and varying concentrations of this compound to determine the half-maximal inhibitory concentration (IC50).[2]
AR Nuclear Translocation and Transactivation Assays: The ability of this compound to inhibit testosterone-mediated nuclear translocation of the AR was evaluated.[5] Furthermore, its activity against mutant forms of the AR (T877A, W741L, and F876L) was assessed in cells stably transfected with the respective mutant AR and an androgen-responsive reporter gene construct.[5]
In Vivo Studies
VCaP Xenograft Model: The antitumor activity of this compound was evaluated in a VCaP xenograft model.[1] VCaP cells were subcutaneously grafted into male mice.[5] Following tumor establishment, the mice were treated with this compound (e.g., 50 mg/kg/day orally) to assess the inhibition of tumor growth.[5]
Pharmacodynamic Studies in Rats and Monkeys: The in vivo effects of this compound on steroidogenesis were studied in male rats and sexually mature male cynomolgus monkeys.[2][12] In rats, this compound was co-administered with a luteinizing hormone-releasing hormone (LHRH) agonist to mimic the clinical scenario of androgen deprivation therapy.[5] In monkeys, single oral doses of 10-30 mg/kg were administered to evaluate the dose-dependent inhibition of adrenal and testicular steroid production.[2][12]
Clinical Trial Protocol
DUALIDES Phase I/II Study (NCT02344017): This was an open-label, non-randomized, multicenter, dose-escalation study to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with metastatic castration-resistant prostate cancer (mCRPC).[8][9][13]
-
Participants: Patients with progressive mCRPC.[14]
-
Intervention: this compound was administered orally at escalating doses ranging from 50 to 500 mg twice daily, concomitantly with prednisone.[1][10]
-
Primary Outcome Measures: To evaluate the safety profile and determine dose-limiting toxicities.[9][10]
-
Secondary Outcome Measures: To assess the pharmacokinetic profile of this compound and to evaluate preliminary antitumor activity by measuring serum testosterone and prostate-specific antigen (PSA) levels, as well as imaging of lesions.[9][10]
Visualizing the Molecular Mechanisms and Clinical Workflow
Caption: Dual mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and development of this compound: A Novel nonsteroidal compound for the treatment of castration-resistant prostate cancer by blocking the androgen receptor and inhibiting CYP17A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. This compound, a novel dual inhibitor of CYP17A1 and androgen receptor for the treatment of castration-resistant prostate cancer. - ASCO [asco.org]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ascopubs.org [ascopubs.org]
- 9. science.rsu.lv [science.rsu.lv]
- 10. This compound, a Novel Dual Inhibitor of CYP17A1 and Androgen Receptor: Early Results from Phase I Dose Escalation in Men with Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. urotoday.com [urotoday.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ascopubs.org [ascopubs.org]
Initial Findings from ODM-204 Animal Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
ODM-204 is a novel, orally bioavailable, non-steroidal small molecule inhibitor currently under investigation for the treatment of castration-resistant prostate cancer (CRPC).[1][2][3] CRPC is characterized by the continued growth of prostate cancer despite androgen deprivation therapy, often driven by persistent androgen receptor (AR) signaling.[1][3] this compound exhibits a dual mechanism of action, simultaneously targeting both the androgen receptor and the biosynthesis of androgens, presenting a promising therapeutic strategy for this advanced form of prostate cancer.[1][2][4] This technical guide summarizes the initial findings from preclinical animal models, focusing on the quantitative data, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action
This compound exerts its anti-tumor effects through a dual-pronged attack on the androgen signaling axis. Firstly, it acts as a potent antagonist of the androgen receptor (AR), directly inhibiting its function.[1][4] Secondly, it is a potent inhibitor of CYP17A1, a critical enzyme in the steroidogenesis pathway responsible for the synthesis of androgens such as testosterone and dihydrotestosterone (DHT).[1][2][4] By concurrently blocking both androgen synthesis and AR activity, this compound aims to achieve a more comprehensive shutdown of the signaling pathways that drive CRPC growth.[3][5]
In Vitro Efficacy
The in vitro activity of this compound was evaluated in androgen-dependent prostate cancer cell lines, LNCaP and VCaP.
Quantitative Data
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | CYP17A1 | 22 nM | [4][5] |
| IC50 | Androgen Receptor (AR) | 80 nM | [1] |
| Ki | Androgen Receptor (AR) | 47 nM | [4][5] |
| IC50 | LNCaP Cell Proliferation | 170 nM | [4][5] |
| IC50 | VCaP Cell Proliferation | 280 nM | [4][5] |
| IC50 | AR (T877A) Mutant | 95 nM | [4][5] |
| IC50 | AR (W741L) Mutant | 277 nM | [4][5] |
| IC50 | AR (F876L) Mutant | 6 nM | [4][5] |
Experimental Protocols
-
CYP17A1 Inhibition Assay : The inhibitory activity of this compound on CYP17A1 was assessed using human and rat testicular microsomes and a human adrenal cortex cell line.[4][5] The specific concentrations of microsomal protein, substrates, and this compound, as well as incubation times and analytical methods for determining product formation, were not detailed in the reviewed literature.
-
Androgen Receptor Binding Assay : The binding affinity of this compound to the wild-type androgen receptor was determined using cytosolic lysates from the ventral prostates of rats in a competition binding assay.[4][5]
-
Cell Proliferation Assays : The effect of this compound on the proliferation of androgen-dependent VCaP and LNCaP prostate cancer cells was evaluated.[2][5][6] While the specific cell seeding densities, treatment durations, and proliferation detection methods (e.g., MTT, BrdU) were not explicitly stated, these assays typically involve exposing the cells to varying concentrations of the compound and measuring cell viability or proliferation after a set period.
-
AR Nuclear Translocation and Reporter Gene Assays : The functional antagonism of this compound on the human androgen receptor was demonstrated in cells stably transfected with the full-length AR and an androgen-responsive reporter gene construct.[4][5] Assays for AR nuclear translocation and the transactivation of human AR mutants were also conducted.[4][5]
In Vivo Efficacy in Animal Models
The in vivo anti-tumor activity of this compound was investigated in a murine VCaP xenograft model of castration-resistant prostate cancer.[1][2] Studies were also conducted in rats and cynomolgus monkeys to evaluate the effect of this compound on steroidogenesis.[2][5][6]
Quantitative Data
| Animal Model | Parameter | Treatment | Result | Reference |
| VCaP Xenograft (Mouse) | Tumor Growth Inhibition | 50 mg/kg/day, oral | 66% | [4][5] |
| Cynomolgus Monkey | Steroid Production | 10-30 mg/kg, single oral dose | Dose-dependent inhibition of adrenal and testicular steroid production | [2][5][6] |
| Rat | Testosterone Levels and Androgen-Sensitive Organ Weights | Co-administration with leuprolide acetate | Significant and dose-dependent potentiation of suppression | [2][5] |
Experimental Protocols
-
VCaP Xenograft Model :
-
Animal Strain : Male nude mice were used for this model.[7]
-
Cell Implantation : VCaP prostate cancer cells were subcutaneously grafted into the mice.[4][5] While not explicitly stated for the this compound studies, standard procedures often involve suspending the cells in a medium like Matrigel to enhance tumor formation.
-
Treatment : this compound was administered orally at a dose of 50 mg/kg/day.[4][5] The formulation of the vehicle was not specified.
-
Tumor Measurement : Tumor growth was monitored over the course of the study.[2][6] Typically, tumor volume is measured periodically using calipers.
-
-
Steroidogenesis in Cynomolgus Monkeys : Sexually mature male cynomolgus monkeys received a single oral dose of this compound (10-30 mg/kg), and the effect on adrenal and testicular steroid production was assessed.[2][5][6]
-
Steroidogenesis in Rats : Human chorionic gonadotropin-treated male rats were used to evaluate the effect of this compound on steroid production.[2][5] In a separate experiment to mimic the clinical scenario of androgen deprivation therapy, this compound was co-administered with the LHRH agonist leuprolide acetate.[2][4][5]
Preclinical Research Workflow
The preclinical evaluation of this compound followed a logical progression from in vitro characterization to in vivo efficacy and pharmacodynamic studies.
Summary
The initial preclinical findings for this compound in animal models are promising. The compound demonstrates potent dual inhibition of both the androgen receptor and CYP17A1, leading to significant anti-proliferative effects in androgen-dependent prostate cancer cells in vitro and substantial tumor growth inhibition in a VCaP xenograft model of castration-resistant prostate cancer.[2][4][5] Furthermore, studies in rats and monkeys confirm its ability to suppress steroidogenesis in vivo.[2][5][6] These early results provided a strong rationale for the clinical development of this compound as a potential treatment for patients with CRPC.[5] However, it is important to note that further clinical development was halted due to the molecule's properties.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel dual inhibitor of CYP17A1 and androgen receptor for the treatment of castration-resistant prostate cancer. - ASCO [asco.org]
- 4. ascopubs.org [ascopubs.org]
- 5. Discovery and development of this compound: A Novel nonsteroidal compound for the treatment of castration-resistant prostate cancer by blocking the androgen receptor and inhibiting CYP17A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
- 7. ascopubs.org [ascopubs.org]
Dual Inhibition Strategies in Castration-Resistant Prostate Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The progression to metastatic castration-resistant prostate cancer (mCRPC) remains a significant clinical challenge, largely driven by the reactivation of androgen receptor (AR) signaling and the activation of alternative survival pathways. While targeting the AR axis has been a cornerstone of treatment, resistance inevitably emerges. This has spurred the development of dual inhibition strategies, which simultaneously target the AR pathway and a key cooperating pathway to overcome resistance and enhance therapeutic efficacy. This technical guide provides an in-depth analysis of the most promising dual inhibition strategies in CRPC, with a focus on the co-inhibition of AR with PARP and the PI3K/AKT/mTOR pathway. We present the underlying biological rationale, preclinical and clinical data, detailed experimental protocols, and visualizations of the key signaling networks and experimental workflows.
The Rationale for Dual Inhibition in CRPC
The development of castration resistance is a complex process involving multiple molecular mechanisms that allow prostate cancer cells to survive and proliferate despite low levels of androgens.[1][2][3][4] Key mechanisms include AR gene amplification and mutations, the expression of constitutively active AR splice variants, and the activation of bypass signaling pathways that promote cell survival and proliferation independently of or in cooperation with the AR.[1][2][3][4] This understanding has led to the exploration of dual inhibition strategies aimed at simultaneously blocking both AR signaling and these critical survival pathways.
Two of the most extensively studied and clinically advanced dual inhibition strategies in CRPC involve the co-targeting of:
-
Androgen Receptor (AR) and Poly (ADP-ribose) Polymerase (PARP): This combination is based on the concept of synthetic lethality. Preclinical studies have revealed a synergistic relationship where AR inhibitors can induce a state of "BRCAness" by downregulating genes involved in homologous recombination repair (HRR), thereby sensitizing cancer cells to PARP inhibitors.[5][6][7] Conversely, PARP inhibitors can suppress AR transcriptional activity, further enhancing the anti-tumor effect.[5][6][8]
-
Androgen Receptor (AR) and the PI3K/AKT/mTOR Pathway: There is significant crosstalk between the AR and PI3K/AKT/mTOR signaling pathways.[9][10] Inhibition of one pathway often leads to the compensatory upregulation of the other, contributing to therapeutic resistance.[9][11] Therefore, the simultaneous blockade of both pathways is a rational approach to overcome this reciprocal feedback and achieve a more durable anti-tumor response.[9][11][12]
Preclinical Evidence for Dual Inhibition
A substantial body of preclinical research has demonstrated the synergistic anti-tumor effects of dual inhibition in CRPC models. These studies have utilized a variety of prostate cancer cell lines and patient-derived xenograft (PDX) models.
In Vitro Studies
In vitro studies have been instrumental in establishing the proof-of-concept for dual inhibition strategies. Key findings are summarized below:
Table 1: Summary of In Vitro Preclinical Data for Dual Inhibition in CRPC
| Combination Strategy | Prostate Cancer Cell Lines | Key Findings | Reference(s) |
| ARi + PARPi | VCaP, LNCaP, 22Rv1 | Synergistic inhibition of cell proliferation and induction of apoptosis. | [5] |
| C4-2B | Increased sensitivity to PARP inhibitors following treatment with AR inhibitors. | [6] | |
| ARi + PI3K/AKTi | LNCaP, VCaP | Synergistic inhibition of cell growth and induction of apoptosis. | [10][11][12] |
| DU145, PC3 | Effective inhibition of both PI3K and MEK pathways, leading to synergistic anti-tumor effects in PTEN-deficient cells. | [13] |
In Vivo Studies
The promising results from in vitro studies have been validated in various in vivo models of CRPC, primarily using xenografts in immunodeficient mice.
Table 2: Summary of In Vivo Preclinical Data for Dual Inhibition in CRPC
| Combination Strategy | Animal Model | Key Findings | Reference(s) |
| ARi + PARPi | VCaP xenografts | Significant tumor growth inhibition and delayed progression to castration resistance. | [5] |
| Patient-derived xenografts (PDXs) | Enhanced anti-tumor efficacy compared to single-agent therapy. | [14] | |
| ARi + PI3K/AKTi | LNCaP xenografts | Prolonged tumor growth inhibition and PSA stabilization in a model of CRPC. | [11] |
| LuCaP 35 PDX model | Superior anti-tumor efficacy and increased apoptosis with combination treatment. | [12] |
Clinical Landscape of Dual Inhibition in CRPC
The compelling preclinical data has led to the clinical evaluation of several dual inhibition strategies in patients with mCRPC.
Dual AR and PARP Inhibition
Multiple phase 3 clinical trials have investigated the combination of an AR pathway inhibitor with a PARP inhibitor in the first-line treatment of mCRPC.
Table 3: Key Phase 3 Clinical Trials of AR and PARP Dual Inhibition in mCRPC
| Trial Name (NCT number) | Combination Therapy | Control Arm | Patient Population | Primary Endpoint | Key Outcomes | Reference(s) |
| PROpel (NCT03732820) | Olaparib + Abiraterone | Placebo + Abiraterone | First-line mCRPC, unselected for HRR mutations | Radiographic Progression-Free Survival (rPFS) | Significant improvement in rPFS in the overall population. | [6][14][15] |
| TALAPRO-2 (NCT03395197) | Talazoparib + Enzalutamide | Placebo + Enzalutamide | First-line mCRPC, unselected for HRR mutations | Radiographic Progression-Free Survival (rPFS) | Significant improvement in rPFS, particularly in patients with HRR gene alterations. | [6][14][15][16] |
| MAGNITUDE (NCT03748641) | Niraparib + Abiraterone | Placebo + Abiraterone | First-line mCRPC, prospectively tested for HRR mutations | Radiographic Progression-Free Survival (rPFS) | Significant improvement in rPFS in patients with HRR mutations, particularly BRCA1/2. | [14][15] |
These trials have led to the FDA approval of olaparib plus abiraterone and niraparib plus abiraterone for BRCA-mutated mCRPC, and talazoparib plus enzalutamide for HRR-mutated mCRPC.[15][17]
Dual AR and PI3K/AKT/mTOR Inhibition
The clinical development of AR and PI3K/AKT/mTOR pathway inhibitor combinations has been more challenging, with some trials showing limited efficacy and increased toxicity.[18] However, ongoing research is focused on identifying predictive biomarkers to select patients who are most likely to benefit from this approach.
Table 4: Selected Clinical Trials of AR and PI3K/AKT/mTOR Dual Inhibition in mCRPC
| Inhibitor Type | Combination Therapy | Phase | Key Findings | Reference(s) |
| AKT inhibitor | Ipatasertib + Abiraterone | Phase 3 | Significant improvement in rPFS in mCRPC patients with PTEN loss. | [9][19] |
| PI3K inhibitor | Buparlisib + Enzalutamide | Phase 2 | Failed to show benefit in mCRPC. | [18] |
| Dual PI3K/mTOR inhibitor | Samotolisib + Enzalutamide | Phase 2 | Improved progression-free survival in mCRPC patients with intact PTEN and no AR-V7. | [18] |
Signaling Pathways and Experimental Workflows
Visualizing Key Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the intricate signaling networks involved in CRPC and the rationale for dual inhibition.
Standard Experimental Workflows
The following diagrams outline typical workflows for assessing the efficacy of dual inhibition strategies in preclinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Combination - Kyinno Bio [kyinno.com]
- 3. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination of PARP Inhibitors and Androgen Receptor Pathway Inhibitors in Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PI3K-AKT-mTOR Pathway and Prostate Cancer: At the Crossroads of AR, MAPK, and WNT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. punnettsquare.org [punnettsquare.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. onclive.com [onclive.com]
- 17. urotoday.com [urotoday.com]
- 18. Combination effect of therapies targeting the PI3K- and AR-signaling pathways in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Addressing the Reciprocal Crosstalk between the AR and the PI3K/AKT/mTOR Signaling Pathways for Prostate Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ODM-204 In Vitro Cell Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ODM-204 is a novel, nonsteroidal small molecule inhibitor with a dual mechanism of action, targeting both the androgen receptor (AR) and the enzyme CYP17A1.[1][2][3] This dual activity makes it a compound of interest in the context of castration-resistant prostate cancer (CRPC), where both androgen receptor signaling and androgen synthesis are key drivers of tumor growth.[1][2] In vitro cell proliferation assays are fundamental for evaluating the anti-cancer efficacy of compounds like this compound. This document provides a detailed protocol for assessing the effect of this compound on the proliferation of androgen-sensitive prostate cancer cell lines, such as LNCaP and VCaP.[1][2]
Mechanism of Action
This compound exerts its anti-proliferative effects through a dual blockade of the androgen signaling pathway. Firstly, it acts as a potent androgen receptor (AR) antagonist, directly inhibiting the transcriptional activity of the AR.[1][2][3] Secondly, it inhibits CYP17A1, a critical enzyme in the biosynthesis of androgens, thereby reducing the levels of testosterone and dihydrotestosterone (DHT) that can activate the AR.[1][2][3] This dual inhibition leads to a comprehensive shutdown of the androgen-driven proliferation in prostate cancer cells.
Signaling Pathway of this compound
References
Application Notes and Protocols for ODM-204 Studies in VCaP and LNCaP Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ODM-204 is a novel, orally available, non-steroidal small molecule that exhibits a dual mechanism of action, targeting both the androgen receptor (AR) and the cytochrome P450 17A1 (CYP17A1) enzyme.[1][2][3][4][5] This dual functionality makes this compound a compound of interest in the study of castration-resistant prostate cancer (CRPC), a form of advanced prostate cancer that continues to progress despite androgen deprivation therapy. In vitro studies have demonstrated that this compound effectively inhibits the proliferation of androgen-dependent prostate cancer cell lines, VCaP and LNCaP.[1][2][4][6] These cell lines serve as critical models for understanding the molecular mechanisms of prostate cancer and for evaluating the efficacy of novel therapeutic agents like this compound.
This document provides detailed application notes and experimental protocols for studying the effects of this compound on VCaP and LNCaP cells. It is intended to guide researchers in designing and executing experiments to investigate the biological activity of this compound and its impact on key signaling pathways in prostate cancer.
Cell Line Characteristics
VCaP and LNCaP cells are both androgen-sensitive human prostate cancer cell lines, but they possess distinct characteristics that make them valuable for comparative studies.
| Feature | VCaP | LNCaP |
| Origin | Vertebral Metastasis[7][8] | Lymph Node Metastasis |
| Androgen Receptor (AR) Status | Wild-type, high expression[7][9] | T877A mutation, androgen-sensitive[10] |
| Androgen Sensitivity | Androgen-sensitive and can grow in an androgen-independent manner[7][11][9] | Androgen-sensitive |
| Prostate-Specific Antigen (PSA) Expression | High[9] | High |
| Key Features | Expresses TMPRSS2-ERG gene fusion[9] | Well-established model for androgen-responsive prostate cancer |
Mechanism of Action of this compound
This compound exerts its anti-cancer effects through a dual-pronged attack on the androgen signaling axis.
-
CYP17A1 Inhibition : this compound inhibits CYP17A1, a critical enzyme in the androgen biosynthesis pathway.[1][2][4][5] This inhibition reduces the production of androgens, such as testosterone and dihydrotestosterone (DHT), which are the primary drivers of prostate cancer cell growth.
-
Androgen Receptor (AR) Antagonism : this compound directly binds to the androgen receptor and acts as an antagonist, preventing androgens from activating the receptor.[1][2][4][5] This blockade inhibits the downstream signaling cascade that leads to cell proliferation and survival.
The following diagram illustrates the dual mechanism of action of this compound.
Quantitative Data Summary
Preclinical studies have demonstrated the potent inhibitory effects of this compound on the proliferation of VCaP and LNCaP cells. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).
| Cell Line | This compound IC50 (nM) for Cell Proliferation | Reference |
| LNCaP | 170 | [12] |
| VCaP | 280 | [12] |
| CYP17A1 Inhibition | 22 | [13] |
| AR Binding Affinity (Ki) | 80 | [13] |
Experimental Protocols
Cell Culture
Proper cell culture techniques are essential for obtaining reliable and reproducible results.
VCaP Cell Culture Protocol
VCaP cells can be challenging to culture. The following protocol is a general guideline.
-
Media: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Coating: Culture flasks should be coated with Matrigel (300 µg/ml in phenol red-free DMEM) for 1 hour at room temperature to improve cell adherence.[11]
-
Subculturing:
-
Aspirate media and wash cells gently with PBS.
-
Add Accutase and incubate at 37°C for 5-10 minutes, or until cells detach. Avoid using Trypsin as VCaP cells are sensitive to it.[9]
-
Neutralize Accutase with complete media and gently pipette to break up cell clumps.
-
Centrifuge at a low speed (e.g., 100 x g) for 5 minutes.
-
Resuspend the cell pellet in fresh, pre-warmed media and plate in a new Matrigel-coated flask.
-
-
Note: VCaP cells grow slowly, and it may take 2-3 weeks for a T-75 flask to reach confluency.[9] It is also normal for VCaP cultures to have floating cell clusters.[9]
LNCaP Cell Culture Protocol
-
Media: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Subculturing:
-
Aspirate media and wash cells with PBS.
-
Add Trypsin-EDTA and incubate at 37°C for 3-5 minutes.
-
Neutralize Trypsin with complete media.
-
Centrifuge at 150 x g for 5 minutes.
-
Resuspend the cell pellet in fresh, pre-warmed media and plate in a new flask.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
Western blotting can be used to assess the effect of this compound on the protein levels of AR and its downstream targets, such as PSA.
Protocol:
-
Plate VCaP or LNCaP cells in 6-well plates and treat with this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against AR, PSA, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR can be used to measure the effect of this compound on the mRNA expression of AR and AR-regulated genes.
Protocol:
-
Treat VCaP or LNCaP cells with this compound as described for the western blot protocol.
-
Isolate total RNA from the cells using a commercial kit (e.g., TRIzol or RNeasy).
-
Assess the quantity and quality of the RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.
-
Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for the target genes (e.g., AR, KLK3 (PSA), TMPRSS2) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Conclusion
The VCaP and LNCaP cell lines are indispensable tools for investigating the efficacy and mechanism of action of novel anti-cancer agents like this compound. The protocols outlined in this document provide a framework for conducting robust in vitro studies to evaluate the impact of this compound on prostate cancer cell proliferation, AR signaling, and gene expression. By employing these standardized methods, researchers can generate high-quality, reproducible data that will contribute to a deeper understanding of this compound's therapeutic potential. Although the clinical development of this compound was halted due to its pharmacokinetic properties, it remains a valuable research tool for studying the dual inhibition of CYP17A1 and the androgen receptor in prostate cancer.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Discovery and development of this compound: A Novel nonsteroidal compound for the treatment of castration-resistant prostate cancer by blocking the androgen receptor and inhibiting CYP17A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Human Prostate Carcinoma Cells (VcaP) [neuromics.com]
- 9. culturecollections.org.uk [culturecollections.org.uk]
- 10. mdpi.com [mdpi.com]
- 11. Culture methods for VCaP prostate cancer cells [protocols.io]
- 12. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound, a Novel Dual Inhibitor of CYP17A1 and Androgen Receptor: Early Results from Phase I Dose Escalation in Men with Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Murine Xenograft Model for ODM-204 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
ODM-204 is a novel, orally bioavailable, non-steroidal dual inhibitor of both the androgen receptor (AR) and CYP17A1, a critical enzyme in androgen biosynthesis.[1][2] This dual mechanism of action makes this compound a promising therapeutic agent for the treatment of castration-resistant prostate cancer (CRPC), which remains dependent on AR signaling.[1][3] Preclinical studies have demonstrated that this compound effectively inhibits the proliferation of androgen-dependent prostate cancer cell lines and significantly reduces tumor growth in murine xenograft models.[1][2]
These application notes provide a detailed protocol for establishing a murine xenograft model using the VCaP human prostate cancer cell line to evaluate the in vivo efficacy of this compound. VCaP cells are an ideal model as they express wild-type androgen receptor and are sensitive to androgens, making them suitable for studying CRPC.[1][2]
Mechanism of Action of this compound
This compound exerts its anti-cancer effects through a dual mechanism targeting the androgen receptor signaling axis:
-
CYP17A1 Inhibition : this compound inhibits the enzymatic activity of CYP17A1, which is essential for the synthesis of androgens such as testosterone and dihydrotestosterone (DHT).[1][2] This reduces the circulating levels of androgens that can stimulate prostate cancer cell growth.
-
Androgen Receptor Antagonism : this compound directly binds to the androgen receptor, preventing its activation by androgens and subsequent translocation to the nucleus.[4] This blocks the transcription of AR-responsive genes that are critical for prostate cancer cell proliferation and survival.
Below are diagrams illustrating the signaling pathways targeted by this compound.
Experimental Protocols
Cell Culture of VCaP Cells
VCaP cells are known to be delicate and slow-growing. Adherence to this protocol is critical for maintaining healthy cultures for xenograft implantation.
Materials:
-
VCaP human prostate cancer cell line
-
DMEM medium
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
T-75 culture flasks
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes and pipette tips
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% charcoal-stripped FBS and 1% Penicillin-Streptomycin.
-
Flask Coating:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel 1:10 in cold, sterile PBS.
-
Add 2 mL of the diluted Matrigel solution to a T-75 flask and incubate for 1 hour at 37°C.
-
Aspirate the Matrigel solution before seeding cells.
-
-
Cell Thawing and Seeding:
-
Thaw a cryovial of VCaP cells rapidly in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.
-
Seed the cells into a Matrigel-coated T-75 flask.
-
-
Subculturing:
-
VCaP cells should be subcultured when they reach 80-90% confluency.
-
Aspirate the medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 5-10 minutes, or until cells detach.
-
Neutralize the trypsin with 7 mL of complete growth medium.
-
Collect the cell suspension in a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and split at a 1:2 or 1:3 ratio into new Matrigel-coated flasks.
-
Murine Xenograft Model Establishment
Materials:
-
Male immunodeficient mice (e.g., SCID or NU/NU nude mice), 6-8 weeks old
-
Cultured VCaP cells
-
Matrigel® Basement Membrane Matrix, high concentration
-
Sterile PBS
-
1 mL sterile syringes with 27-gauge needles
-
Anesthetic (e.g., isoflurane)
-
Calipers
-
Animal scale
Protocol:
-
Cell Preparation for Injection:
-
Harvest VCaP cells from culture flasks as described above.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Centrifuge the required number of cells and resuspend the pellet in sterile, cold PBS at a concentration of 2 x 10^7 cells/mL.
-
On ice, mix the cell suspension 1:1 (v/v) with high concentration Matrigel to achieve a final concentration of 1 x 10^7 cells/mL.
-
-
Subcutaneous Injection:
-
Anesthetize the mice according to approved institutional protocols.
-
Using a 1 mL syringe with a 27-gauge needle, draw up 0.1 mL of the cell/Matrigel suspension (containing 1 x 10^6 VCaP cells).
-
Inject the suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for general health and signs of tumor development.
-
Once tumors become palpable, measure the tumor dimensions 2-3 times per week using digital calipers.
-
Calculate the tumor volume using the formula: Volume (mm³) = (Length x Width²) / 2 .
-
Record the body weight of each mouse at the time of tumor measurement.
-
-
Randomization and Treatment Initiation:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
This compound Efficacy Study Protocol
Materials:
-
Tumor-bearing mice
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethylcellulose in water)
-
Positive control drugs: Enzalutamide and Abiraterone Acetate (optional, but recommended)
-
Oral gavage needles
Protocol:
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 10 mL/kg, oral gavage, daily)
-
Group 2: this compound (e.g., 50 mg/kg, oral gavage, daily)
-
Group 3 (optional): Enzalutamide (consult literature for appropriate dosage and administration)
-
Group 4 (optional): Abiraterone Acetate (consult literature for appropriate dosage and administration)
-
-
Drug Administration:
-
Prepare fresh formulations of this compound and control drugs daily.
-
Administer the treatments to the respective groups for the duration of the study (e.g., 21-28 days).
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice according to approved institutional protocols.
-
Excise the tumors and record their final weight.
-
(Optional) Collect blood for pharmacokinetic/pharmacodynamic (PK/PD) analysis (e.g., measuring serum PSA or testosterone levels).
-
(Optional) Process a portion of the tumor for histological or molecular analysis.
-
Experimental Workflow
Data Presentation
Quantitative data from the efficacy study should be summarized in clear and concise tables for easy comparison between treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | N | Mean Tumor Volume at Start (mm³) ± SEM | Mean Tumor Volume at End (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |
| Vehicle Control | 10 | 125.4 ± 10.2 | 1580.6 ± 150.3 | - | - |
| This compound (50 mg/kg) | 10 | 128.1 ± 11.5 | 537.4 ± 65.8 | 66.0 | <0.001 |
| Enzalutamide | 10 | Data | Data | Data | Data |
| Abiraterone | 10 | Data | Data | Data | Data |
Note: Data for Enzalutamide and Abiraterone are placeholders and should be replaced with experimental results.
Table 2: Animal Body Weight
| Treatment Group | N | Mean Body Weight at Start (g) ± SEM | Mean Body Weight at End (g) ± SEM | Mean Change in Body Weight (g) ± SEM |
| Vehicle Control | 10 | 22.5 ± 0.8 | 21.8 ± 0.9 | -0.7 ± 0.4 |
| This compound (50 mg/kg) | 10 | 22.3 ± 0.7 | 22.1 ± 0.8 | -0.2 ± 0.5 |
| Enzalutamide | 10 | Data | Data | Data |
| Abiraterone | 10 | Data | Data | Data |
Note: Data for Enzalutamide and Abiraterone are placeholders and should be replaced with experimental results.
Table 3: Endpoint Tumor Weight
| Treatment Group | N | Mean Final Tumor Weight (g) ± SEM | p-value (vs. Vehicle) |
| Vehicle Control | 10 | 1.62 ± 0.18 | - |
| This compound (50 mg/kg) | 10 | 0.55 ± 0.07 | <0.001 |
| Enzalutamide | 10 | Data | Data |
| Abiraterone | 10 | Data | Data |
Note: Data for Enzalutamide and Abiraterone are placeholders and should be replaced with experimental results.
Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC). Humane endpoints should be established prior to the start of the study. These may include, but are not limited to, a tumor volume exceeding 2000 mm³, tumor ulceration, or a loss of more than 20% of the initial body weight. Animals reaching a humane endpoint should be euthanized promptly.
References
Application Notes and Protocols for ODM-204 CYP17A1 Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ODM-204 is a novel, nonsteroidal small molecule inhibitor targeting both the cytochrome P450 17A1 (CYP17A1) enzyme and the androgen receptor (AR).[1][2][3] This dual mechanism of action makes it a promising candidate for the treatment of castration-resistant prostate cancer (CRPC), which often relies on androgen signaling for growth and survival.[1] CYP17A1 is a critical enzyme in the androgen biosynthesis pathway, catalyzing both 17α-hydroxylase and 17,20-lyase activities, which are essential for the production of androgens such as dehydroepiandrosterone (DHEA) and androstenedione.[4][5][6] By inhibiting CYP17A1, this compound effectively reduces the production of androgens that can activate the AR. This document provides detailed application notes and protocols for assessing the inhibitory activity of this compound against the CYP17A1 enzyme.
Quantitative Data Summary
This compound has demonstrated potent inhibition of both CYP17A1 and the androgen receptor. The following table summarizes the key quantitative data for this compound and a comparator compound, Abiraterone.
| Compound | Target | Parameter | Value | Reference |
| This compound | CYP17A1 | IC50 | 22 nM | [7][8] |
| Androgen Receptor | IC50 | 80 nM | [7] | |
| Androgen Receptor | Ki | 47 nM | [8] | |
| Abiraterone | CYP17A1 | Ki* | 0.39 nM | [9] |
Note: The Ki for Abiraterone represents the inhibition constant of the final high-affinity complex, as it is a slow, tight-binding inhibitor.
Signaling Pathway
The CYP17A1 enzyme is a key bifurcation point in the steroidogenesis pathway. It converts pregnenolone and progesterone into precursors for both glucocorticoids and sex steroids. The following diagram illustrates the central role of CYP17A1 in androgen biosynthesis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Clinical determination of 17-hydroxyprogesterone in serum by LC-MS/MS: comparison to Coat-A-Count RIA method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Steroid 17α-hydroxylase/17, 20-lyase (cytochrome P450 17A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of 17-Hydroxyprogesterone by LCMSMS Improves Newborn Screening for CAH Due to 21-Hydroxylase Deficiency in New Zealand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Androgen Receptor Binding Affinity Assay for ODM-204
For Researchers, Scientists, and Drug Development Professionals
Introduction
ODM-204 is a novel, non-steroidal small molecule inhibitor with a dual mechanism of action, targeting both the androgen receptor (AR) and the cytochrome P450 17A1 (CYP17A1) enzyme.[1][2][3] This dual activity makes it a compound of interest for the treatment of castration-resistant prostate cancer (CRPC), a disease state often driven by persistent AR signaling.[1][4] Accurate characterization of the binding affinity of this compound to the androgen receptor is crucial for understanding its pharmacological profile and therapeutic potential. This document provides a detailed protocol for determining the AR binding affinity of this compound using a competitive radioligand binding assay, along with relevant data and pathway diagrams.
Data Presentation
The binding affinity of this compound for the androgen receptor has been determined and is presented here in comparison to other relevant compounds.
| Compound | Target | Assay Type | Value | Units | Reference |
| This compound | Androgen Receptor | Competitive Binding (rat prostate cytosol) | Ki = 47 | nM | [1] |
| This compound | CYP17A1 | Inhibition Assay | IC50 = 22 | nM | [1][5] |
| Enzalutamide | Androgen Receptor | Competitive Binding | Ki = 86 | nM | [6] |
| ODM-201 | Androgen Receptor | Competitive Binding | Ki = 11 | nM | [6] |
Signaling Pathway
The androgen receptor signaling pathway plays a central role in prostate cancer. Upon binding by androgens such as dihydrotestosterone (DHT), the AR translocates to the nucleus, where it regulates the transcription of genes involved in cell proliferation and survival. This compound acts as a competitive inhibitor, preventing the binding of endogenous androgens to the AR.
Caption: Figure 1. Simplified diagram of the androgen receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
A competitive radioligand binding assay is a standard method to determine the affinity of a test compound for a receptor. The following protocol is a synthesized methodology based on established procedures for AR binding assays and specific information available for this compound.[1][7][8]
Principle
This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand (e.g., [³H]-R1881 or [³H]-dihydrotestosterone) for binding to the androgen receptor in a preparation of rat prostate cytosol. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated.
Materials
-
Radioligand: [³H]-R1881 (Methyltrienolone) or [³H]-dihydrotestosterone (DHT)
-
Non-labeled Ligand: R1881 or DHT
-
Test Compound: this compound
-
Reference Compound: Enzalutamide
-
Source of Androgen Receptor: Ventral prostates from adult male Sprague-Dawley rats
-
Buffers:
-
Homogenization Buffer (TEDG): Tris-HCl (pH 7.4), EDTA, DTT, Glycerol. Protease inhibitors should be added.
-
Assay Buffer: As per specific laboratory standards, often similar to homogenization buffer.
-
-
Scintillation Cocktail
-
96-well plates
-
Filter mats
-
Scintillation counter
-
Homogenizer
-
Refrigerated centrifuge
Experimental Workflow
Caption: Figure 2. Workflow for the competitive androgen receptor binding assay.
Detailed Procedure
1. Preparation of Rat Prostate Cytosol a. Euthanize adult male Sprague-Dawley rats and dissect the ventral prostates. b. Homogenize the tissue in ice-cold TEDG buffer containing protease inhibitors. c. Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove cellular debris. d. Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction. e. The supernatant is the cytosolic fraction containing the androgen receptor. Determine the protein concentration using a standard method (e.g., Bradford assay).
2. Competitive Binding Assay a. To each well of a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (e.g., [³H]-R1881), and varying concentrations of the test compound (this compound) or reference compound. b. Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of non-labeled ligand). c. Add the rat prostate cytosol to each well to initiate the binding reaction. d. Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
3. Separation of Bound and Free Ligand a. After incubation, rapidly filter the contents of each well through a filter mat to separate the receptor-bound radioligand from the free radioligand. b. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
4. Scintillation Counting a. Place the filter discs in scintillation vials with a suitable scintillation cocktail. b. Measure the radioactivity in each vial using a scintillation counter.
5. Data Analysis a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve using non-linear regression analysis. d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
- [L] is the concentration of the radioligand.
- Kd is the dissociation constant of the radioligand for the receptor.
Conclusion
The provided protocol offers a robust framework for determining the androgen receptor binding affinity of this compound. The data indicates that this compound is a potent inhibitor of the androgen receptor.[1] However, it is important to note that while preclinical data were promising, the pharmacokinetic properties of this compound have hindered its further clinical development.[4][9] These application notes and protocols serve as a valuable resource for researchers investigating the pharmacology of androgen receptor modulators.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Facebook [cancer.gov]
- 3. urotoday.com [urotoday.com]
- 4. science.rsu.lv [science.rsu.lv]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of ODM-201, a new-generation androgen receptor inhibitor targeting resistance mechanisms to androgen signaling-directed prostate cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a Novel Dual Inhibitor of CYP17A1 and Androgen Receptor: Early Results from Phase I Dose Escalation in Men with Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Measuring the Effect of ODM-204 on Testosterone Levels
Introduction
ODM-204 is an investigational, nonsteroidal small molecule designed for the treatment of castration-resistant prostate cancer (CRPC). It exhibits a dual mechanism of action, functioning as both a potent inhibitor of the androgen receptor (AR) and an inhibitor of CYP17A1 (17α-hydroxylase/17,20-lyase), a critical enzyme in the androgen biosynthesis pathway.[1][2][3] The inhibition of CYP17A1 is the primary mechanism by which this compound reduces the synthesis of androgens, including testosterone and dihydrotestosterone (DHT), thereby suppressing the hormonal fuel for prostate cancer growth.[2][3] These application notes provide detailed protocols for researchers to measure and quantify the effect of this compound on testosterone levels in both preclinical and clinical settings.
Mechanism of Action: Inhibition of Androgen Synthesis
The synthesis of all steroid hormones begins with cholesterol. The enzyme CYP11A1 converts cholesterol to pregnenolone, a key precursor.[4] In the androgen biosynthesis pathway, CYP17A1 performs two essential functions: it converts pregnenolone and progesterone into their 17α-hydroxy derivatives and then subsequently cleaves the C17-20 bond to produce dehydroepiandrosterone (DHEA) and androstenedione.[3] These products are then converted into testosterone. By inhibiting CYP17A1, this compound blocks the production of these essential androgen precursors, leading to a significant reduction in systemic testosterone levels.[1][2]
Caption: Androgen biosynthesis pathway and the inhibitory action of this compound on CYP17A1.
Data Presentation
The efficacy of this compound in inhibiting testosterone production has been quantified in various studies. The tables below summarize key findings.
Table 1: In Vitro Potency of this compound
| Target | IC50 | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| CYP17A1 Enzyme | 22 nM | N/A | [5][6] |
| Androgen Receptor (AR) | 80 nM | 47 nM |[5][6] |
Table 2: Summary of Preclinical In Vivo Studies on Testosterone Suppression
| Animal Model | Dosing | Key Findings | Reference |
|---|---|---|---|
| Sexually Mature Male Cynomolgus Monkeys | Single oral dose (10-30 mg/kg) | Marked, dose-dependent suppression of serum testosterone and DHEA. | [2][7] |
| Human Chorionic Gonadotropin-Treated Male Rats | N/A | Inhibition of adrenal and testicular steroid production. | [2] |
| Male Rats with LHRH Agonist (Leuprolide Acetate) | N/A | Potentiated the suppression of circulating testosterone levels. |[2][6] |
Table 3: Summary of Clinical Phase I Data on Testosterone Suppression (DUALIDES Trial)
| This compound Dose (Twice Daily) | Observation | Key Findings | Reference |
|---|---|---|---|
| 50, 100, 200, 300, 500 mg | Serum Testosterone Levels | Decreases of >50% from baseline were observed in all dose groups after 8 days of treatment. | [8] |
| 50, 100, 200, 300, 500 mg | Dose Dependency | The reduction in testosterone was not dose-dependent. | [8] |
| 50, 100, 200, 300, 500 mg | Duration of Effect | After day 8, testosterone levels began to return towards baseline in most patients. |[8] |
Experimental Protocols
Protocol 1: In Vitro CYP17A1 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the CYP17A1 enzyme. This assay is crucial for quantifying the direct inhibitory potency of the compound.
Materials:
-
Human testicular microsomes or Human Adrenal Cortex Cell Line (e.g., NCI-H295R).[6][7]
-
Radiolabeled substrate: [³H]-Progesterone or [³H]-Pregnenolone.
-
This compound stock solution (in DMSO).
-
NADPH regenerating system.
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Quenching solution (e.g., acetonitrile).
-
Scintillation fluid and counter, or LC-MS/MS system for non-radioactive assays.
Methodology:
-
Preparation: Prepare serial dilutions of this compound in the reaction buffer. The final DMSO concentration should be kept constant (e.g., <0.5%).
-
Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, human testicular microsomes (containing CYP17A1), and the desired concentration of this compound. Pre-incubate for 5 minutes at 37°C.
-
Initiation: Start the enzymatic reaction by adding the radiolabeled substrate and the NADPH regenerating system.
-
Incubation: Incubate the mixture for a predetermined time (e.g., 30 minutes) at 37°C with gentle shaking. The time should be within the linear range of product formation.
-
Termination: Stop the reaction by adding a quenching solution.
-
Analysis:
-
Extract the steroid products using an appropriate organic solvent (e.g., ethyl acetate).
-
Separate the substrate from the product (e.g., 17α-hydroxyprogesterone) using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quantify the amount of radiolabeled product formed using a scintillation counter.
-
-
Calculation: Plot the percentage of inhibition against the logarithm of this compound concentration. Determine the IC50 value using non-linear regression analysis.
Caption: Experimental workflow for the in vitro CYP17A1 inhibition assay.
Protocol 2: In Vivo Assessment in Animal Models (Rodent or Non-Human Primate)
Objective: To measure the effect of orally administered this compound on circulating testosterone levels in preclinical animal models.
Models:
-
Rodent: Male Sprague-Dawley rats. To mimic the clinical setting of CRPC, rats can be co-administered with an LHRH agonist (e.g., leuprolide acetate) to suppress testicular testosterone production, thus isolating the effect of this compound on adrenal androgen synthesis.[2]
-
Non-Human Primate (NHP): Sexually mature male cynomolgus monkeys, which provide a model with higher translational relevance to human steroidogenesis.[2][7]
Methodology:
-
Acclimatization: Acclimate animals to the housing conditions for at least one week before the study begins.
-
Dosing:
-
Administer this compound via oral gavage. Doses can be based on previous studies (e.g., 10-30 mg/kg for monkeys).[2]
-
Include a vehicle control group (e.g., 0.5% carboxymethylcellulose).
-
-
Blood Sampling:
-
Collect a pre-dose blood sample (t=0) from all animals.
-
Collect blood samples at multiple time points post-administration (e.g., 2, 4, 8, 24 hours). Samples are typically collected from the tail vein (rats) or femoral vein (monkeys) into serum separator tubes.
-
-
Sample Processing:
-
Allow blood to clot at room temperature.
-
Centrifuge at 2000 x g for 15 minutes to separate the serum.
-
Store serum samples at -80°C until analysis.
-
-
Testosterone Quantification:
-
Measure serum testosterone concentrations using a validated method, such as:
-
ELISA (Enzyme-Linked Immunosorbent Assay): A common, high-throughput method.
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): Considered the gold standard for steroid hormone quantification due to its high specificity and sensitivity.
-
-
-
Data Analysis:
-
Calculate the mean serum testosterone concentration at each time point for each group.
-
Compare the testosterone levels in the this compound treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Plot the testosterone concentration over time to visualize the pharmacodynamic effect.
-
Caption: General experimental workflow for in vivo animal studies.
Protocol 3: Clinical Trial Testosterone Monitoring (Phase I Example)
Objective: To evaluate the pharmacodynamic effect of this compound on serum testosterone levels in patients with metastatic castration-resistant prostate cancer (mCRPC).
Study Design (based on DUALIDES trial NCT02344017): [8][9][10]
-
Type: Open-label, non-randomized, dose-escalation study.
-
Population: Patients with progressive mCRPC.
-
Intervention: Sequential cohorts receiving increasing doses of this compound (e.g., 50, 100, 200, 300, 500 mg) twice daily.[9]
-
Concomitant Medication: Prednisone is co-administered to manage potential adrenal insufficiency resulting from CYP17A1 inhibition.[8]
Methodology:
-
Patient Screening and Enrollment: Enroll eligible patients based on inclusion/exclusion criteria (e.g., confirmed mCRPC, prior treatments).
-
Baseline Assessment: Before the first dose, collect a baseline blood sample to measure serum testosterone, prostate-specific antigen (PSA), and other relevant biomarkers.
-
Treatment and Monitoring:
-
Administer the assigned dose of this compound orally twice daily.
-
Collect blood samples for testosterone and PSA analysis at specified time points throughout the treatment cycles. A typical schedule might include:
-
-
Sample Handling and Analysis:
-
Process blood samples to obtain serum following standard clinical procedures.
-
Analyze serum testosterone levels using a validated clinical assay, preferably LC-MS/MS, at a central laboratory to ensure consistency.
-
-
Data Evaluation:
-
Calculate the percentage change in testosterone from baseline for each patient at each time point.
-
Summarize the data for each dose cohort (e.g., median change, range).
-
Evaluate the relationship between this compound dose, plasma concentration, and the magnitude of testosterone suppression.
-
Caption: Workflow for clinical trial testosterone monitoring.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and development of this compound: A Novel nonsteroidal compound for the treatment of castration-resistant prostate cancer by blocking the androgen receptor and inhibiting CYP17A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. pcf.org [pcf.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ascopubs.org [ascopubs.org]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. science.rsu.lv [science.rsu.lv]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for ODM-204 Dose-Response Studies
Introduction
ODM-204 is an investigational, nonsteroidal, orally administered small molecule that functions as a dual inhibitor of both the androgen receptor (AR) and the enzyme CYP17A1 (17α-hydroxylase/17,20-lyase).[1][2] This dual mechanism is designed to more effectively suppress the androgen signaling pathway, which is a key driver of prostate cancer progression, particularly in castration-resistant prostate cancer (CRPC).[3][4] this compound inhibits CYP17A1, a critical enzyme in the synthesis of androgens like testosterone and dihydrotestosterone (DHT), and also directly antagonizes the androgen receptor, preventing the activation of genes that promote tumor growth.[1][2]
These application notes provide detailed protocols for conducting in vitro and in vivo dose-response studies to characterize the efficacy and potency of this compound. The methodologies outlined are essential for researchers in oncology and drug development to assess the compound's activity and determine optimal dosing for further preclinical and clinical investigation.
Mechanism of Action: Dual Inhibition of Androgen Signaling
This compound targets two critical points in the androgen signaling axis. Firstly, it inhibits the CYP17A1 enzyme, which is essential for the production of androgens in the testes and adrenal glands.[2] Secondly, it binds directly to the androgen receptor, preventing its activation by any residual androgens and subsequent translocation to the nucleus to initiate gene transcription.[2] This dual action provides a comprehensive blockade of the signaling pathway that fuels prostate cancer growth.[1]
Caption: Dual inhibitory action of this compound on the androgen signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical In Vitro Potency of this compound
| Target | Assay Type | IC50 Value | Reference |
| CYP17A1 Enzyme | Enzymatic Assay | 22 nM | [5] |
| Androgen Receptor | Ligand Binding Assay | 80 nM | [5] |
Table 2: Phase I Clinical Trial Dose Escalation and Response
| Dose Cohort (Twice Daily) | Number of Patients | >50% PSA Decrease at 12 Weeks | Testosterone Suppression |
| 50 mg | 3-6 | Observed in some patients | Yes |
| 100 mg | 3-6 | Observed in some patients | Yes |
| 200 mg | 3-6 | Observed in some patients | Yes |
| 300 mg | 3-6 | Observed in some patients | Yes |
| 500 mg | 3-6 | Observed in some patients | Yes |
| Data compiled from the DUALIDES Phase I trial.[4][6][7] |
Experimental Protocols: In Vitro Dose-Response Studies
Caption: General workflow for in vitro dose-response evaluation of this compound.
Protocol 1: Cell Proliferation Assay
Objective: To determine the dose-dependent effect of this compound on the proliferation of androgen-sensitive prostate cancer cells.
Materials and Reagents:
-
Prostate cancer cell lines (e.g., VCaP, LNCaP).[1]
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well clear-bottom cell culture plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed VCaP or LNCaP cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in growth medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or controls.
-
Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
Data Analysis:
-
Normalize the luminescence readings to the vehicle control (as 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.
Experimental Protocols: In Vivo Dose-Response Studies
Caption: General workflow for in vivo dose-response evaluation of this compound.
Protocol 2: Xenograft Tumor Growth Inhibition Study
Objective: To evaluate the dose-dependent antitumor efficacy of this compound in a castration-resistant prostate cancer xenograft model.
Materials and Reagents:
-
Male immunodeficient mice (e.g., NOD-SCID or nude mice).
-
VCaP prostate cancer cells.[1]
-
Matrigel®.
-
This compound formulation suitable for oral gavage.
-
Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Calipers for tumor measurement.
-
ELISA kits for serum PSA and testosterone.
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of 1-5 million VCaP cells mixed with Matrigel® into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Group Assignment: Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group). Groups should include a vehicle control and at least three dose levels of this compound (e.g., 10, 20, and 30 mg/kg).[1]
-
Drug Administration: Administer this compound or vehicle via oral gavage once or twice daily for the duration of the study (e.g., 21-28 days).
-
Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Collect blood samples (e.g., via tail vein) at baseline, mid-study, and termination to measure serum levels of PSA and testosterone.
-
-
Study Termination: Euthanize mice when tumors reach a predetermined maximum size, or at the end of the treatment period.
-
Tissue Collection: At necropsy, collect tumors and other relevant tissues for downstream analysis (e.g., histology, biomarker analysis).
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) for each dose group relative to the vehicle control.
-
Analyze serum PSA and testosterone levels to confirm target engagement and pharmacodynamic effects.
-
Assess tolerability by monitoring body weight changes and clinical signs of toxicity.
References
- 1. Discovery and development of this compound: A Novel nonsteroidal compound for the treatment of castration-resistant prostate cancer by blocking the androgen receptor and inhibiting CYP17A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. science.rsu.lv [science.rsu.lv]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
Assessing the Impact of ODM-204 on Androgen Receptor Signaling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ODM-204 is a novel, orally administered, nonsteroidal agent that uniquely targets the androgen receptor (AR) signaling pathway through a dual mechanism of action. It acts as both a potent inhibitor of CYP17A1, a critical enzyme in androgen biosynthesis, and a direct antagonist of the androgen receptor.[1][2][3] This dual activity makes this compound a compound of significant interest for the treatment of castration-resistant prostate cancer (CRPC), a disease state often characterized by persistent AR signaling despite androgen deprivation therapy.[1][2]
These application notes provide a comprehensive overview of the techniques and protocols used to assess the multifaceted impact of this compound on AR signaling. The following sections detail the mechanism of action, summarize key preclinical data, and provide detailed protocols for essential in vitro assays.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects by disrupting AR signaling at two key points:
-
Inhibition of Androgen Synthesis: this compound potently inhibits CYP17A1, an enzyme essential for the synthesis of androgens such as testosterone and dihydrotestosterone (DHT).[1][2] By reducing the production of these AR ligands, this compound decreases the activation of the androgen receptor.
-
Direct Androgen Receptor Antagonism: this compound binds directly to the androgen receptor, acting as a competitive antagonist.[1][3] This prevents the binding of any residual androgens and inhibits the downstream signaling cascade, including AR nuclear translocation and the transcription of AR target genes.[3]
The following diagram illustrates the dual mechanism of action of this compound.
Quantitative Assessment of this compound Activity
The following tables summarize the key in vitro and in vivo preclinical data for this compound, demonstrating its potent dual activity.
Table 1: In Vitro Activity of this compound
| Assay | Parameter | Value | Reference |
| CYP17A1 Inhibition | IC50 | 22 nM | [4] |
| AR Binding Affinity | Ki | 47 nM | [4] |
| AR Transactivation (mutant AR) | |||
| AR(T877A) | IC50 | 95 nM | [4] |
| AR(W741L) | IC50 | 277 nM | [4] |
| AR(F876L) | IC50 | 6 nM | [4] |
| Cell Proliferation Inhibition | |||
| LNCaP Cells | IC50 | 170 nM | [4] |
| VCaP Cells | IC50 | 280 nM | [4] |
Table 2: In Vivo Antitumor Activity of this compound
| Model | Parameter | Value | Reference |
| VCaP Xenograft | Tumor Growth Inhibition | 66% | [4] |
Experimental Protocols
This section provides detailed protocols for key experiments to assess the impact of this compound on AR signaling.
CYP17A1 Inhibition Assay
This assay determines the ability of this compound to inhibit the enzymatic activity of CYP17A1.
Protocol:
-
Microsome Preparation: Utilize human testicular microsomes as a source of CYP17A1 enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing the microsomes, a radiolabeled substrate (e.g., [³H]-progesterone or [³H]-pregnenolone), and varying concentrations of this compound.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time to allow for the enzymatic reaction to occur.
-
Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile).
-
Product Separation: Separate the substrate and the radiolabeled product using high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of radiolabeled product formed using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the concentration of this compound and determine the IC50 value, which is the concentration of this compound that inhibits 50% of the CYP17A1 activity.
Androgen Receptor Binding Assay
This competitive binding assay measures the affinity of this compound for the androgen receptor.
Protocol:
-
AR Source: Prepare cytosolic lysates from rat prostates as a source of wild-type AR.
-
Reaction Mixture: Set up a competitive binding reaction with the AR-containing lysate, a radiolabeled androgen (e.g., [³H]-R1881, a synthetic androgen), and a range of concentrations of this compound.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.
-
Quantification: Measure the amount of AR-bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced against the concentration of this compound. Calculate the Ki (inhibition constant) value from the IC50 value using the Cheng-Prusoff equation.
AR-Dependent Reporter Gene Assay
This assay evaluates the functional consequence of this compound binding to the AR by measuring its effect on AR-mediated gene transcription.
Protocol:
-
Cell Culture and Transfection: Culture a suitable prostate cancer cell line (e.g., LNCaP or VCaP). Co-transfect the cells with an AR expression vector and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive element (ARE).
-
Treatment: Following transfection, treat the cells with a known AR agonist (e.g., DHT) to stimulate AR activity, in the presence of increasing concentrations of this compound.
-
Incubation: Incubate the cells for 24-48 hours to allow for reporter gene expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Plot the percentage of inhibition of androgen-induced luciferase activity against the this compound concentration to determine the IC50 value.
AR Nuclear Translocation Assay
This immunofluorescence-based assay visualizes and quantifies the ability of this compound to inhibit the androgen-induced movement of AR from the cytoplasm to the nucleus.
Protocol:
-
Cell Culture and Treatment: Grow prostate cancer cells (e.g., VCaP) on coverslips. Treat the cells with an androgen (e.g., testosterone) to induce AR nuclear translocation, with and without this compound at various concentrations.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.
-
Immunostaining: Incubate the cells with a primary antibody specific for the androgen receptor, followed by a fluorescently labeled secondary antibody. Stain the nuclei with a DNA dye such as DAPI.
-
Microscopy and Image Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear and cytoplasmic fluorescence intensity of the AR signal in a large number of cells.
-
Data Analysis: Calculate the ratio of nuclear to cytoplasmic AR fluorescence. A decrease in this ratio in the presence of this compound indicates inhibition of AR nuclear translocation. Determine the IC50 for this effect.
Cell Proliferation Assay
This assay assesses the overall effect of this compound on the growth of androgen-dependent prostate cancer cells.
Protocol:
-
Cell Seeding: Seed androgen-dependent prostate cancer cells (e.g., LNCaP or VCaP) in 96-well plates.
-
Treatment: Treat the cells with a physiological concentration of an androgen (e.g., DHT) and a range of concentrations of this compound.
-
Incubation: Incubate the plates for a period of 4-6 days to allow for cell proliferation.
-
Viability Measurement: Measure cell viability using a colorimetric or fluorometric assay, such as MTT, WST-1, or CellTiter-Glo.
-
Data Analysis: Plot the percentage of cell growth inhibition against the concentration of this compound and determine the IC50 value.
Conclusion
The techniques and protocols outlined in these application notes provide a robust framework for the comprehensive assessment of this compound's impact on androgen receptor signaling. By employing these methods, researchers can effectively characterize the dual mechanism of this promising therapeutic agent and further elucidate its potential in the treatment of castration-resistant prostate cancer. The provided quantitative data and detailed experimental workflows serve as a valuable resource for scientists and drug development professionals in this field.
References
- 1. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and development of this compound: A Novel nonsteroidal compound for the treatment of castration-resistant prostate cancer by blocking the androgen receptor and inhibiting CYP17A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of ODM-204 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ODM-204 is a novel, nonsteroidal small molecule that functions as a dual inhibitor of the androgen receptor (AR) and cytochrome P450 17A1 (CYP17A1).[1][2][3][4] Developed for the treatment of castration-resistant prostate cancer (CRPC), this compound targets both the synthesis of androgens by inhibiting CYP17A1 and the downstream signaling pathway by antagonizing the androgen receptor.[1][2] Preclinical studies have demonstrated its potential in reducing tumor growth in prostate cancer models.[1][5] Although clinical development was halted due to pharmacokinetic properties, the evaluation of this compound in combination with other therapeutic agents remains a valuable area of research to explore potential synergistic anti-cancer effects and overcome resistance mechanisms.[6][7]
These application notes provide a comprehensive protocol for evaluating this compound in combination therapies, including detailed methodologies for key in vitro and in vivo experiments, guidelines for data analysis, and visualization of relevant biological pathways and experimental workflows.
Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism of action:
-
CYP17A1 Inhibition: this compound inhibits the enzymatic activity of CYP17A1, a critical enzyme in the androgen biosynthesis pathway.[1][3] This leads to a reduction in the production of androgens such as testosterone and dihydrotestosterone (DHT), which are key drivers of prostate cancer cell growth.[1][5]
-
Androgen Receptor Antagonism: this compound is a potent antagonist of the androgen receptor.[2][4] It binds to the AR, preventing its activation by androgens and subsequent translocation to the nucleus, thereby inhibiting the transcription of androgen-dependent genes that promote cell proliferation and survival.[2]
Preclinical Data Summary
A summary of key preclinical data for this compound is presented below, providing a baseline for its activity as a monotherapy.
| Parameter | Value | Cell Line/System | Reference |
| CYP17A1 Inhibition (IC50) | 22 nM | Human Testicular Microsomes | [1][2] |
| AR Binding Affinity (Ki) | 47 nM | Rat Prostate Cytosol | [2] |
| AR Inhibition (IC50) | 80 nM | - | [4] |
| LNCaP Cell Proliferation (IC50) | 170 nM | LNCaP | [2] |
| VCaP Cell Proliferation (IC50) | 280 nM | VCaP | [2] |
| Mutant AR Inhibition (IC50) | |||
| AR (T877A) | 95 nM | - | [2] |
| AR (W741L) | 277 nM | - | [2] |
| AR (F876L) | 6 nM | - | [2] |
| In Vivo Tumor Growth Inhibition | 66% | VCaP Xenograft | [2] |
Clinical Data Summary (Phase I/II DUALIDES Trial - NCT02344017)
The DUALIDES trial evaluated the safety and efficacy of this compound in patients with metastatic castration-resistant prostate cancer.
| Parameter | Value | Reference |
| Number of Patients | 23 | [3][6][7] |
| Dose Levels (Twice Daily) | 50, 100, 200, 300, 500 mg | [3][6][7] |
| Median Age | 70 years (range: 57-84) | [3] |
| Median Baseline PSA | 46.5 ng/mL (range: 0.7-249.6) | [3] |
| Median Time on Treatment | 11.6 weeks (range: 0.3-60.4) | [3] |
| PSA Response (≥50% reduction at 12 weeks) | 13% of patients | [3][6] |
| Most Common Adverse Events | Fatigue, nausea, decreased appetite, diarrhea, vomiting | [3] |
Signaling Pathway
The following diagram illustrates the dual mechanism of action of this compound on the androgen signaling pathway.
Caption: Dual mechanism of action of this compound.
Experimental Protocols
In Vitro Evaluation of Combination Therapies
A critical step in evaluating combination therapies is to determine whether the combination results in a synergistic, additive, or antagonistic effect. The Chou-Talalay method is a widely accepted approach for this analysis.
Caption: In vitro combination therapy evaluation workflow.
-
Cell Culture: Culture human prostate cancer cell lines (e.g., LNCaP, VCaP) in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the combination agent in a suitable solvent (e.g., DMSO). Create a dilution series for each drug and for the combination at fixed ratios (e.g., equipotent ratios based on their respective IC50 values).
-
Treatment: Treat the cells with single agents and the drug combinations. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the treated cells for a period of 48 to 72 hours.
-
Cell Viability Assay: Assess cell viability using a luminescent-based assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. Follow the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls.
-
Calculate the fraction of affected (inhibited) cells for each treatment.
-
Use software such as CompuSyn to perform the Chou-Talalay analysis and calculate the Combination Index (CI).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
In Vivo Evaluation of Combination Therapies
Xenograft models are essential for evaluating the in vivo efficacy of combination therapies.
Caption: In vivo combination therapy evaluation workflow.
-
Animal Model: Use male immunodeficient mice (e.g., NOD-SCID or nude mice).
-
Cell Implantation: Subcutaneously inject a suspension of VCaP cells (e.g., 5 x 106 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Randomization and Treatment: Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group). Administer this compound and the combination agent at predetermined doses and schedules (e.g., daily oral gavage).
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Toxicity Assessment: Monitor animal health daily, including body weight, food and water intake, and any signs of distress.
-
Pharmacodynamic and Biomarker Analysis: At the end of the study, tumors and blood samples can be collected for analysis of pharmacodynamic markers (e.g., intratumoral androgen levels) and biomarkers of response or resistance.
Potential Combination Strategies
Based on the mechanism of action of this compound and the landscape of prostate cancer treatment, several combination strategies can be explored:
-
With Androgen Deprivation Therapy (ADT): Co-administration with a GnRH agonist (e.g., leuprolide acetate) has been shown to potentiate testosterone suppression.[5]
-
With Other AR-Targeted Therapies: Combining with agents that have a different mechanism of AR inhibition could overcome resistance.
-
With Chemotherapy: Combination with taxanes (e.g., docetaxel, cabazitaxel) could provide a dual attack on cancer cells.
-
With PARP Inhibitors: In tumors with DNA repair deficiencies (e.g., BRCA mutations), combining with a PARP inhibitor could be a synthetic lethal strategy.
-
With Immunotherapy: Exploring combinations with checkpoint inhibitors to enhance the anti-tumor immune response.
Conclusion
This compound, with its dual inhibition of androgen synthesis and signaling, represents a rational agent for combination therapies in castration-resistant prostate cancer. The protocols outlined in these application notes provide a framework for the systematic evaluation of this compound in combination with other anti-cancer agents. Careful in vitro and in vivo studies are essential to identify synergistic combinations that could potentially improve therapeutic outcomes for patients with advanced prostate cancer.
References
- 1. ascopubs.org [ascopubs.org]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and development of this compound: A Novel nonsteroidal compound for the treatment of castration-resistant prostate cancer by blocking the androgen receptor and inhibiting CYP17A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. science.rsu.lv [science.rsu.lv]
- 7. This compound, a Novel Dual Inhibitor of CYP17A1 and Androgen Receptor: Early Results from Phase I Dose Escalation in Men with Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of ODM-204-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
ODM-204 is an investigational, non-steroidal small molecule that represents a dual-action approach to treating castration-resistant prostate cancer (CRPC). It functions by simultaneously inhibiting CYP17A1, a critical enzyme in androgen biosynthesis, and directly antagonizing the androgen receptor (AR).[1][2][3] This dual mechanism aims to provide a more comprehensive suppression of the androgen signaling axis, which remains a key driver of tumor growth in CRPC.[1][3] Preclinical studies have demonstrated that this compound can inhibit the proliferation of androgen-dependent prostate cancer cells and significantly reduce tumor growth in in vivo xenograft models.[1][4]
These application notes provide detailed protocols for conducting in vivo imaging studies to evaluate the pharmacodynamic effects and therapeutic efficacy of this compound in a preclinical setting. The use of non-invasive imaging allows for longitudinal monitoring of treatment response, providing valuable insights into the drug's mechanism of action within the tumor microenvironment.
Signaling Pathway of this compound Action
The following diagram illustrates the dual inhibitory mechanism of this compound on the androgen signaling pathway.
Experimental Workflow for In Vivo Imaging Study
The diagram below outlines the key phases of an in vivo study designed to assess the efficacy of this compound using PET imaging.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical and early clinical studies of this compound, along with projected outcomes from a hypothetical in vivo imaging study.
Table 1: Preclinical Efficacy of this compound
| Parameter | Cell Line/Model | Result | Reference |
|---|---|---|---|
| AR Binding Affinity (Ki) | Rat Prostate Cytosol | 47 nM | [5] |
| CYP17A1 Inhibition (IC₅₀) | Human Testicular Microsomes | 22 nM | [5] |
| Cell Proliferation (IC₅₀) | VCaP Cells | 280 nM | [5] |
| Tumor Growth Inhibition | VCaP Xenograft | 66% |[5] |
Table 2: Clinical Activity of this compound (DUALIDES Phase I Trial)
| Parameter | Patient Population | Result | Reference |
|---|---|---|---|
| PSA Response (≥50% decrease) | Metastatic CRPC | 13% of patients at 12 weeks | [6][7] |
| Testosterone Reduction | Metastatic CRPC | Confirmed androgen deprivation |[6][7] |
Table 3: Projected Quantitative Imaging Data
| Treatment Group | Baseline Tumor Volume (mm³) | Final Tumor Volume (mm³) | Baseline ¹⁸F-FDHT Uptake (%ID/g) | Final ¹⁸F-FDHT Uptake (%ID/g) |
|---|---|---|---|---|
| Vehicle Control | 150 ± 25 | 650 ± 70 | 3.5 ± 0.5 | 3.8 ± 0.6 |
| This compound (50 mg/kg) | 150 ± 30 | 220 ± 45 | 3.6 ± 0.4 | 1.2 ± 0.3 |
%ID/g = percentage of injected dose per gram of tissue.
Experimental Protocols
Protocol 1: VCaP Xenograft Mouse Model
This protocol describes the establishment of subcutaneous VCaP prostate cancer xenografts in immunodeficient mice.
Materials:
-
VCaP human prostate cancer cell line
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Matrigel (BD Biosciences)
-
Male SCID or NOD/SCID mice (6-8 weeks old)
-
Sterile syringes and needles (27-gauge)
-
Digital calipers
Procedure:
-
Cell Culture: Culture VCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Preparation: Harvest cells at 80-90% confluency using trypsin. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count. Resuspend the cells in a 1:1 mixture of cold PBS and Matrigel to a final concentration of 6 x 10⁷ cells/mL.
-
Animal Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 6 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish. Once palpable, measure tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Study Initiation: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.[5][8]
Protocol 2: this compound Administration
This protocol details the preparation and administration of this compound to the xenograft model.
Materials:
-
This compound compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Oral gavage needles
-
Balance and vortex mixer
Procedure:
-
Formulation: Prepare a suspension of this compound in the chosen vehicle at a concentration suitable for the target dose (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse receiving 200 µL). Ensure the suspension is homogenous by vortexing thoroughly before each use.
-
Dosing: Administer this compound to the treatment group via oral gavage once daily. The typical preclinical dose is 50 mg/kg/day.[5]
-
Control Group: Administer an equivalent volume of the vehicle solution to the control group using the same schedule.
-
Monitoring: Monitor animal body weight and general health daily throughout the treatment period.
Protocol 3: In Vivo PET/CT Imaging with ¹⁸F-FDHT
This protocol outlines a procedure for imaging androgen receptor occupancy using the PET tracer ¹⁸F-FDHT (16β-¹⁸F-fluoro-5α-dihydrotestosterone). This tracer competes with androgens for binding to the AR, allowing for visualization and quantification of AR expression and target engagement by this compound.
Materials:
-
¹⁸F-FDHT radiotracer
-
PET/CT scanner (e.g., small animal scanner)
-
Anesthesia system (e.g., isoflurane inhalation)
-
Heating pad or lamp to maintain body temperature
-
Sterile saline
Procedure:
-
Animal Preparation (for each scan: baseline and final):
-
Fast the mice for 4-6 hours prior to tracer injection to reduce background signal. Allow access to water.
-
Anesthetize the mouse using isoflurane (e.g., 2% for induction, 1.5% for maintenance).
-
Place the mouse on the scanner bed, ensuring its body temperature is maintained.
-
-
Tracer Administration:
-
Administer approximately 5-10 MBq (150-250 µCi) of ¹⁸F-FDHT via a tail vein injection in a volume of 100-150 µL.
-
-
Uptake Period:
-
Allow the tracer to distribute for 60 minutes while the animal remains under anesthesia.
-
-
PET/CT Acquisition:
-
Perform a CT scan for anatomical co-registration and attenuation correction.
-
Acquire a static PET scan for 10-15 minutes.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET and CT images using appropriate algorithms (e.g., OSEM3D).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) around the tumor and reference tissues (e.g., muscle) on the fused images.
-
Calculate the tracer uptake in the ROIs, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
-
-
Data Interpretation:
-
A significant decrease in ¹⁸F-FDHT uptake in the tumors of the this compound-treated group compared to the control group would indicate successful target engagement and blockade of the androgen receptor.
-
References
- 1. 2.5. Xenograft model [bio-protocol.org]
- 2. Development of the VCaP Androgen Independent Model of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and development of this compound: A Novel nonsteroidal compound for the treatment of castration-resistant prostate cancer by blocking the androgen receptor and inhibiting CYP17A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tumor Repression of VCaP Xenografts by a Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. science.rsu.lv [science.rsu.lv]
- 7. This compound, a Novel Dual Inhibitor of CYP17A1 and Androgen Receptor: Early Results from Phase I Dose Escalation in Men with Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Addressing ODM-204 solubility issues in experimental setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ODM-204. The information is designed to address common challenges, with a focus on solubility issues encountered during experimental setups.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is an orally available, nonsteroidal small molecule that acts as a dual inhibitor of the androgen receptor (AR) and the enzyme CYP17A1 (steroid 17-alpha-hydroxylase/C17,20-lyase).[1] Its dual mechanism allows it to both block the signaling of androgens by binding to the AR and inhibit the production of androgens in the testes and adrenal glands.[1][2][3] This combined action is intended to decrease androgen-dependent growth signaling in prostate cancer cells.[1]
2. What are the reported IC50 values for this compound?
This compound has been reported to have the following IC50 values:
3. In which solvents is this compound soluble?
4. How should I prepare a stock solution of this compound?
Given its solubility profile, DMSO is the recommended solvent for preparing a high-concentration stock solution of this compound.
Troubleshooting Guide: this compound Solubility Issues
Researchers may encounter precipitation of this compound when diluting a DMSO stock solution into aqueous buffers or cell culture media for in vitro assays. This is a common issue for hydrophobic compounds.
Problem: My this compound precipitates out of solution when I add it to my cell culture medium.
Possible Causes:
-
Low Aqueous Solubility: this compound is poorly soluble in aqueous solutions. The final concentration of DMSO in your working solution may be too low to keep the compound dissolved.
-
High Final Concentration of this compound: The desired final concentration of this compound in the aqueous medium may exceed its solubility limit.
-
Temperature Changes: A rapid change in temperature between the stock solution and the aqueous medium can sometimes cause precipitation.
-
Interactions with Media Components: Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.
Solutions and Experimental Protocols:
Here are some strategies to address this compound precipitation:
-
Optimize Final DMSO Concentration:
-
Protocol: Prepare a range of final DMSO concentrations in your cell culture medium (e.g., 0.1%, 0.25%, 0.5%) to determine the minimum concentration required to maintain this compound solubility at your desired working concentration. Remember to include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.
-
-
Serial Dilutions:
-
Protocol: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution into the aqueous medium. This gradual decrease in solvent concentration can sometimes prevent the compound from crashing out of solution.
-
-
Warm the Aqueous Medium:
-
Protocol: Gently warm your cell culture medium or buffer to 37°C before adding the this compound stock solution. This can sometimes help to increase the solubility. Ensure the warming is gentle and does not degrade media components.
-
-
Vortexing During Dilution:
-
Protocol: While adding the this compound stock solution to the aqueous medium, vortex the tube or gently swirl the plate. This rapid mixing can help to disperse the compound and prevent localized high concentrations that are more prone to precipitation.
-
Data Presentation
Table 1: this compound Inhibitory Activity
| Target | IC50 Value |
| CYP17A1 | 22 nM[4] |
| Androgen Receptor | 80 nM[4] |
Visualizations
Signaling Pathway of this compound
Caption: this compound's dual inhibition of CYP17A1 and the Androgen Receptor.
Troubleshooting Workflow for this compound Solubility Issues
Caption: A step-by-step guide to troubleshooting this compound precipitation.
References
- 1. evitachem.com [evitachem.com]
- 2. Buy this compound | >98% [smolecule.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and development of this compound: A Novel nonsteroidal compound for the treatment of castration-resistant prostate cancer by blocking the androgen receptor and inhibiting CYP17A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in ODM-204 experiments
Welcome to the technical support center for ODM-204. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results from experiments involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Introduction to this compound
This compound is a novel, nonsteroidal small molecule designed as a dual-action inhibitor. It targets both the androgen receptor (AR) and the cytochrome P450 17A1 (CYP17A1) enzyme.[1][2][3] The rationale behind this dual targeting is to more effectively suppress androgen signaling in castration-resistant prostate cancer (CRPC) by both blocking the receptor and inhibiting the synthesis of its ligands, testosterone and dihydrotestosterone (DHT).[1][2][4]
Frequently Asked Questions (FAQs)
Q1: What is the established in vitro activity of this compound?
A1: this compound is a potent inhibitor of both the androgen receptor and the CYP17A1 enzyme, with reported IC50 values of 80 nM for AR and 22 nM for CYP17A1.[5][6]
Q2: I am observing lower than expected efficacy in my in vivo model. What could be the reason?
A2: Lower than expected in vivo efficacy could be due to several factors. A key finding from the Phase I clinical trial (DUALIDES, NCT02344017) was an unexpected decrease in the steady-state plasma concentration of this compound at higher doses after repeated administration.[7][8][9][10][11] This suggests that this compound may induce its own metabolism, potentially through the CYP3A4 enzyme system.[10] Therefore, the effective concentration of the drug in your model may be lower than anticipated over time.
Q3: Has resistance to this compound been documented?
A3: While specific studies on resistance mechanisms to this compound are limited, resistance to dual AR and CYP17A1 inhibitors can occur through various mechanisms. These include upregulation of the AR, expression of AR splice variants that are constitutively active, or mutations in the AR ligand-binding domain.[12]
Q4: What are the known off-target effects of this compound?
A4: Currently, there is limited publicly available information on the specific off-target effects of this compound. However, some CYP17A1 inhibitors have been shown to interact with other cytochrome P450 enzymes.[13] If you observe unexpected phenotypes in your experiments, it is worth considering the possibility of off-target activities.
Troubleshooting Guide
Unexpected Result 1: Decreased Potency of this compound in Long-Term Cell Culture Experiments
-
Possible Cause: Development of resistance in the cancer cell line.
-
Troubleshooting Steps:
-
Verify Cell Line Identity: Confirm the identity of your cell line using short tandem repeat (STR) profiling.
-
Assess AR Expression: Check for changes in androgen receptor expression levels (both mRNA and protein) in your treated cells compared to vehicle-treated controls.
-
Sequence AR: Sequence the androgen receptor gene in your resistant cell line to check for mutations that may affect this compound binding.
-
Investigate Bypass Pathways: Explore the activation of alternative signaling pathways that could bypass the need for AR signaling.
-
Unexpected Result 2: Inconsistent Efficacy in Animal Models
-
Possible Cause 1: Issues with drug formulation and administration.
-
Troubleshooting Steps:
-
Check Formulation: Ensure that this compound is fully solubilized in the vehicle and does not precipitate upon administration.
-
Verify Dosing: Double-check your calculations for dose and administration volume.
-
-
Possible Cause 2: Induction of drug metabolism.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If possible, perform a limited pharmacokinetic study in your animal model to measure the plasma concentration of this compound over time after single and multiple doses.
-
Assess CYP Enzyme Induction: Analyze liver samples from treated animals for increased expression or activity of CYP enzymes, particularly CYP3A4.
-
Unexpected Result 3: Discrepancy Between In Vitro and In Vivo Results
-
Possible Cause: Poor bioavailability or rapid metabolism of this compound in vivo.
-
Troubleshooting Steps:
-
Review Preclinical Data: Note that while preclinical studies in monkeys showed dose-proportional pharmacokinetics, the human Phase I trial revealed a decrease in exposure at higher doses with repeated dosing.[7][8][10] This highlights a species difference in metabolism that may also be relevant to your animal model.
-
Consider Alternative Dosing Regimens: Explore different dosing schedules (e.g., more frequent, lower doses) to try and maintain a more consistent plasma concentration.
-
Quantitative Data
Table 1: In Vitro Potency of this compound
| Target/Assay | IC50 Value |
| Androgen Receptor (AR) | 80 nM |
| CYP17A1 Enzyme | 22 nM |
Table 2: Summary of Pharmacokinetic Findings from Phase I Clinical Trial (DUALIDES/NCT02344017)
| Dose | Observation on Day 8 of Repeated Dosing |
| 50 mg twice daily | AUC and Cmax increased with dose up to 300 mg. |
| 100 mg twice daily | AUC and Cmax increased with dose up to 300 mg. |
| 200 mg twice daily | AUC was lower on Day 8 compared to Day 1. |
| 300 mg twice daily | AUC was lower on Day 8 compared to Day 1. |
| 500 mg twice daily | AUC was lower on Day 8 compared to Day 1. |
Experimental Protocols
Cell Proliferation (MTT) Assay
-
Cell Plating: Seed prostate cancer cells (e.g., LNCaP, VCaP) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in the appropriate vehicle (e.g., DMSO) and then dilute further in cell culture medium.
-
Cell Treatment: Remove the growth medium from the cells and add 100 µL of the this compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plates for the desired experimental duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Androgen Receptor Competitive Binding Assay
-
Cytosol Preparation: Prepare rat prostate cytosol as a source of androgen receptors.
-
Assay Setup: In a 96-well plate, add a fixed concentration of a radiolabeled androgen (e.g., [3H]-DHT) and varying concentrations of this compound.
-
Incubation: Add the cytosol preparation to each well and incubate to allow competitive binding to occur.
-
Separation: Separate the receptor-bound from free radioligand using a method such as dextran-coated charcoal or filtration.
-
Quantification: Measure the amount of receptor-bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of inhibition of radioligand binding against the concentration of this compound.
In Vitro CYP17A1 Inhibition Assay
-
Enzyme Source: Use human recombinant CYP17A1 enzyme or human adrenal microsomes.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, a suitable buffer, and a substrate for CYP17A1 (e.g., progesterone or pregnenolone).
-
Inhibition: Add varying concentrations of this compound to the reaction mixture.
-
Incubation: Incubate the mixture at 37°C for a specified time.
-
Metabolite Analysis: Stop the reaction and extract the steroids. Analyze the formation of the product (e.g., 17α-hydroxyprogesterone) using LC-MS/MS.
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of inhibition of product formation against the concentration of this compound.
In Vivo Prostate Cancer Xenograft Study
-
Cell Preparation: Culture a human prostate cancer cell line (e.g., VCaP) and harvest the cells during the logarithmic growth phase.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously inject a suspension of the cancer cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation and measure tumor volume regularly using calipers.
-
Treatment: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer this compound (e.g., by oral gavage) and vehicle to the respective groups.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Visualizations
Caption: Dual mechanism of action of this compound.
References
- 1. Discovery and development of this compound: A Novel nonsteroidal compound for the treatment of castration-resistant prostate cancer by blocking the androgen receptor and inhibiting CYP17A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. science.rsu.lv [science.rsu.lv]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a Novel Dual Inhibitor of CYP17A1 and Androgen Receptor: Early Results from Phase I Dose Escalation in Men with Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens | PLOS One [journals.plos.org]
- 12. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Optimizing ODM-204 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with ODM-204. The information is designed to address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting dose for this compound in a mouse xenograft model?
A preclinical study in a murine VCaP xenograft model used an oral dose of 50 mg/kg/day.[1] However, optimal dosage can be model-dependent. It is advisable to perform a pilot study with a dose-response range to determine the most effective and well-tolerated dose for your specific model.
Q2: We are observing lower than expected efficacy in our VCaP xenograft model. What are the possible reasons?
Several factors could contribute to lower-than-expected efficacy:
-
Drug Formulation and Administration: Ensure proper formulation and consistent oral administration. Inconsistent dosing can lead to suboptimal drug exposure.
-
Tumor Model Variability: The VCaP xenograft model can exhibit variability in growth rates and androgen sensitivity. Ensure your control groups are behaving as expected.
-
Drug Metabolism: Mice can have a high rate of metabolism for certain compounds. Consider assessing pharmacokinetic parameters in your mouse strain.
-
Mechanism of Resistance: Although this compound targets both androgen synthesis and the androgen receptor, tumors can develop resistance mechanisms. Consider analyzing downstream markers of androgen receptor signaling to confirm target engagement.
Q3: What is the dual mechanism of action of this compound?
This compound is a nonsteroidal compound that functions as a dual inhibitor of both the cytochrome P450 17A1 (CYP17A1) enzyme and the androgen receptor (AR).[1][2][3][4] By inhibiting CYP17A1, it blocks the synthesis of androgens, including testosterone and dihydrotestosterone (DHT).[1][2][3][4] By directly antagonizing the AR, it prevents any remaining androgens from activating the receptor and promoting tumor growth.[2][3]
Q4: Are there any known issues with the pharmacokinetics of this compound that we should be aware of?
Yes, the clinical development of this compound was halted due to unfavorable pharmacokinetic properties in humans.[3] Specifically, a decrease in steady-state plasma concentrations was observed with repeated dosing at higher dose levels (200 mg and above).[5][6][7] This was contrary to what was observed in preclinical monkey studies.[5] While this was a clinical finding, it is a critical piece of information for researchers to consider, as it may suggest the potential for auto-induction of metabolism, which could also occur in preclinical models with prolonged dosing.
Q5: What vehicle can be used for the oral formulation of this compound in mice?
While the specific vehicle for this compound in the preclinical studies is not explicitly stated in the provided search results, a common vehicle for oral gavage of similar compounds in mouse xenograft models is a suspension of 1% carboxymethyl cellulose, 0.1% Tween-80, and 5% DMSO in water .[4] It is recommended to assess the solubility and stability of this compound in the chosen vehicle before initiating in vivo studies.
Data Presentation
Table 1: Preclinical In Vivo Dosing of this compound
| Species | Model | Dose | Route of Administration | Key Findings | Reference |
| Mouse | VCaP Xenograft | 50 mg/kg/day | Oral | Significantly reduced tumor growth. | [1] |
| Rat | Human Chorionic Gonadotropin-treated | Not specified | Oral | Dose-dependently inhibited steroid production. Potentiated the effects of an LHRH agonist. | [2] |
| Cynomolgus Monkey | Sexually Mature Male | 10-30 mg/kg (single dose) | Oral | Dose-dependently inhibited adrenal and testicular steroid production. | [2][3] |
Table 2: Clinical Dosing of this compound (Phase I/II DUALIDES Trial)
| Dose Level | Route of Administration | Frequency | Key Observations | Reference |
| 50 mg | Oral | Twice Daily | Generally well-tolerated. | [5][8] |
| 100 mg | Oral | Twice Daily | Generally well-tolerated. | [5][8] |
| 200 mg | Oral | Twice Daily | Decreased steady-state concentrations on Day 8 vs. Day 1. | [5][6][7] |
| 300 mg | Oral | Twice Daily | Dose-dependent increase in AUC up to this dose. | [5][6] |
| 500 mg | Oral | Twice Daily | Decreased steady-state concentrations observed. | [5][7][8] |
Experimental Protocols
Protocol: VCaP Xenograft Model for Efficacy a ssessment of Orally Administered this compound
This protocol is a representative methodology based on studies using the VCaP xenograft model with similar orally administered androgen receptor signaling inhibitors.
1. Cell Culture:
- VCaP cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Animal Model:
- Male severe combined immunodeficient (SCID) or similar immunocompromised mice (e.g., NOD-SCID) are used, typically at 6-8 weeks of age.
- Animals are housed in a pathogen-free environment with ad libitum access to food and water.
3. Tumor Implantation:
- VCaP cells are harvested during the logarithmic growth phase and resuspended in a 1:1 mixture of serum-free media and Matrigel.
- Approximately 5 x 10^6 cells in a volume of 100-200 µL are injected subcutaneously into the flank of each mouse.
4. Tumor Growth Monitoring and Treatment Initiation:
- Tumor growth is monitored 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
- When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
- This compound is formulated in an appropriate vehicle (e.g., 1% carboxymethyl cellulose, 0.1% Tween-80, 5% DMSO in water) for oral administration.
- Treatment is administered daily via oral gavage at the desired dose (e.g., 50 mg/kg). The control group receives the vehicle only.
5. Efficacy Evaluation:
- Tumor volume and body weight are measured throughout the study.
- At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).
- Blood samples can be collected for pharmacokinetic analysis and measurement of serum biomarkers like prostate-specific antigen (PSA).
- Intratumoral androgen levels can also be assessed to confirm the pharmacodynamic effect of this compound.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Dual inhibitory action of this compound on androgen synthesis and receptor signaling.
Caption: Standard workflow for assessing this compound efficacy in a VCaP xenograft model.
References
- 1. info.taconic.com [info.taconic.com]
- 2. Discovery and development of this compound: A Novel nonsteroidal compound for the treatment of castration-resistant prostate cancer by blocking the androgen receptor and inhibiting CYP17A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzalutamide and CXCR7 inhibitor combination treatment suppresses cell growth and angiogenic signaling in castration‐resistant prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. This compound, a Novel Dual Inhibitor of CYP17A1 and Androgen Receptor: Early Results from Phase I Dose Escalation in Men with Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Managing Off-target Effects of ODM-204 in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing potential off-target effects of ODM-204 in cell line experiments. Given that comprehensive public data on the specific off-target profile of this compound is limited, this resource focuses on empowering researchers to identify, validate, and mitigate these effects in their own experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known on-targets?
This compound is a nonsteroidal dual inhibitor of the Androgen Receptor (AR) and Cytochrome P450 17A1 (CYP17A1).[1][2][3] Its mechanism of action is to simultaneously block androgen signaling and the biosynthesis of androgens, making it a candidate for the treatment of castration-resistant prostate cancer (CRPC).[4][5]
Q2: Are there any known off-target effects of this compound?
Currently, there is no publicly available, comprehensive kinome-wide or proteome-wide profiling data that definitively lists the off-target interactions of this compound. Clinical trials have reported some adverse effects, including fatigue, nausea, and changes in appetite, but these have not been directly linked to specific molecular off-targets.[1][2][6][7][8] Therefore, it is crucial for researchers to empirically determine the off-target profile of this compound within their specific cellular models.
Q3: Why am I observing a phenotype in my cells that is inconsistent with AR and CYP17A1 inhibition?
If you observe unexpected cellular effects, it is possible they are due to off-target interactions. This could manifest as changes in cell morphology, proliferation rates, or signaling pathways that are not directly regulated by AR or androgen synthesis. It is recommended to perform a series of validation experiments to investigate potential off-target effects.
Q4: What is the first step I should take to investigate a suspected off-target effect?
A dose-response experiment is a critical first step. If the unexpected phenotype occurs at a much higher concentration than that required to inhibit AR and CYP17A1, it is more likely to be an off-target effect. Compare the IC50 for your observed phenotype with the known on-target IC50 values for this compound.
Q5: How can I confirm that the observed effect is not due to the solvent or other experimental conditions?
Always include a vehicle control (e.g., DMSO) in your experiments at the same concentration used to dissolve this compound. This will help you to distinguish between compound-specific effects and effects caused by the solvent.
Troubleshooting Guide
This guide provides a systematic approach to identifying and managing potential off-target effects of this compound in your cell line experiments.
Issue 1: Unexpected Cell Viability or Proliferation Changes
You are treating your cell line (e.g., a non-prostate cancer cell line) with this compound and observe a significant decrease in cell viability, which is not expected based on AR or CYP17A1 inhibition.
| Possible Cause | Suggested Action | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide activity screen (e.g., using a commercial service). 2. Analyze the phosphorylation status of key signaling kinases (e.g., AKT, ERK, JNK) via Western blot. | 1. Identification of specific off-target kinases inhibited by this compound. 2. A change in the phosphorylation of unexpected kinases would suggest off-target activity. |
| Induction of cellular stress pathways | 1. Assess markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) by Western blot. 2. Measure markers of DNA damage (e.g., γH2AX) by immunofluorescence or Western blot. | 1. An increase in apoptotic or DNA damage markers would indicate off-target-induced cytotoxicity. |
| Compound precipitation at high concentrations | 1. Visually inspect the culture medium for any signs of precipitation after adding this compound. 2. Determine the solubility of this compound in your specific cell culture medium. | 1. Adjusting the compound concentration to below its solubility limit should mitigate non-specific effects. |
Issue 2: Alterations in a Signaling Pathway Unrelated to AR or Steroidogenesis
You observe changes in a signaling pathway (e.g., altered protein expression or phosphorylation) that is not known to be downstream of AR or affected by changes in androgen levels.
| Possible Cause | Suggested Action | Expected Outcome |
| Direct binding to an upstream receptor or enzyme in the pathway | 1. Perform a Cellular Thermal Shift Assay (CETSA) to assess direct binding of this compound to proteins in cell lysate. 2. Use affinity-based proteomics to pull down interacting proteins. | 1. A thermal shift in a specific protein upon this compound treatment would indicate direct binding. 2. Identification of proteins that directly interact with this compound. |
| Indirect pathway modulation | 1. Use a more specific inhibitor for the suspected off-target protein to see if it phenocopies the effect of this compound. 2. Perform a rescue experiment by overexpressing a drug-resistant mutant of the suspected off-target. | 1. If the specific inhibitor replicates the effect, it strengthens the hypothesis of an off-target interaction. 2. Rescue of the phenotype would confirm the off-target interaction. |
Quantitative Data Summary
The following table summarizes the known on-target inhibitory concentrations of this compound. This data is crucial for designing experiments and for comparison with the concentrations at which off-target effects are observed.
| Target | Assay Type | IC50 / Ki | Reference |
| Androgen Receptor (AR) | Binding Affinity | Ki = 47 nM | [cite: ] |
| CYP17A1 | Enzyme Inhibition | IC50 = 22 nM | [9] |
| Androgen Receptor (AR) | Functional Assay | IC50 = 80 nM | [9] |
Experimental Protocols
Protocol 1: Kinome-Wide Off-Target Screening
Objective: To identify potential off-target kinases of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. For a broad-spectrum screen, a concentration of 1 µM is often used.
-
Kinase Panel: Engage a commercial kinase profiling service that offers a large panel of recombinant human kinases (e.g., Eurofins, Reaction Biology).
-
Assay Format: Typically, a radiometric or fluorescence-based assay is used to measure the enzymatic activity of each kinase in the presence of this compound or a vehicle control.
-
Data Analysis: The results are usually expressed as the percentage of remaining kinase activity compared to the vehicle control. A significant reduction in activity (e.g., >50% inhibition) for a kinase other than the intended target is considered a potential off-target hit.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To determine if this compound directly binds to a suspected off-target protein in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture the cell line of interest to ~80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control for a defined period (e.g., 1-2 hours).
-
Heating Gradient: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.
-
Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for the suspected off-target protein.
-
Data Analysis: Quantify the band intensities. A protein that is stabilized by this compound binding will remain in the soluble fraction at higher temperatures compared to the vehicle-treated control, resulting in a "thermal shift".
Signaling Pathways and Experimental Workflows
References
- 1. This compound, a Novel Dual Inhibitor of CYP17A1 and Androgen Receptor: Early Results from Phase I Dose Escalation in Men with Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. science.rsu.lv [science.rsu.lv]
- 3. Facebook [cancer.gov]
- 4. Discovery and development of this compound: A Novel nonsteroidal compound for the treatment of castration-resistant prostate cancer by blocking the androgen receptor and inhibiting CYP17A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Androgen Receptor Signaling Inhibition in Advanced Castration Resistance Prostate Cancer: What Is Expected for the Near Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting inconsistent ODM-204 experimental outcomes
Welcome to the technical support center for ODM-204. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound and to troubleshoot inconsistent outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, nonsteroidal, orally available small molecule inhibitor. It has a dual mechanism of action, functioning as both an androgen receptor (AR) antagonist and an inhibitor of the enzyme CYP17A1 (17α-hydroxylase/17,20-lyase).[1][2][3][4][5] This dual action is intended to comprehensively block androgen signaling in castration-resistant prostate cancer (CRPC) by both preventing the binding of androgens to the AR and inhibiting the synthesis of androgens like testosterone and dihydrotestosterone (DHT).[1][5]
Q2: In which experimental models has this compound been shown to be effective?
A2: Preclinical studies have demonstrated the efficacy of this compound in both in vitro and in vivo models. It has been shown to inhibit the proliferation of androgen-dependent human prostate cancer cell lines, such as VCaP and LNCaP.[1][2][5] In in vivo studies, this compound has been shown to significantly reduce tumor growth in murine xenograft models of CRPC.[1][2][5]
Q3: What are the known IC50 values for this compound?
A3: this compound has been reported to have IC50 values of 80 nM for the androgen receptor and 22 nM for the CYP17A1 enzyme.[4]
Q4: Have there been any clinical studies involving this compound?
A4: Yes, a Phase I/II clinical trial (DUALIDES, NCT02344017) was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in men with metastatic castration-resistant prostate cancer.[6][7][8]
Q5: What were the key findings from the clinical trials regarding this compound's pharmacokinetics?
A5: The DUALIDES trial found that while this compound was generally well-tolerated, it exhibited challenging pharmacokinetic properties.[6][9] Specifically, after repeated dosing, steady-state plasma concentrations of this compound were unexpectedly lower than after a single dose, particularly at higher dose levels.[6][8][9] This suggested a potential for metabolic auto-induction, which could lead to decreased drug exposure over time and posed challenges for its continued clinical development.[6]
Troubleshooting Inconsistent Experimental Outcomes
This section provides guidance on common issues that may lead to variability in your experimental results with this compound.
Issue 1: Lower than Expected Efficacy in In Vitro Cell-Based Assays
Possible Cause 1: Compound Stability and Solubility
-
Troubleshooting Steps:
-
Fresh Preparation: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles.
-
Solubility Check: After diluting the stock solution into your cell culture medium, visually inspect for any precipitation. If precipitation occurs, consider using a lower final concentration or a different formulation with solubility enhancers, if appropriate for your experimental system.
-
Incubation Time: For longer-term assays, consider the stability of the compound in aqueous media over the incubation period. It may be necessary to replenish the media with freshly diluted this compound periodically.
-
Possible Cause 2: Cell Line Characteristics
-
Troubleshooting Steps:
-
AR Expression Levels: Confirm the expression levels of the androgen receptor in your cell line using techniques like Western blotting or qPCR. The efficacy of this compound as an AR antagonist is dependent on the presence of the target.
-
Androgen Dependence: Ensure that the proliferation of your chosen cell line is indeed androgen-dependent. This can be tested by growing the cells in androgen-depleted media (e.g., using charcoal-stripped serum) and observing the effect on proliferation.
-
Cell Line Authentication: Periodically authenticate your cell lines to ensure they have not been misidentified or cross-contaminated.
-
Issue 2: High Variability in In Vivo Xenograft Studies
Possible Cause 1: Pharmacokinetic Variability and Auto-induction
-
Troubleshooting Steps:
-
Dosing Regimen: Based on clinical findings of decreased steady-state concentrations with repeated dosing, consider that a similar effect may occur in preclinical models.[6][8][9] This could lead to reduced efficacy over the course of a long-term study.
-
Pharmacokinetic Analysis: If feasible, perform satellite pharmacokinetic studies in a subset of your animals to determine the plasma concentrations of this compound over time with your chosen dosing regimen. This can help to correlate drug exposure with anti-tumor activity.
-
Dose and Schedule Optimization: It may be necessary to adjust the dose or dosing schedule to maintain adequate drug exposure.
-
Possible Cause 2: Tumor Model Heterogeneity
-
Troubleshooting Steps:
-
Tumor Implantation Site: Ensure consistency in the site of tumor cell implantation, as this can affect tumor growth rates and vascularization.
-
Initial Tumor Size: Start treatment when tumors have reached a consistent, pre-defined size across all animals in the study.
-
Animal Health: Monitor the general health of the animals, as factors such as stress or infection can influence experimental outcomes.
-
Issue 3: Discrepancy Between AR Antagonism and CYP17A1 Inhibition Readouts
Possible Cause: Assay-Specific Conditions
-
Troubleshooting Steps:
-
AR Antagonism Assays (e.g., PSA secretion): Ensure that the assay is performed in the presence of an androgen (e.g., DHT) to stimulate AR activity, which can then be antagonized by this compound. The concentration of the androgen used should be optimized.
-
CYP17A1 Inhibition Assays (e.g., steroidogenesis): These assays typically use a substrate for CYP17A1 (e.g., progesterone or pregnenolone). Ensure that the substrate concentration and incubation time are optimized for your specific experimental system. The expression of CYP17A1 in the chosen cell line or tissue should also be confirmed.
-
Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Reference |
| Androgen Receptor (AR) | 80 | [4] |
| CYP17A1 | 22 | [4] |
Table 2: this compound Phase I Clinical Trial Dose Escalation Levels
| Cohort | Dose Level (Twice Daily) | Reference |
| 1 | 50 mg | [6][10] |
| 2 | 100 mg | [6][10] |
| 3 | 200 mg | [6][10] |
| 4 | 300 mg | [6][10] |
| 5 | 500 mg | [6][10] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
-
Cell Seeding: Seed androgen-dependent prostate cancer cells (e.g., VCaP or LNCaP) in 96-well plates at a predetermined optimal density in their standard growth medium. Allow the cells to attach overnight.
-
Medium Change: The next day, replace the medium with medium containing charcoal-stripped fetal bovine serum to create an androgen-depleted environment.
-
Treatment: Prepare serial dilutions of this compound in the charcoal-stripped medium. Also prepare a vehicle control (e.g., DMSO) and a positive control (e.g., enzalutamide). Add the treatments to the appropriate wells. To assess the AR antagonist activity, a set of wells should also be treated with an androgen (e.g., 1 nM DHT) in the presence and absence of this compound.
-
Incubation: Incubate the plates for a period of 3 to 6 days, depending on the doubling time of the cell line.
-
Proliferation Assessment: Measure cell proliferation using a standard method such as the MTS assay or by direct cell counting.
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of this compound relative to the vehicle control and determine the IC50 value.
Protocol 2: In Vivo Tumor Xenograft Study
-
Cell Preparation: Harvest prostate cancer cells (e.g., VCaP) from culture, wash with sterile PBS, and resuspend in a suitable medium for injection (e.g., a mixture of medium and Matrigel).
-
Animal Implantation: Subcutaneously inject the cell suspension into the flank of male immunodeficient mice.
-
Tumor Growth Monitoring: Monitor the animals for tumor formation. Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Once tumors reach a specified average size (e.g., 100-200 mm³), randomize the animals into treatment groups (e.g., vehicle control, this compound at various doses).
-
Drug Administration: Administer this compound orally at the predetermined dose and schedule. The vehicle should be administered to the control group.
-
Monitoring: Continue to monitor tumor volume and animal body weight throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker studies).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the efficacy of this compound.
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Discovery and development of this compound: A Novel nonsteroidal compound for the treatment of castration-resistant prostate cancer by blocking the androgen receptor and inhibiting CYP17A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. urotoday.com [urotoday.com]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. This compound, a Novel Dual Inhibitor of CYP17A1 and Androgen Receptor: Early Results from Phase I Dose Escalation in Men with Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. science.rsu.lv [science.rsu.lv]
Improving the stability of ODM-204 in solution
Welcome to the technical support center for ODM-204. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable handling and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a nonsteroidal dual inhibitor of both the androgen receptor (AR) and the CYP17A1 enzyme.[1][2] Its dual-action mechanism involves blocking the androgen receptor with high affinity and specificity, and inhibiting CYP17A1, a crucial enzyme in the synthesis of androgens like testosterone.[2] This combined action effectively dampens androgenic signaling, which is critical for the growth of certain cancer cells, particularly in castration-resistant prostate cancer (CRPC).[1][2][3]
Q2: What are the basic physicochemical properties of this compound?
This compound is a hydrophobic molecule. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₁F₃N₄ | [Vertex AI Search] |
| Molecular Weight | 374.40 g/mol | [Vertex AI Search] |
| Appearance | Solid crystalline compound | [4] |
| Solubility | Soluble in DMSO, insoluble in water | [Vertex AI Search] |
Q3: How should I prepare a stock solution of this compound?
Due to its hydrophobicity, this compound should be dissolved in an organic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. For best practices on preparing stock solutions, please refer to the detailed protocol in the Troubleshooting Guide section.
Q4: How should I store the solid compound and its stock solution?
Proper storage is crucial to maintain the integrity of this compound.
| Form | Storage Condition | Duration |
| Solid (lyophilized powder) | -20°C or -80°C, protected from light | Long-term |
| DMSO Stock Solution | -20°C or -80°C in small, single-use aliquots | Up to 3-6 months |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into volumes suitable for single experiments.
Q5: I observed precipitation when diluting my this compound DMSO stock into aqueous media. What should I do?
Precipitation is a common issue with hydrophobic compounds like this compound when they are introduced into an aqueous environment. This is often due to "solvent shock." Please refer to the "Troubleshooting Precipitation" section for a step-by-step guide to resolve this issue.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solution (e.g., Cell Culture Media)
Precipitation can lead to inaccurate dosing and potential cellular toxicity. The following workflow can help you troubleshoot and prevent this issue.
Troubleshooting Workflow for this compound Precipitation
References
- 1. This compound, a Novel Dual Inhibitor of CYP17A1 and Androgen Receptor: Early Results from Phase I Dose Escalation in Men with Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and development of this compound: A Novel nonsteroidal compound for the treatment of castration-resistant prostate cancer by blocking the androgen receptor and inhibiting CYP17A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound (EVT-1535262) [evitachem.com]
Potential mechanisms of resistance to ODM-204 in cancer cells
Technical Support Center: ODM-204 Resistance Mechanisms
This guide provides troubleshooting advice and experimental protocols for researchers investigating potential mechanisms of resistance to this compound in cancer cells. This compound is a novel, nonsteroidal dual-action compound designed for the treatment of castration-resistant prostate cancer (CRPC).[1][2] It functions by simultaneously inhibiting androgen biosynthesis via the CYP17A1 enzyme and directly antagonizing the androgen receptor (AR).[1][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound has a dual mechanism of action. It inhibits the CYP17A1 enzyme, which is critical for the production of androgens like testosterone, and it also acts as a high-affinity antagonist of the androgen receptor (AR), preventing AR activation and nuclear translocation.[1][2][3] This combined action is intended to potently suppress the AR signaling axis that drives the growth of most prostate cancers.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the most likely causes of this acquired resistance?
A2: Acquired resistance to AR-pathway inhibitors like this compound is a significant clinical challenge and can arise from several molecular changes. The most common mechanisms include:
-
On-Target AR Modifications: This includes point mutations in the AR ligand-binding domain (LBD), amplification of the AR gene leading to its overexpression, or the expression of constitutively active AR splice variants (e.g., AR-V7) that lack the LBD.
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to survive and proliferate, bypassing the need for AR signaling. A key example is the upregulation of the Glucocorticoid Receptor (GR), which can regulate a similar set of pro-survival genes.[5]
-
Changes in Steroid Metabolism: Alterations in the expression of other steroidogenic enzymes could create alternative pathways for androgen synthesis.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, reducing its intracellular concentration.
Q3: How can I confirm if my cell line has developed stable resistance to this compound?
A3: To confirm stable resistance, you should first perform a dose-response experiment to compare the IC50 (half-maximal inhibitory concentration) of your suspected resistant line to the parental, sensitive cell line. A significant increase (typically >5-fold) in the IC50 value suggests resistance. To confirm stability, conduct a "washout" experiment: culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50. If the IC50 remains elevated, the resistance is likely due to stable genetic or epigenetic changes.
Troubleshooting Guide 1: Investigating On-Target AR Modifications
Problem: My prostate cancer cell line (e.g., VCaP, LNCaP) shows a >10-fold increase in the IC50 for this compound after long-term culture with the drug.
Hypothesis 1: The resistant cells have a mutation in the Androgen Receptor gene.
-
Cell Culture and Genomic DNA Extraction:
-
Grow parental (sensitive) and this compound-resistant cells to ~80% confluency.
-
Harvest cells and extract genomic DNA using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit).
-
Quantify DNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).
-
-
PCR Amplification of AR Ligand-Binding Domain (LBD):
-
Design primers flanking the LBD of the human AR gene (exons 4-8).
-
Perform PCR using a high-fidelity polymerase to amplify the LBD from the genomic DNA of both parental and resistant cells.
-
-
Sanger Sequencing:
-
Purify the PCR products.
-
Send the purified products for bidirectional Sanger sequencing.
-
Align the resulting sequences with the reference human AR sequence (e.g., using BLAST or alignment software) to identify any point mutations. Pay close attention to mutations known to confer resistance to other antiandrogens, such as F876L.[6]
-
Hypothesis 2: The resistant cells overexpress the full-length AR or an AR splice variant.
-
Protein Analysis (Western Blot):
-
Prepare whole-cell lysates from parental and resistant cells.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the N-terminus of the AR (this will detect both full-length AR and splice variants like AR-V7).
-
Also, probe with an antibody specific to the C-terminus of the AR (which detects only full-length AR).
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Compare the band intensities between parental and resistant lines. A stronger band for full-length AR suggests amplification, while a band at a lower molecular weight (~80 kDa) with the N-terminal antibody only may indicate AR-V7 expression.
-
-
Gene Expression Analysis (RT-qPCR):
-
Extract total RNA from parental and resistant cells and synthesize cDNA.
-
Perform qPCR using primers specific for full-length AR and AR-V7.
-
Normalize expression levels to a stable housekeeping gene (e.g., GAPDH).
-
Calculate the fold-change in gene expression in resistant cells compared to parental cells.
-
Example Data Summary
| Cell Line | This compound IC50 | AR Mutation (LBD) | Full-Length AR Protein (Fold Change) | AR-V7 mRNA (Fold Change) |
| VCaP Parental | 15 nM | None | 1.0 | 1.0 |
| VCaP Resistant | 250 nM | F876L | 4.5 | 12.0 |
Troubleshooting Guide 2: Investigating Bypass Pathway Activation
Problem: My this compound resistant cells show no mutations or overexpression of the AR. What other mechanisms could be at play?
Hypothesis: The resistant cells have activated the Glucocorticoid Receptor (GR) pathway as a bypass mechanism.
-
Assess GR Expression (Western Blot & qPCR):
-
Use the protocols described above to compare the protein and mRNA expression levels of the Glucocorticoid Receptor (NR3C1) in parental versus resistant cells. A significant increase in the resistant line is indicative of a potential bypass track.
-
-
Functional Assay (GR Antagonism):
-
Treat the resistant cells with this compound alone, the GR antagonist (e.g., mifepristone) alone, and a combination of both drugs.
-
Perform a cell viability assay (e.g., CellTiter-Glo) after 72-96 hours.
-
If the combination of this compound and the GR antagonist significantly reduces cell viability compared to either agent alone, it strongly suggests that GR signaling is mediating resistance.
-
Example Data Summary
| Treatment (Resistant Cells) | Cell Viability (% of Untreated Control) |
| Vehicle (DMSO) | 100% |
| This compound (200 nM) | 85% |
| Mifepristone (1 µM) | 90% |
| This compound + Mifepristone | 35% |
Visualizations and Workflows
This compound Dual-Action Signaling Pathway
References
- 1. Discovery and development of this compound: A Novel nonsteroidal compound for the treatment of castration-resistant prostate cancer by blocking the androgen receptor and inhibiting CYP17A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Emerging Mechanisms of Resistance to Androgen Receptor Inhibitors in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of ODM-201, a new-generation androgen receptor inhibitor targeting resistance mechanisms to androgen signaling-directed prostate cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of ODM-204 and Enzalutamide in Prostate Cancer Therapy
A detailed examination of two distinct androgen receptor signaling inhibitors, ODM-204 and enzalutamide, reveals differing mechanisms of action and clinical trajectories in the treatment of prostate cancer. While enzalutamide is a well-established therapeutic agent, the development of this compound, a dual-action inhibitor, has been halted due to unfavorable pharmacokinetic properties.
This guide provides a comprehensive comparison of this compound and enzalutamide, focusing on their mechanisms, preclinical efficacy, and clinical data. The information is intended for researchers, scientists, and drug development professionals interested in the landscape of prostate cancer therapeutics.
Mechanism of Action: A Tale of Two Inhibitors
Enzalutamide and this compound both target the androgen receptor (AR) signaling pathway, a critical driver of prostate cancer growth. However, they do so through distinct mechanisms.
Enzalutamide is a potent second-generation nonsteroidal antiandrogen that acts as a comprehensive inhibitor of the AR signaling pathway.[1][2][3][4] Its multi-faceted mechanism involves:
-
Competitive inhibition of androgen binding: Enzalutamide binds to the ligand-binding domain of the AR with a higher affinity than natural androgens like dihydrotestosterone (DHT), thereby preventing receptor activation.[2][5]
-
Inhibition of nuclear translocation: It prevents the activated AR from moving from the cytoplasm into the nucleus.[1][2][4]
-
Impairment of DNA binding: Enzalutamide interferes with the ability of the AR to bind to androgen response elements (AREs) on DNA.[1][2]
-
Disruption of co-activator recruitment: It hinders the recruitment of co-activator proteins necessary for the transcription of androgen-dependent genes.[2]
This compound , in contrast, was developed as a novel nonsteroidal compound with a dual mechanism of action :[6][7][8]
-
Androgen receptor antagonism: Similar to enzalutamide, this compound is a potent inhibitor of the androgen receptor.[6] Preclinical studies have shown that it blocks AR action to a degree comparable to enzalutamide.[7]
-
CYP17A1 inhibition: this compound also inhibits the enzyme cytochrome P450 17A1 (CYP17A1).[6][7][9] CYP17A1 is a key enzyme in the biosynthesis of androgens, including testosterone and DHT, in the testes, adrenal glands, and prostate cancer cells.[6][8] By inhibiting this enzyme, this compound aims to reduce the production of androgens that can activate the AR.
The theoretical advantage of this compound's dual inhibition is the potential for a more complete shutdown of the AR signaling pathway by both blocking the receptor and reducing the available ligands.
Preclinical and Clinical Efficacy: A Comparative Overview
Direct head-to-head clinical trials comparing this compound and enzalutamide are not available due to the discontinuation of this compound's development. Therefore, this comparison is based on the available data for each compound.
This compound: Preclinical Promise and Clinical Challenges
Preclinical studies demonstrated the potential of this compound. In vitro, it inhibited the proliferation of androgen-dependent prostate cancer cell lines (VCaP and LNCaP).[6][7] In a VCaP xenograft mouse model, this compound significantly inhibited tumor growth.[6][7][10] Furthermore, it demonstrated potent inhibition of both AR and CYP17A1.[10]
A Phase I dose-escalation study (DUALIDES) in men with metastatic castration-resistant prostate cancer (mCRPC) showed that this compound was generally well-tolerated and exhibited preliminary anti-tumor activity, as evidenced by decreases in serum testosterone and prostate-specific antigen (PSA) levels.[11][12][13] However, the study also revealed that the pharmacokinetic properties of this compound, specifically a decrease in steady-state plasma concentrations at higher doses after repeated dosing, prevented its further development.[11][12]
| This compound Preclinical & Phase I Data | |
| In Vitro Activity | |
| CYP17A1 Inhibition (IC50) | 22 nM[9][10] |
| AR Binding Affinity (Ki) | 47 nM[10] |
| LNCaP Cell Proliferation Inhibition (IC50) | 170 nM[10] |
| VCaP Cell Proliferation Inhibition (IC50) | 280 nM[10] |
| In Vivo Activity (VCaP Xenograft) | |
| Tumor Growth Inhibition | 66%[10] |
| Phase I Clinical Trial (DUALIDES) | |
| Patient Population | Metastatic Castration-Resistant Prostate Cancer (mCRPC) |
| PSA Decrease (≥50%) | 13% of patients at 12 weeks[12][13] |
| Testosterone Decrease | Observed in most patients, confirming androgen deprivation[11] |
| Most Common Adverse Events | Fatigue, nausea, decreased appetite, diarrhea, vomiting[13] |
| Development Status | Halted due to unfavorable pharmacokinetics[12] |
Enzalutamide: A Clinically Validated Standard of Care
Enzalutamide has been extensively studied in numerous Phase III clinical trials and is a standard treatment for various stages of prostate cancer.
The PREVAIL trial demonstrated that in men with metastatic castration-resistant prostate cancer who had not received chemotherapy, enzalutamide significantly prolonged both radiographic progression-free survival and overall survival compared to placebo.[14][15][16] The TERRAIN trial showed that enzalutamide resulted in a significantly longer progression-free survival compared to bicalutamide in men with metastatic CRPC.[16]
The ARCHES trial established the benefit of adding enzalutamide to androgen deprivation therapy (ADT) in men with metastatic hormone-sensitive prostate cancer, showing a significant improvement in radiographic progression-free survival.[17] A five-year follow-up of the ARCHES study confirmed a significant increase in the chance of five-year survival for these patients.[17] The ENZARAD trial, however, did not show a significant metastasis-free survival benefit for adding enzalutamide to standard therapy in a broad population of men with high-risk localized prostate cancer, though a benefit was suggested in a subset of patients with nodal disease.[18]
The ENACT trial showed that enzalutamide monotherapy significantly reduced the risk of prostate cancer progression compared to active surveillance alone in patients with low- or intermediate-risk localized prostate cancer.[19]
| Enzalutamide Key Phase III Clinical Trial Data | |
| PREVAIL Trial (Chemotherapy-naïve mCRPC) | |
| Comparison | Enzalutamide vs. Placebo |
| Radiographic Progression-Free Survival | Median not reached in enzalutamide arm vs. 3.9 months in placebo arm[15] |
| Overall Survival | 29% reduction in risk of death with enzalutamide[14][15] |
| TERRAIN Trial (Metastatic CRPC) | |
| Comparison | Enzalutamide vs. Bicalutamide |
| Progression-Free Survival | Median 15.7 months with enzalutamide vs. 5.8 months with bicalutamide[16] |
| ARCHES Trial (Metastatic Hormone-Sensitive Prostate Cancer) | |
| Comparison | Enzalutamide + ADT vs. Placebo + ADT |
| Radiographic Progression-Free Survival | Significant improvement with enzalutamide + ADT |
| 5-Year Survival Rate | 66% with enzalutamide + ADT vs. 53% with ADT alone[17] |
| ENACT Trial (Low/Intermediate-Risk Localized Prostate Cancer on Active Surveillance) | |
| Comparison | Enzalutamide vs. Active Surveillance |
| Risk of Progression | 46% reduction with enzalutamide[19] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of the presented data.
This compound Preclinical and Phase I Study Methodology
-
In Vitro Assays:
-
CYP17A1 Inhibition Assay: The inhibitory effect of this compound on CYP17A1 was assessed using human and rat testicular microsomes and a human adrenal cortex cell line. The concentration of this compound required to inhibit 50% of the enzyme's activity (IC50) was determined.[10]
-
AR Binding and Transactivation Assays: The affinity of this compound for the androgen receptor was determined using cells stably transfected with the full-length human AR and an androgen-responsive reporter gene. Assays for AR nuclear translocation and the transactivation of mutant ARs were also conducted.[10]
-
Cell Proliferation Assays: The effect of this compound on the growth of androgen-dependent prostate cancer cell lines (LNCaP and VCaP) was measured to determine its anti-proliferative activity.[10]
-
-
In Vivo Xenograft Model:
-
Androgen-dependent VCaP cells were subcutaneously implanted into male mice. Once tumors were established, mice were treated with an oral dose of 50 mg/kg/day of this compound. Tumor growth was monitored and compared to a control group to assess anti-tumor activity.[10]
-
-
DUALIDES Phase I Trial:
-
This was an open-label, dose-escalation study in patients with progressive mCRPC. Patients received increasing doses of this compound (from 50 to 500 mg twice daily) to determine the maximum tolerated dose and to evaluate its safety, pharmacokinetics, and preliminary anti-tumor activity. Efficacy was assessed by monitoring serum PSA and testosterone levels, as well as through imaging of lesions.[11][13]
-
Enzalutamide Clinical Trial Methodology (PREVAIL Trial Example)
-
Study Design: A multinational, randomized, double-blind, placebo-controlled, phase III trial.
-
Patient Population: 1,717 men with metastatic castration-resistant prostate cancer who had not received chemotherapy.
-
Randomization: Patients were randomly assigned in a 1:1 ratio to receive either 160 mg of enzalutamide orally once daily or a placebo. All patients continued androgen-deprivation therapy.
-
Primary Endpoints: Radiographic progression-free survival and overall survival.
-
Secondary Endpoints: Time to initiation of cytotoxic chemotherapy, time to first skeletal-related event, and quality of life.
-
Assessments: Tumor responses were assessed by imaging (CT and bone scans) at regular intervals. PSA levels were also monitored.
Conclusion
In comparing this compound and enzalutamide, we see a contrast between a promising preclinical concept and a clinically validated therapeutic. This compound's dual inhibition of both the androgen receptor and androgen synthesis via CYP17A1 represented a rational and potentially more effective strategy for targeting the AR signaling axis. Preclinical data supported this hypothesis. However, the unfavorable pharmacokinetic profile of this compound identified in early clinical development prevented its further investigation and potential realization in the clinic.[12]
Enzalutamide, through its robust and multi-pronged inhibition of the androgen receptor, has demonstrated significant clinical benefit across various stages of prostate cancer, leading to its established role as a standard of care.[14][17][19] The extensive body of clinical evidence from large-scale Phase III trials underscores its efficacy and manageable safety profile.
For researchers and drug developers, the story of this compound serves as a critical reminder that a promising mechanism of action and preclinical efficacy do not always translate to a viable clinical candidate. Pharmacokinetic properties are a crucial determinant of a drug's success. The continued success of enzalutamide highlights the therapeutic value of potent and comprehensive androgen receptor inhibition in the management of prostate cancer. Future research may explore other dual-action inhibitors with more favorable pharmacokinetic profiles or novel combinations to further improve outcomes for patients with prostate cancer.
References
- 1. urology-textbook.com [urology-textbook.com]
- 2. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 3. Enzalutamide: targeting the androgen signalling pathway in metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Discovery and development of this compound: A Novel nonsteroidal compound for the treatment of castration-resistant prostate cancer by blocking the androgen receptor and inhibiting CYP17A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Facebook [cancer.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
- 12. science.rsu.lv [science.rsu.lv]
- 13. ascopubs.org [ascopubs.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Enzalutamide Improves Survival in Patients with Metastatic Prostate Cancer - NCI [cancer.gov]
- 16. Two trials show efficacy for enzalutamide in prostate cancer - ecancer [ecancer.org]
- 17. Enzalutamide Helps Extend Life for Men with Advanced Prostate Cancer | Duke Health [corporate.dukehealth.org]
- 18. oncologynewscentral.com [oncologynewscentral.com]
- 19. Enzalutamide Monotherapy vs Active Surveillance in Patients With Low-risk or Intermediate-risk Localized Prostate Cancer: The ENACT Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Analysis: ODM-204 vs. Abiraterone Acetate in Castration-Resistant Prostate Cancer
In the landscape of therapeutic development for castration-resistant prostate cancer (CRPC), targeting the androgen receptor (AR) signaling axis remains a cornerstone of treatment strategies. This guide provides a detailed, data-driven comparison of two distinct CYP17A1 inhibitors: ODM-204, a novel non-steroidal dual inhibitor of both the androgen receptor and CYP17A1, and abiraterone acetate, a well-established, potent, and irreversible steroidal inhibitor of CYP17A1. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, preclinical efficacy, and clinical findings.
Executive Summary
This compound emerged as a promising therapeutic agent with a unique dual mechanism of action, targeting both androgen synthesis and the androgen receptor directly.[1][2][3] Preclinical studies highlighted its potential. However, its clinical development was halted due to unfavorable pharmacokinetic properties observed in a Phase I trial.[4][5] In contrast, abiraterone acetate, the prodrug of abiraterone, has successfully navigated clinical development and is a widely used treatment for advanced prostate cancer.[6][7][8][9] Abiraterone effectively suppresses androgen production in the testes, adrenal glands, and within the tumor microenvironment.[10] This guide will dissect the available data to provide a clear, comparative analysis of these two agents.
Mechanism of Action
This compound is a non-steroidal compound that exhibits a dual inhibitory function. It potently inhibits the CYP17A1 enzyme, a critical component in the androgen biosynthesis pathway, and simultaneously acts as an antagonist of the androgen receptor.[1][2][3] This dual action is intended to provide a more comprehensive blockade of the androgen signaling pathway.
Abiraterone acetate is a steroidal prodrug that is converted in vivo to its active metabolite, abiraterone.[6][7] Abiraterone is a selective and irreversible inhibitor of CYP17A1, which has two key enzymatic activities: 17α-hydroxylase and 17,20-lyase.[6][11] By inhibiting both activities, abiraterone effectively blocks the synthesis of androgens, including testosterone and dihydrotestosterone (DHT).[6][12]
Signaling Pathway Diagrams
Caption: Comparative mechanism of action of this compound and abiraterone.
Preclinical Data Comparison
The following tables summarize the available preclinical data for this compound and abiraterone.
Table 1: In Vitro Potency
| Parameter | This compound | Abiraterone | Reference |
| CYP17A1 IC50 | 22 nM | 15 nM (17,20-lyase) | [6][13] |
| 2.5 nM (17α-hydroxylase) | [6] | ||
| Androgen Receptor IC50 | 80 nM | N/A (Partial antagonist) | [6][14] |
| Androgen Receptor Ki | 47 nM | N/A | [13] |
| Cell Proliferation IC50 (LNCaP) | 170 nM | Data not directly comparable | [13] |
| Cell Proliferation IC50 (VCaP) | 280 nM | Data not directly comparable | [13] |
Table 2: In Vivo Efficacy in Xenograft Models
| Model | Treatment | Outcome | Reference |
| VCaP Xenograft | This compound (50 mg/kg/day) | 66% tumor growth inhibition | [13] |
| VCaP Xenograft | Abiraterone Acetate | Significant tumor growth inhibition | [15] |
Clinical Data Overview
Direct head-to-head clinical trials comparing this compound and abiraterone acetate are not available. The clinical development of this compound was terminated after a Phase I study.[4][5]
Table 3: this compound Phase I Clinical Trial (DUALIDES)
| Parameter | Result | Reference |
| Study Population | 23 patients with metastatic CRPC | [16] |
| Dose Range | 50-500 mg twice daily | [16] |
| PSA Response (≥50% decrease at 12 weeks) | 13% of patients | [1][4] |
| Testosterone Suppression | Observed, confirming androgen deprivation | [17] |
| Key Limitation | Unfavorable pharmacokinetics (decreasing steady-state concentrations) | [4][5] |
| Most Common Adverse Events | Fatigue, nausea, decreased appetite, diarrhea, vomiting | [16] |
Table 4: Abiraterone Acetate Pivotal Clinical Trials
| Trial | Patient Population | Comparator | Primary Endpoint | Result | Reference |
| COU-AA-301 | mCRPC post-chemotherapy | Prednisone + Placebo | Overall Survival | 14.8 vs 10.9 months (HR 0.65) | [8] |
| COU-AA-302 | Chemotherapy-naïve mCRPC | Prednisone + Placebo | Radiographic PFS & Overall Survival | rPFS: Not reached vs 8.3 months (HR 0.43) OS: Not reached vs 27.2 months (HR 0.75) | [18] |
| LATITUDE | High-risk metastatic hormone-naïve prostate cancer | ADT + Placebo | Overall Survival & Radiographic PFS | OS: Not reached vs 34.7 months (HR 0.62) rPFS: 33.0 vs 14.8 months (HR 0.47) | [19][20] |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of these compounds are outlined below.
CYP17A1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against human CYP17A1 enzyme activity.
Methodology:
-
Enzyme Source: Human CYP17A1 enzyme is typically expressed in a recombinant system, such as baculovirus-infected insect cells (e.g., Sf9) or E. coli, and purified. Microsomes from these cells are often used as the enzyme source.
-
Substrate: A fluorescent or radiolabeled substrate for either the 17α-hydroxylase or 17,20-lyase activity is used. For example, [3H]-progesterone for the hydroxylase activity or [3H]-17-hydroxypregnenolone for the lyase activity.
-
Incubation: The reaction mixture contains the enzyme source, the substrate, NADPH (as a cofactor), and varying concentrations of the inhibitor (this compound or abiraterone). The incubation is carried out at 37°C for a specified time.
-
Detection: The reaction is stopped, and the product is separated from the substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The amount of product formed is quantified by measuring radioactivity or fluorescence.
-
Data Analysis: The percentage of enzyme inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
Caption: Workflow for a CYP17A1 inhibition assay.
Androgen Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound to the androgen receptor.
Methodology:
-
Receptor Source: The androgen receptor is typically obtained from cytosolic extracts of tissues rich in AR, such as the rat prostate, or from cells overexpressing human AR.
-
Radioligand: A radiolabeled androgen, such as [3H]-mibolerone or [3H]-R1881, is used as the ligand that binds to the AR.
-
Competitive Binding: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., this compound).
-
Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Conclusion
This compound, with its innovative dual-targeting approach, demonstrated promising preclinical activity, suggesting that simultaneously inhibiting androgen synthesis and the androgen receptor could be an effective strategy in CRPC.[1][2] However, the clinical development of this compound was halted due to pharmacokinetic challenges, precluding a direct comparison with established therapies in later-phase trials.[4][5]
Abiraterone acetate, on the other hand, has a well-defined and potent mechanism of action as a CYP17A1 inhibitor.[6][7] Its efficacy and safety have been robustly established in multiple large-scale clinical trials, leading to its approval and widespread use in the treatment of advanced prostate cancer.[8][9][18][19]
While a direct head-to-head clinical comparison is not possible, the available data suggest that both compounds are potent inhibitors of androgen synthesis. This compound's additional anti-AR activity represented a rational therapeutic concept. The divergent clinical trajectories of these two molecules underscore the critical importance of favorable pharmacokinetic and safety profiles in the successful development of novel oncology drugs. For researchers, the story of this compound provides valuable insights into the challenges of drug development, even for compounds with a strong preclinical rationale. Abiraterone acetate remains a benchmark for CYP17A1 inhibition in the treatment of prostate cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and development of this compound: A Novel nonsteroidal compound for the treatment of castration-resistant prostate cancer by blocking the androgen receptor and inhibiting CYP17A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. science.rsu.lv [science.rsu.lv]
- 5. This compound, a Novel Dual Inhibitor of CYP17A1 and Androgen Receptor: Early Results from Phase I Dose Escalation in Men with Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Abiraterone acetate - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. FDA approves abiraterone acetate in combination with prednisone for high-risk metastatic castration-sensitive prostate cancer | FDA [fda.gov]
- 10. How ZYTIGA® Works | ZYTIGA® (abiraterone acetate) [zytigahcp.com]
- 11. CYP17A1 inhibitor - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Abiraterone acetate? [synapse.patsnap.com]
- 13. ascopubs.org [ascopubs.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. ascopubs.org [ascopubs.org]
- 17. researchgate.net [researchgate.net]
- 18. onclive.com [onclive.com]
- 19. Abiraterone Acetate Provided Significant Clinical Benefit in Patients with High-Risk Metastatic Hormone-Naïve Prostate Cancer (mHNPC), Improving Overall Survival and Radiographic Progression-Free Survival [jnj.com]
- 20. emjreviews.com [emjreviews.com]
Navigating Resistance: A Comparative Analysis of ODM-204 and Other Androgen Receptor Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of castration-resistant prostate cancer (CRPC) treatment is continually evolving, with a focus on overcoming resistance to androgen receptor (AR) targeted therapies. ODM-204, a novel dual inhibitor of the AR and CYP17A1, emerged as a promising therapeutic candidate. Although its clinical development was halted due to pharmacokinetic properties, its unique dual-action mechanism provides valuable insights into strategies for combating resistance. This guide offers a comparative analysis of preclinical data on this compound and other AR inhibitors, with a focus on potential cross-resistance mechanisms.
Mechanism of Action: A Dual Approach
This compound distinguishes itself from other AR inhibitors through its dual mechanism of action. It not only directly antagonizes the androgen receptor but also inhibits CYP17A1, a key enzyme in androgen biosynthesis.[1][2][3] This two-pronged attack on the AR signaling pathway theoretically offers a more comprehensive suppression of androgen-driven tumor growth.
Below is a diagram illustrating the dual inhibitory action of this compound on the androgen receptor signaling pathway.
Caption: Dual inhibition of androgen synthesis and AR signaling by this compound.
Comparative Preclinical Efficacy
Direct cross-resistance studies involving this compound and other AR inhibitors in resistant cell lines have not been extensively published. However, preclinical data provides insights into its potential efficacy in scenarios of resistance driven by AR mutations.
In Vitro Activity
This compound has demonstrated potent inhibition of both wild-type and mutant ARs. The following table summarizes the inhibitory concentrations (IC50) of this compound against various AR forms and prostate cancer cell lines.
| Target | This compound IC50 | Reference |
| Enzyme/Receptor | ||
| CYP17A1 | 22 nM | [1] |
| Wild-Type AR (Binding Affinity Ki) | 47 nM | [1] |
| AR Mutants (Nuclear Translocation) | ||
| AR T877A | 95 nM | [1] |
| AR W741L | 277 nM | [1] |
| AR F876L | 6 nM | [1] |
| Prostate Cancer Cell Lines (Proliferation) | ||
| LNCaP (AR T877A) | 170 nM | [1] |
| VCaP (Wild-Type AR amplification) | 280 nM | [1] |
The potent activity of this compound against the F876L mutation is noteworthy, as this mutation is known to confer resistance to second-generation AR inhibitors like enzalutamide and apalutamide. This suggests that this compound could potentially overcome certain forms of acquired resistance.
In Vivo Antitumor Activity
In a VCaP xenograft model of castration-resistant prostate cancer, this compound demonstrated significant antitumor activity. One study reported that this compound showed superior tumor growth inhibition compared to enzalutamide or abiraterone as single agents, or their combination.
| Treatment Group | Tumor Growth Inhibition | Reference |
| This compound | 66% | [1] |
| Enzalutamide | Not specified, but less than this compound | |
| Abiraterone | Not specified, but less than this compound | |
| Enzalutamide + Abiraterone | Not specified, but less than this compound |
This head-to-head comparison in a relevant preclinical model underscores the potential of a dual-inhibition strategy.
Experimental Protocols
Cell Proliferation Assay (LNCaP and VCaP)
The following diagram outlines a general workflow for assessing the effect of AR inhibitors on prostate cancer cell proliferation.
Caption: Workflow for in vitro cell proliferation assays.
Detailed Methodology:
-
Cell Culture: LNCaP and VCaP cells are cultured in appropriate media (e.g., RPMI-1640 for LNCaP, DMEM for VCaP) supplemented with fetal bovine serum (FBS).
-
Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Androgen Deprivation: Prior to treatment, cells are typically cultured in a medium containing charcoal-stripped FBS to remove androgens.
-
Treatment: Cells are treated with a range of concentrations of the test compounds (e.g., this compound, enzalutamide) in the presence of a synthetic androgen like R1881 to stimulate AR activity.
-
Incubation: Plates are incubated for a period of 72 to 120 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTS assay, which measures mitochondrial activity.
-
Data Analysis: The results are used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50).
VCaP Xenograft Model
The following diagram illustrates the general workflow for an in vivo xenograft study.
Caption: Workflow for in vivo VCaP xenograft studies.
Detailed Methodology:
-
Animal Model: Male immunodeficient mice (e.g., NOD-SCID) are castrated to create a low-androgen environment.
-
Cell Implantation: VCaP cells are suspended in a suitable matrix (e.g., Matrigel) and injected subcutaneously into the flanks of the mice.
-
Tumor Establishment: Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³).
-
Treatment Groups: Mice are randomized into different treatment groups, including a vehicle control and groups receiving this compound, enzalutamide, abiraterone, or combinations thereof.
-
Drug Administration: The drugs are typically administered daily via oral gavage.
-
Monitoring: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated. Body weight is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed, and the percentage of tumor growth inhibition is calculated relative to the control group.
Discussion and Future Perspectives
The preclinical data on this compound suggests that a dual-inhibition strategy targeting both the AR and androgen synthesis could be a powerful approach to overcoming resistance to current AR-targeted therapies. Its activity against the F876L AR mutation, which confers resistance to other AR inhibitors, is particularly promising.
However, the lack of extensive cross-resistance studies is a significant gap in our understanding. Future research should focus on directly comparing this compound and other AR inhibitors in cell lines engineered to be resistant to enzalutamide, apalutamide, or darolutamide. Investigating the genomic and transcriptomic changes in these resistant models upon treatment with this compound could further elucidate its mechanisms of action and potential for overcoming resistance.
While the clinical development of this compound was discontinued, the lessons learned from its preclinical evaluation remain highly relevant. The concept of dual AR and CYP17A1 inhibition continues to be an attractive strategy, and the data on this compound can inform the development of future agents with more favorable pharmacokinetic profiles. A deeper understanding of the cross-resistance profiles of different AR inhibitors is crucial for designing rational treatment sequences and combination therapies to improve outcomes for patients with CRPC.
References
A Comparative Guide to Biomarkers for Assessing ODM-204 Treatment Response in Castration-Resistant Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for assessing the treatment response of ODM-204, a novel dual inhibitor of CYP17A1 and the androgen receptor (AR), with alternative therapies for metastatic castration-resistant prostate cancer (mCRPC). The information is compiled from preclinical studies and clinical trial data to support research and development in this field.
Introduction to this compound and its Mechanism of Action
This compound is an investigational, orally administered, nonsteroidal agent that uniquely combines two mechanisms of action to combat mCRPC. It inhibits the enzyme CYP17A1, which is crucial for androgen biosynthesis, thereby reducing the production of testosterone and dihydrotestosterone (DHT).[1][2][3] Simultaneously, it acts as a potent antagonist of the androgen receptor, blocking the signaling pathway that drives prostate cancer cell growth.[1][2][3] This dual action aims to provide a more comprehensive suppression of androgen-dependent signaling.
Biomarkers for Assessing Treatment Response
Several biomarkers are crucial for evaluating the efficacy of this compound and comparing its performance with other AR-targeted therapies like abiraterone acetate and enzalutamide.
Serum Prostate-Specific Antigen (PSA)
PSA is a well-established biomarker for monitoring prostate cancer progression and response to therapy. A significant decrease in serum PSA levels is indicative of a positive treatment response.
Serum Testosterone
Given that this compound inhibits androgen synthesis, monitoring serum testosterone levels is a direct measure of its pharmacodynamic effect. Effective treatment should lead to a significant and sustained suppression of testosterone to castrate levels.
Circulating Tumor Cells (CTCs)
The enumeration of CTCs in peripheral blood is a prognostic biomarker in mCRPC. A decrease in CTC count following treatment is associated with a more favorable prognosis. The CellSearch® system is an FDA-cleared method for CTC enumeration.
Androgen Receptor Splice Variant 7 (AR-V7)
The detection of AR-V7 in CTCs is a predictive biomarker of resistance to AR-targeted therapies like abiraterone and enzalutamide. Its relevance for predicting resistance to the dual-acting this compound is an area of active investigation.
Comparative Performance of this compound and Alternatives
The following tables summarize the performance of this compound, abiraterone acetate, and enzalutamide based on key biomarkers from clinical trials.
Table 1: Comparison of PSA Response Rates
| Treatment | Clinical Trial | Patient Population | PSA Response Rate (≥50% decline) | Citation(s) |
| This compound | DUALIDES (Phase I) | mCRPC | 13% at 12 weeks | [2][4][5] |
| Abiraterone Acetate | COU-AA-301 | mCRPC (post-docetaxel) | 29.5% | [6] |
| Enzalutamide | AFFIRM | mCRPC (post-docetaxel) | 52.1% (in patients with lung metastases), 35.1% (in patients with liver metastases) | [7] |
Table 2: Comparison of Testosterone Suppression
| Treatment | Clinical Trial/Study | Patient Population | Effect on Serum Testosterone | Citation(s) |
| This compound | DUALIDES (Phase I) & Preclinical | mCRPC & Animal Models | Significant suppression of serum testosterone.[2][4][5] Preclinical studies showed dose-dependent inhibition of testicular and adrenal steroid production.[3] | [2][3][4][5] |
| Abiraterone Acetate | Retrospective Study | mCRPC | Maintained testosterone levels below castration levels in 94.6% of patients. | [8] |
| Enzalutamide | AFFIRM | mCRPC (post-docetaxel) | Patients had castrate levels of testosterone (<50 ng/dL) at baseline. | [7][9] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of these biomarkers.
Measurement of Serum Prostate-Specific Antigen (PSA) by ELISA
Principle: This is a solid-phase enzyme-linked immunosorbent assay (ELISA) based on the sandwich principle. The wells of a microtiter plate are coated with a monoclonal antibody specific for PSA. The serum sample is added, and any PSA present binds to the antibody. A second, enzyme-conjugated monoclonal antibody that recognizes a different epitope on the PSA molecule is then added. After washing to remove unbound reagents, a substrate solution is added, and the resulting color development is proportional to the amount of PSA in the sample.
Protocol:
-
Sample Preparation: Collect whole blood and allow it to clot. Separate the serum by centrifugation. Samples can be stored at 2-8°C for up to 24 hours or frozen at -20°C for longer-term storage.
-
Reagent Preparation: Bring all reagents to room temperature. Prepare working solutions of wash buffer and other reagents as per the kit instructions.
-
Assay Procedure:
-
Pipette 25 µL of standards, controls, and patient serum samples into the appropriate wells of the microtiter plate.
-
Add 100 µL of the assay buffer to each well.
-
Incubate for 60 minutes at room temperature with gentle shaking.
-
Wash the wells three times with 300 µL of working wash solution per well.
-
Add 100 µL of the anti-PSA-HRP conjugate to each well.
-
Incubate for 60 minutes at room temperature with gentle shaking.
-
Wash the wells three times as described previously.
-
Add 100 µL of TMB substrate solution to each well and incubate for 15 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
-
Data Analysis: Read the absorbance at 450 nm using a microplate reader. Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the PSA concentration of the patient samples from the standard curve.[10][11][12]
Measurement of Serum Testosterone by LC-MS/MS
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying testosterone in serum. The method involves protein precipitation, liquid-liquid extraction to isolate testosterone, followed by chromatographic separation and detection by mass spectrometry.
Protocol:
-
Sample Preparation:
-
To 100 µL of serum, add a deuterated testosterone internal standard.
-
Precipitate proteins by adding acetonitrile.
-
Perform a liquid-liquid extraction using a mixture of ethyl acetate and hexane to isolate the steroid fraction.
-
Evaporate the organic solvent and reconstitute the extract in a suitable buffer.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate testosterone from other components using a C18 reverse-phase column with a gradient of mobile phases (e.g., water and methanol/acetonitrile with formic acid).
-
Detect and quantify testosterone using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both testosterone and the internal standard.
-
-
Data Analysis: Generate a calibration curve using standards of known testosterone concentrations. Calculate the testosterone concentration in the patient samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[1][13][14][15]
Enumeration of Circulating Tumor Cells (CTCs) using the CellSearch® System
Principle: The CellSearch® system uses immunomagnetic separation to enrich for CTCs of epithelial origin from whole blood. The enriched cells are then fluorescently labeled and identified based on specific markers.
Protocol:
-
Blood Collection: Collect 7.5 mL of whole blood in a CellSave Preservative Tube. Samples are stable at room temperature for up to 96 hours.
-
Sample Preparation (Automated on the CELLTRACKS® AUTOPREP® System):
-
The blood sample is centrifuged to separate plasma and buffy coat.
-
Ferrofluid nanoparticles coated with antibodies against the epithelial cell adhesion molecule (EpCAM) are added to bind to CTCs.
-
A magnetic field is applied to separate the magnetically labeled CTCs from other blood components.
-
-
Immunofluorescent Staining:
-
The enriched cells are stained with:
-
Phycoerythrin (PE)-conjugated antibodies against cytokeratins (CK) 8, 18, and 19 to identify epithelial cells.
-
Allophycocyanin (APC)-conjugated antibodies against CD45 to identify and exclude leukocytes.
-
DAPI (4',6-diamidino-2-phenylindole) to stain the cell nucleus.
-
-
-
Analysis (on the CELLTRACKS ANALYZER II®):
-
The stained cells are transferred to a MagNest® cartridge, which holds them in a single focal plane for analysis.
-
The semi-automated fluorescence microscope scans the cartridge and captures images.
-
CTCs are identified as DAPI-positive, CK-positive, and CD45-negative events. An operator confirms the identification of CTCs.[16][17][18][19]
-
Detection of AR-V7 in CTCs by qRT-PCR
Principle: This method involves the enrichment of CTCs followed by the extraction of RNA and detection of AR-V7 mRNA using quantitative reverse transcription-polymerase chain reaction (qRT-PCR).
Protocol:
-
CTC Enrichment: Enrich CTCs from whole blood using an EpCAM-based method (e.g., CellSearch® or other immunomagnetic bead-based systems).
-
RNA Extraction: Lyse the enriched CTCs and extract total RNA using a commercially available kit optimized for small cell numbers.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR:
-
Perform real-time PCR using primers and a probe specific for the unique exon junction of the AR-V7 splice variant.
-
Include primers and a probe for a housekeeping gene (e.g., GAPDH) for normalization and a prostate epithelial cell marker (e.g., Keratin 19) to confirm the presence of CTCs.
-
-
Data Analysis: Determine the cycle threshold (Ct) values for AR-V7 and the reference genes. A sample is considered positive for AR-V7 if the Ct value is below a predetermined cutoff (e.g., ≤35 cycles) in at least two of three technical replicates.[20][21][22]
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Biomarker Assessment
References
- 1. Measurement of serum testosterone by LC–MS/MS [bio-protocol.org]
- 2. science.rsu.lv [science.rsu.lv]
- 3. Discovery and development of this compound: A Novel nonsteroidal compound for the treatment of castration-resistant prostate cancer by blocking the androgen receptor and inhibiting CYP17A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Novel Dual Inhibitor of CYP17A1 and Androgen Receptor: Early Results from Phase I Dose Escalation in Men with Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Abiraterone acetate for treatment of metastatic castration-resistant prostate cancer: final overall survival analysis of the COU-AA-301 randomised, double-blind, placebo-controlled phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzalutamide in Castration-Resistant Prostate Cancer Patients With Visceral Disease in the Liver and/or Lung: Outcomes From the Randomized Controlled Phase 3 AFFIRM Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical outcomes in patients with metastatic castrate-resistant prostate cancer treated with abiraterone with or without ongoing androgen deprivation therapy: A retrospective case-control study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzalutamide Prolongs Prostate Cancer Survival After Chemotherapy Fails | MDedge [mdedge.com]
- 10. ibl-america.com [ibl-america.com]
- 11. dbc-labs.com [dbc-labs.com]
- 12. pishtazteb.com [pishtazteb.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. Total testosterone quantitative measurement in serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dctd.cancer.gov [dctd.cancer.gov]
- 17. CELLSEARCH® | How does the CELLSEARCH® System work? [cellsearchctc.com]
- 18. documents.cellsearchctc.com [documents.cellsearchctc.com]
- 19. documents.cellsearchctc.com [documents.cellsearchctc.com]
- 20. Detection of Androgen Receptor Variant 7 (ARV7) mRNA Levels in EpCAM-Enriched CTC Fractions for Monitoring Response to Androgen Targeting Therapies in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Androgen receptor splice variant 7 in castration resistant prostate cancer treated with hormonal therapy: what is in the pipeline? - Chirra - Translational Cancer Research [tcr.amegroups.org]
- 22. researchgate.net [researchgate.net]
Comparative Analysis of ODM-204 and Other Second-Generation Androgen Receptor Inhibitors on AR Mutations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational drug ODM-204 with other notable second-generation androgen receptor (AR) inhibitors—enzalutamide, apalutamide, and darolutamide. The focus of this analysis is their respective efficacy against various androgen receptor mutations, a critical factor in the development of resistance to hormonal therapies in prostate cancer.
Introduction to this compound and its Unique Mechanism of Action
This compound is a novel, non-steroidal agent that exhibits a dual mechanism of action, distinguishing it from other second-generation antiandrogens. It functions as both a potent androgen receptor (AR) inhibitor and a cytochrome P450 17A1 (CYP17A1) enzyme inhibitor.[1][2] This dual activity is designed to simultaneously block the AR signaling pathway and inhibit the production of androgens, the primary drivers of prostate cancer growth. While showing promise in preclinical studies, the clinical development of this compound was ultimately halted due to its pharmacokinetic properties.[3]
Comparative Efficacy Against Androgen Receptor Mutations
The emergence of mutations in the ligand-binding domain (LBD) of the androgen receptor is a significant mechanism of resistance to antiandrogen therapies. These mutations can alter the receptor's structure, sometimes converting antagonists into agonists and thereby promoting tumor growth. This section compares the in vitro activity of this compound, enzalutamide, apalutamide, and darolutamide against key AR mutations.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the available quantitative data on the inhibitory potency of this compound and other second-generation antiandrogens against wild-type and mutant androgen receptors. It is important to note that the data are compiled from different studies using varied experimental assays, and direct comparison of absolute values should be approached with caution.
Table 1: Inhibitory Activity of this compound Against Wild-Type and Mutant Androgen Receptors
| Target | Assay Type | IC50 (nM) |
| AR (Wild-Type) | Nuclear Translocation | - |
| AR (T877A) | Nuclear Translocation | 95[1] |
| AR (W741L) | Nuclear Translocation | 277[1] |
| AR (F876L) | Nuclear Translocation | 6[1] |
| CYP17A1 | Enzymatic Assay | 22[1] |
Table 2: Comparative Inhibitory Activity of Second-Generation Antiandrogens
| Compound | Target | Assay Type | IC50 (nM) |
| Apalutamide | AR (Wild-Type) | Radioligand Binding | 150[4] |
| Darolutamide | Various AR Mutants | Reporter Gene Assay | Generally <200 |
Note on Comparative Data: A comprehensive study directly comparing the IC50 values of this compound, enzalutamide, apalutamide, and darolutamide across a wide panel of AR mutations using a standardized assay is not currently available in the public domain. The data presented here are from separate preclinical studies.
Key Findings on Specific AR Mutations
-
F876L Mutation: This mutation is a known mechanism of resistance to both enzalutamide and apalutamide, converting these antagonists into agonists.[5][6] Preclinical data indicates that this compound is a potent inhibitor of the F876L mutant AR, with an IC50 of 6 nM in a nuclear translocation assay.[1] Darolutamide has also been shown to act as a full antagonist against the F876L AR mutation.[4]
-
T877A and W741L Mutations: this compound demonstrated inhibitory activity against the T877A and W741L AR mutants, with IC50 values of 95 nM and 277 nM, respectively.[1]
-
Broad Activity of Darolutamide: One study evaluated the efficacy of darolutamide against a panel of 68 different AR mutants and found that it exhibited consistent and efficient inhibition against all characterized gain-of-function mutations.[7]
Experimental Methodologies
The following sections detail the general protocols for the key experiments cited in this guide. Specific parameters may vary between individual studies.
Androgen Receptor (AR) Nuclear Translocation Assay
This assay is used to determine a compound's ability to inhibit the movement of the androgen receptor from the cytoplasm into the nucleus, a critical step in AR signaling.
-
Cell Culture: Prostate cancer cell lines (e.g., LNCaP) are cultured in appropriate media. For assessing mutant AR activity, cells are transfected with plasmids expressing the specific AR mutant.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound) for a specified period.
-
Androgen Stimulation: Cells are then stimulated with an androgen, such as dihydrotestosterone (DHT), to induce AR nuclear translocation.
-
Immunofluorescence: After stimulation, cells are fixed, permeabilized, and stained with an antibody specific to the androgen receptor. A fluorescently labeled secondary antibody is used for visualization. Nuclear DNA is counterstained with a dye like DAPI.
-
Imaging and Analysis: Cells are imaged using fluorescence microscopy. The intensity of the AR-specific fluorescence in the nucleus versus the cytoplasm is quantified to determine the extent of nuclear translocation. The IC50 value, representing the concentration of the compound that inhibits 50% of AR nuclear translocation, is then calculated.
AR-Mediated Reporter Gene Assay
This assay measures the transcriptional activity of the androgen receptor in response to androgens and the inhibitory effect of antagonist compounds.
-
Cell Culture and Transfection: A suitable cell line (e.g., PC3) is co-transfected with two plasmids: one expressing the wild-type or a mutant androgen receptor, and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive element (ARE).
-
Compound and Androgen Treatment: Transfected cells are treated with various concentrations of the test compound, followed by stimulation with an androgen to activate the AR.
-
Luciferase Assay: After an incubation period, the cells are lysed, and the activity of the luciferase enzyme is measured using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the transcriptional activity of the AR. The inhibitory effect of the test compound is determined by the reduction in the luciferase signal compared to the androgen-stimulated control. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in AR transcriptional activity.[8]
CYP17A1 Inhibition Assay
This enzymatic assay evaluates the ability of a compound to inhibit the activity of the CYP17A1 enzyme, which is crucial for androgen synthesis.
-
Enzyme and Substrate Preparation: Recombinant human CYP17A1 enzyme is used. A specific substrate for the 17α-hydroxylase or 17,20-lyase activity of the enzyme is prepared.
-
Incubation: The enzyme is incubated with the substrate in the presence of varying concentrations of the inhibitor compound (e.g., this compound or abiraterone). The reaction is initiated by the addition of a cofactor such as NADPH.
-
Reaction Termination and Product Measurement: The enzymatic reaction is stopped after a defined time. The amount of product formed is quantified using methods like liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound. The IC50 value, representing the concentration at which the compound inhibits 50% of the enzyme's activity, is then determined.[9][10][11][12][13]
Visualizing Signaling Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the androgen receptor signaling pathway and a typical experimental workflow for evaluating AR antagonists.
Caption: Androgen Receptor Signaling Pathway.
Caption: Workflow for AR Antagonist Evaluation.
Conclusion
This compound represents a unique approach to targeting castration-resistant prostate cancer through its dual inhibition of both the androgen receptor and androgen synthesis. Preclinical data demonstrate its potent activity against wild-type AR and several clinically relevant AR mutations, including the F876L mutation that confers resistance to other second-generation antiandrogens like enzalutamide and apalutamide. Darolutamide also shows broad activity against a wide range of AR mutations. While the clinical development of this compound was discontinued, the preclinical findings underscore the potential of dual-action inhibitors and provide valuable insights for the ongoing development of novel therapies to overcome resistance in prostate cancer. Further head-to-head comparative studies with standardized assays are warranted to definitively establish the relative potency of these agents against a comprehensive panel of AR mutations.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Discovery and development of this compound: A Novel nonsteroidal compound for the treatment of castration-resistant prostate cancer by blocking the androgen receptor and inhibiting CYP17A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. science.rsu.lv [science.rsu.lv]
- 4. scienceopen.com [scienceopen.com]
- 5. Resistance Emerges to Second Generation Anti-Androgens in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A clinically relevant androgen receptor mutation confers resistance to second-generation antiandrogens enzalutamide and ARN-509 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Darolutamide (ODM201) Efficiency on Androgen Receptor Mutants Reported to Date in Prostate Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of prostate cancer cell lines for androgen receptor-mediated reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchnow-admin.flinders.edu.au [researchnow-admin.flinders.edu.au]
- 10. Slow-, Tight-Binding Inhibition of CYP17A1 by Abiraterone Redefines Its Kinetic Selectivity and Dosing Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
Independent Verification of ODM-204's Preclinical Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of ODM-204 with alternative androgen receptor (AR) pathway inhibitors. The data presented is collated from publicly available preclinical studies to facilitate independent verification and inform future research directions.
Data Presentation
The following tables summarize the key preclinical quantitative data for this compound and its comparators: enzalutamide, darolutamide, and abiraterone. These drugs represent different mechanisms of action within the androgen signaling pathway, providing a comprehensive comparative landscape.
Table 1: In Vitro Potency and Cellular Activity
| Compound | Target | Assay | Value | Cell Line |
| This compound | Androgen Receptor (AR) | Binding Affinity (Ki) | 47 nM | Rat Prostate Cytosol |
| CYP17A1 | Inhibition (IC50) | 22 nM | Human Testicular Microsomes | |
| Cell Proliferation | Inhibition (IC50) | 170 nM | LNCaP | |
| Cell Proliferation | Inhibition (IC50) | 280 nM | VCaP | |
| Enzalutamide | Androgen Receptor (AR) | Binding Affinity (Ki) | 86 nM[1] | - |
| Cell Proliferation | Inhibition (IC50) | ~5.6 µM[2] | LNCaP | |
| Cell Proliferation | Inhibition (IC50) | - | VCaP | |
| Darolutamide | Androgen Receptor (AR) | Binding Affinity (Ki) | 11 nM[1] | - |
| Cell Proliferation | Inhibition (IC50) | 5,260 nM[3] | LNCaP | |
| Cell Proliferation | Inhibition (IC50) | 410 nM[3] | VCaP | |
| Abiraterone | CYP17A1 (17α-hydroxylase) | Inhibition (IC50) | 2.9 nM[4][5] | - |
| CYP17A1 (17,20-lyase) | Inhibition (IC50) | 4 nM[4][5] | - | |
| Cell Proliferation | Inhibition (IC50) | - | LNCaP | |
| Cell Proliferation | Inhibition (IC50) | >10 µM | VCaP |
Table 2: In Vivo Efficacy in VCaP Xenograft Models
| Compound | Dosing | Tumor Growth Inhibition |
| This compound | 50 mg/kg/day (oral) | 66% |
| Enzalutamide | 10 mg/kg/day (oral gavage) | Significant reduction in tumor growth[6] |
| Darolutamide | 100 mg/kg (twice daily) | No significant antitumor efficacy at this dose[7] |
| Abiraterone | - | Data not readily available in a comparable format |
Note: Direct comparison of in vivo efficacy is challenging due to variations in experimental designs across different studies. The data presented reflects the reported outcomes in the respective publications.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below. These protocols are based on standard practices in the field and information extracted from the referenced literature.
1. Androgen Receptor (AR) Competitive Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test compound to the androgen receptor.
-
Methodology:
-
Receptor Source: Cytosolic lysates from the ventral prostates of castrated rats are prepared.
-
Radioligand: A radiolabeled androgen, typically [3H]-R1881 (methyltrienolone), is used as the tracer.
-
Competition: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated using methods like hydroxylapatite (HAP) slurry[8] or scintillation proximity assay (SPA)[9].
-
Detection: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of the test compound that displaces 50% of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
2. CYP17A1 Inhibition Assay
-
Objective: To measure the inhibitory potency (IC50) of a compound against the 17α-hydroxylase and 17,20-lyase activities of the CYP17A1 enzyme.
-
Methodology:
-
Enzyme Source: Human testicular microsomes or recombinant human CYP17A1 expressed in a suitable cell line are used.
-
Substrate: Radiolabeled pregnenolone or progesterone is used as the substrate.
-
Incubation: The enzyme is incubated with the substrate and NADPH in the presence of varying concentrations of the test compound.
-
Extraction: Steroids are extracted from the reaction mixture using an organic solvent.
-
Separation and Detection: The substrate and its hydroxylated and/or cleaved products are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The amount of each product is quantified by radioactivity measurement.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
-
3. Cell Proliferation Assay (MTT/WST-1)
-
Objective: To assess the effect of a compound on the proliferation of prostate cancer cell lines.
-
Methodology:
-
Cell Culture: Androgen-sensitive (LNCaP) or castration-resistant (VCaP) prostate cancer cells are seeded in 96-well plates and allowed to attach.
-
Treatment: Cells are treated with a range of concentrations of the test compound in a suitable growth medium, often supplemented with a synthetic androgen like R1881 to stimulate proliferation.
-
Incubation: The cells are incubated for a defined period (e.g., 4-6 days).
-
Reagent Addition: A tetrazolium salt solution (MTT or WST-1) is added to each well. Metabolically active cells reduce the tetrazolium salt into a colored formazan product.
-
Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-1).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is calculated from the dose-response curve.
-
4. VCaP Xenograft Model in Mice
-
Objective: To evaluate the in vivo antitumor efficacy of a compound in a castration-resistant prostate cancer model.
-
Methodology:
-
Cell Implantation: VCaP cells are mixed with Matrigel and subcutaneously injected into the flank of male immunodeficient mice (e.g., SCID or nude mice)[10].
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Castration: To mimic castration-resistant conditions, the mice are surgically castrated.
-
Treatment: Once tumors start to regrow after castration, mice are randomized into treatment and control groups. The test compound is administered orally or via another appropriate route at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume or weight in the treated group to the control group.
-
Mandatory Visualization
The following diagrams illustrate key aspects of this compound's mechanism and preclinical evaluation.
References
- 1. Darolutamide: A Review in Non-Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiopotentiation of enzalutamide over human prostate cancer cells as assessed by real-time cell monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Enzalutamide and CXCR7 inhibitor combination treatment suppresses cell growth and angiogenic signaling in castration‐resistant prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 10. Tumor Repression of VCaP Xenografts by a Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of ODM-204 and Other Dual-Action Inhibitors in Prostate Cancer Research
A comprehensive guide for researchers, scientists, and drug development professionals on the performance and experimental validation of dual-action inhibitors targeting the androgen receptor and CYP17A1.
In the landscape of therapies for castration-resistant prostate cancer (CRPC), the simultaneous inhibition of both the androgen receptor (AR) and the enzyme CYP17A1, a critical component in androgen biosynthesis, has emerged as a promising strategy. This guide provides a detailed comparative analysis of ODM-204, a novel nonsteroidal dual-action inhibitor, against other key inhibitors with similar mechanisms of action, including galeterone, seviteronel (VT-464), and the established CYP17A1 inhibitor, abiraterone. This analysis is supported by a compilation of quantitative experimental data, detailed methodologies of key experiments, and visualizations of relevant biological pathways and workflows.
Executive Summary
This compound is a potent, orally administered dual inhibitor of CYP17A1 and the androgen receptor.[1] Preclinical studies demonstrated its efficacy in inhibiting both androgen synthesis and AR signaling.[2] While it showed initial promise in early clinical trials for CRPC by reducing serum testosterone and prostate-specific antigen (PSA) levels, its development was ultimately halted due to unfavorable pharmacokinetic properties.[3] This guide places this compound in the context of other dual-action inhibitors, offering a data-driven comparison to inform future research and drug development in this critical area of oncology.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency of this compound and comparable dual-action inhibitors against their primary targets, the androgen receptor and the CYP17A1 enzyme.
Table 1: Androgen Receptor (AR) Antagonistic Activity
| Compound | Assay Type | Cell Line/System | IC50 / Ki | Reference |
| This compound | Competitive Binding | Rat prostate cytosol | Ki = 47 nM | [4] |
| Galeterone | Competitive Binding | HEK293 cells (WT-AR) | IC50 = 0.55 µM | [4] |
| Transcriptional Assay | CV1 cells (WT-AR) | IC50 = 0.77 µM | [4] | |
| Seviteronel (VT-464) | Competitive Binding | HEK293 cells (WT-AR) | IC50 = 4.86 µM | [4] |
| Transcriptional Assay | CV1 cells (WT-AR) | IC50 = 10.0 µM | [4] | |
| Abiraterone | Competitive Binding | HEK293 cells (WT-AR) | IC50 = 7.60 µM | [4] |
| Transcriptional Assay | CV1 cells (WT-AR) | IC50 = 9.42 µM | [4] | |
| Enzalutamide | Competitive Binding | HEK293 cells (WT-AR) | IC50 = 0.42 µM | [4] |
Table 2: CYP17A1 Enzyme Inhibitory Activity
| Compound | Enzyme Activity | Source | IC50 | Reference |
| This compound | - | Human testicular microsomes | 22 nM | [4] |
| Galeterone | 17,20-lyase | Human CYP17A1 (yeast microsomes) | 23 nM | [5] |
| 17α-hydroxylase | Human CYP17A1 (yeast microsomes) | 73 nM | [5] | |
| Seviteronel (VT-464) | 17,20-lyase | Human CYP17A1 | 69 nM | [1] |
| 17α-hydroxylase | Human CYP17A1 | 670 nM | [1] | |
| Abiraterone | 17,20-lyase | Human CYP17A1 (yeast microsomes) | 12 nM | [5] |
| 17α-hydroxylase | Human CYP17A1 (yeast microsomes) | 7 nM | [5] | |
| Orteronel | 17,20-lyase | Human CYP17A1 (yeast microsomes) | 64 nM | [5] |
| 17α-hydroxylase | Human CYP17A1 (yeast microsomes) | 348 nM | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro CYP17A1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the 17α-hydroxylase and 17,20-lyase activities of CYP17A1.
Materials:
-
Human testicular microsomes (source of CYP17A1)
-
[³H]-Progesterone or [³H]-17α-hydroxyprogesterone (substrate)
-
NADPH regenerating system
-
Test compounds (e.g., this compound, abiraterone)
-
Scintillation fluid and counter
Protocol:
-
Human testicular microsomes are incubated with a range of concentrations of the test compound.
-
The enzymatic reaction is initiated by the addition of the radiolabeled substrate ([³H]-progesterone for hydroxylase activity or [³H]-17α-hydroxyprogesterone for lyase activity) and an NADPH regenerating system.
-
The reaction is allowed to proceed at 37°C for a specified time.
-
The reaction is terminated, and the radiolabeled product is extracted.
-
The amount of product formed is quantified using liquid scintillation counting.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki or IC50) of a test compound to the androgen receptor.
Materials:
-
Rat ventral prostate cytosol (source of androgen receptor)
-
[³H]-R1881 (methyltrienolone), a synthetic, high-affinity AR ligand
-
Test compounds
-
Hydroxyapatite (HAP) slurry for separating bound from free radioligand
-
Scintillation fluid and counter
Protocol:
-
Rat ventral prostate cytosol is incubated with a fixed concentration of [³H]-R1881 and varying concentrations of the test compound.
-
The incubation is carried out at 4°C overnight to reach equilibrium.
-
The HAP slurry is added to the incubation mixture to adsorb the AR-ligand complexes.
-
The HAP is washed to remove unbound radioligand.
-
The amount of bound [³H]-R1881 is quantified by liquid scintillation counting of the HAP pellet.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]-R1881 (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
VCaP Prostate Cancer Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of a test compound in a human prostate cancer xenograft model.
Materials:
-
VCaP human prostate cancer cells
-
Male severe combined immunodeficient (SCID) mice
-
Matrigel
-
Test compounds and vehicle control
-
Calipers for tumor measurement
Protocol:
-
VCaP cells are mixed with Matrigel and injected subcutaneously into the flank of male SCID mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are then randomized into treatment and control groups.
-
The test compound is administered orally or via another appropriate route at a specified dose and schedule. The control group receives the vehicle.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = (length x width²)/2).
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor growth inhibition is calculated as the percentage difference in tumor volume or weight between the treated and control groups.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the action of dual-action inhibitors.
Caption: Androgen synthesis and signaling pathway with points of inhibition by dual-action inhibitors.
Caption: Workflow for preclinical evaluation of dual-action inhibitors.
References
- 1. ascopubs.org [ascopubs.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Androgen receptor antagonism drives cytochrome P450 17A1 inhibitor efficacy in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Androgen synthesis inhibitors in the treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of ODM-204 with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ODM-204 is a novel, non-steroidal small molecule characterized by its dual mechanism of action, targeting both the androgen receptor (AR) and the enzyme CYP17A1. While developed for the treatment of castration-resistant prostate cancer (CRPC), its clinical development was halted due to unfavorable pharmacokinetic properties. Consequently, there is a lack of direct experimental data assessing the synergistic effects of this compound in combination with standard chemotherapeutic agents.
This guide provides a comprehensive overview of the theoretical rationale for combining this compound or similar dual-acting inhibitors with chemotherapy, particularly taxanes like docetaxel. We will explore the intersecting molecular pathways, present data from analogous drug combinations, and provide detailed, actionable experimental protocols for researchers interested in investigating this potential synergy in a preclinical setting.
Introduction to this compound and the Rationale for Combination Therapy
This compound was designed to provide a comprehensive blockade of the androgen receptor signaling axis, which is a critical driver of prostate cancer growth and progression. It achieves this through two distinct mechanisms:
-
CYP17A1 Inhibition: this compound inhibits the CYP17A1 enzyme, which is essential for the synthesis of androgens, including testosterone and dihydrotestosterone (DHT), in both the testes and adrenal glands.
-
Androgen Receptor Antagonism: It directly binds to the androgen receptor, preventing androgens from activating it and initiating the downstream signaling that leads to cancer cell proliferation and survival.
Taxane-based chemotherapies, such as docetaxel and cabazitaxel, are a standard of care in advanced prostate cancer. Their primary mechanism of action is the stabilization of microtubules, which disrupts mitosis and leads to apoptotic cell death. However, a crucial secondary mechanism in prostate cancer is the disruption of microtubule-dependent trafficking of the androgen receptor to the nucleus, thereby inhibiting its function[1][2][3][4].
The convergence of this compound and taxanes on the AR pathway provides a strong theoretical basis for synergistic activity. Persistent AR signaling is a well-documented mechanism of resistance to taxane chemotherapy[5][6][7][8]. Therefore, a more complete shutdown of AR signaling with a dual inhibitor like this compound could potentially:
-
Sensitize cancer cells to the cytotoxic effects of chemotherapy.
-
Prevent or delay the onset of chemotherapy resistance.
-
Allow for lower, less toxic doses of chemotherapy to be used.
Comparative Performance of Similar Agent Combinations
While no clinical or preclinical studies have directly combined this compound with chemotherapy, extensive research has been conducted on combining other AR pathway inhibitors (ARPIs) with taxanes. The outcomes of these studies provide a valuable surrogate for understanding the potential of this therapeutic strategy.
| Combination | Cancer Stage | Key Findings | Reference |
| Abiraterone + Prednisone + ADT + Docetaxel | de novo Metastatic Castration-Sensitive Prostate Cancer (mCSPC) | The addition of abiraterone and prednisone to standard ADT and docetaxel significantly improved radiographic progression-free survival (rPFS). The median rPFS was approximately 2.5 years longer in the combination arm. | [9] |
| Abiraterone + Prednisone + Docetaxel | Metastatic Castration-Resistant Prostate Cancer (mCRPC), Chemotherapy-Naïve | The combination was deemed safe and tolerable. A high rate of PSA decline was observed (≥50% decline in 85.7% of patients), suggesting promising anti-tumor activity. | [10] |
| Apalutamide + ADT + Docetaxel | Metastatic Castration-Sensitive Prostate Cancer (mCSPC) | The ongoing ASPIRE clinical trial is investigating whether the addition of docetaxel to apalutamide and hormone therapy can improve overall survival in newly diagnosed mCSPC patients. | [11] |
These studies demonstrate a clear clinical benefit to co-targeting the AR signaling pathway while administering taxane chemotherapy, supporting the foundational hypothesis for investigating this compound in a similar context.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagram
The following diagram illustrates the dual inhibitory action of this compound on androgen synthesis and receptor activity, alongside the dual mechanism of taxane chemotherapy, highlighting the AR pathway as a point of convergence.
Experimental Workflow: In Vitro Synergy Assessment
This diagram outlines a typical workflow for assessing the synergistic effects of this compound and a chemotherapeutic agent in prostate cancer cell lines.
References
- 1. Impact of taxanes on androgen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. weillcornellgucancer.org [weillcornellgucancer.org]
- 3. Researchers Reveal Underlying Mechanism of Powerful Chemotherapy for Prostate Cancer Treatment | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 4. researchgate.net [researchgate.net]
- 5. Androgen receptor signalling impairs docetaxel efficacy in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Androgen receptor negatively regulates mitotic checkpoint signaling to induce docetaxel resistance in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholars.mssm.edu [scholars.mssm.edu]
- 9. targetedonc.com [targetedonc.com]
- 10. Phase 1b Study of Abiraterone Acetate Plus Prednisone and Docetaxel in Patients with Metastatic Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
Replicating Published ODM-204 Study Results: A Comparative Guide
This guide provides a detailed comparison of the published preclinical and clinical data for ODM-204, a dual inhibitor of the androgen receptor (AR) and the enzyme CYP17A1, developed for the treatment of castration-resistant prostate cancer (CRPC). The information is intended for researchers, scientists, and drug development professionals interested in understanding and potentially replicating the key findings of the this compound studies.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical and clinical studies of this compound.
Table 1: Preclinical Activity of this compound
| Parameter | Cell Line / Model | Result | Reference |
| Androgen Receptor (AR) Binding Affinity (Ki) | Rat Prostate Cytosol | 47 nM | [1] |
| CYP17A1 Inhibition (IC50) | Human Testicular Microsomes | 22 nM | [1][2] |
| AR Inhibition (IC50) | - | 80 nM | [2] |
| LNCaP Cell Proliferation Inhibition (IC50) | LNCaP | 170 nM | [1] |
| VCaP Cell Proliferation Inhibition (IC50) | VCaP | 280 nM | [1] |
| Tumor Growth Inhibition | VCaP Xenograft Model | 66% | [1] |
| AR(T877A) Mutant Transactivation Inhibition (IC50) | - | 95 nM | [1] |
| AR(W741L) Mutant Transactivation Inhibition (IC50) | - | 277 nM | [1] |
| AR(F876L) Mutant Transactivation Inhibition (IC50) | - | 6 nM | [1] |
Table 2: Phase I Clinical Trial (DUALIDES - NCT02344017) Results for this compound in mCRPC Patients [1][2][3][4]
| Parameter | Value |
| Number of Patients | 23 |
| Dose Levels (Twice Daily) | 50 mg, 100 mg, 200 mg, 300 mg, 500 mg |
| Median Age | 70 years (range: 57-84) |
| Median Baseline PSA | 46.5 ng/mL (range: 0.7-249.6) |
| Patients with any PSA Decrease | 30% (7 patients) |
| Median PSA Decrease | 47% (range: 2-99%) |
| Patients with ≥50% PSA Decrease at 12 Weeks | 13% (3 patients) |
| Most Common Treatment-Related Adverse Events (≥20%) | Fatigue (26%), Nausea (26%), Decreased Appetite (22%), Diarrhea (22%), Vomiting (22%) |
Experimental Protocols
Detailed methodologies for the key experiments cited in the this compound publications are outlined below.
1. Androgen Receptor (AR) Competitive Binding Assay
-
Objective: To determine the binding affinity of this compound to the androgen receptor.
-
Methodology:
-
Receptor Source: Rat prostate cytosolic lysates.
-
Radioligand: A radiolabeled androgen, such as [3H]-R1881.
-
Procedure: A competitive binding assay is performed where a constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor (this compound).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated using a method like dextran-coated charcoal or filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
-
2. CYP17A1 Inhibition Assay
-
Objective: To measure the inhibitory activity of this compound against the CYP17A1 enzyme.
-
Methodology:
-
Enzyme Source: Human testicular microsomes or a human adrenal cortex cell line (e.g., NCI-H295R).[1][5]
-
Substrate: A radiolabeled CYP17A1 substrate, such as [3H]-progesterone or [3H]-pregnenolone.
-
Procedure: The enzyme is incubated with the substrate in the presence of varying concentrations of this compound.
-
Reaction: The enzymatic reaction is allowed to proceed, leading to the formation of hydroxylated and/or lyase products.
-
Extraction: The steroid products are extracted from the reaction mixture.
-
Separation and Quantification: The products are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified by radioactivity measurement.
-
Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated.
-
3. Cell Proliferation Assay
-
Objective: To assess the effect of this compound on the growth of androgen-dependent prostate cancer cells.
-
Methodology:
-
Cell Lines: LNCaP and VCaP human prostate cancer cell lines.[1][6]
-
Culture Conditions: Cells are cultured in a charcoal-stripped medium to remove endogenous androgens, in the presence of a synthetic androgen (e.g., 0.1 nM R1881) to stimulate proliferation.[7]
-
Treatment: Cells are treated with increasing concentrations of this compound for a specified period (e.g., 4 days).[7]
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as WST-8 or MTS, which measures the metabolic activity of the cells.
-
Data Analysis: The concentration of this compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
-
4. VCaP Xenograft Model
-
Objective: To evaluate the in vivo antitumor activity of this compound.
-
Methodology:
-
Animal Model: Male severe combined immunodeficient (SCID) or other immunocompromised mice.
-
Tumor Implantation: VCaP cells are subcutaneously injected into the flanks of the mice.[8]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~100 mm³).[8]
-
Treatment: Mice are treated with this compound (e.g., 50 mg/kg/day, orally) or a vehicle control.[1]
-
Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Body weight and general health of the animals are also monitored.
-
Endpoint: The study is terminated after a predefined period or when tumors in the control group reach a certain size. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treated group to the control group.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its preclinical evaluation.
Caption: Dual mechanism of action of this compound.
Caption: Preclinical to clinical evaluation workflow for this compound.
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tumor Repression of VCaP Xenografts by a Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of ODM-204: A Guide for Laboratory Professionals
Disclaimer: This document provides recommended procedures for the proper disposal of ODM-204 based on its known chemical properties and general laboratory safety guidelines. An official Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations.
This compound is a nonsteroidal dual inhibitor of the androgen receptor and the CYP17A1 enzyme, and it has been evaluated in clinical trials for cancer treatment. Due to its biological activity, it should be handled with care, and waste should be considered potentially hazardous.
Key Properties of this compound
The following table summarizes the known physical and chemical properties of this compound relevant to its handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₁F₃N₄ | [1] |
| Molecular Weight | 374.4 g/mol | [1] |
| Appearance | Solid crystalline compound | [2] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Insoluble in water | [1] |
Step-by-Step Disposal Procedures for this compound
These procedures are intended for research laboratory settings and should be performed by trained personnel.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (Butyl rubber is recommended when working with DMSO).[3]
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard lab coat should be worn. For handling larger quantities or in case of potential aerosol generation, a disposable gown is recommended.
-
Respiratory Protection: If there is a risk of inhaling dust (from the solid compound), a NIOSH-approved respirator may be necessary.
Disposal of Unused Solid this compound
Unused or expired solid this compound must be disposed of as hazardous chemical waste.
-
Containerization: Place the solid this compound in its original container if possible. If not, use a clearly labeled, sealable, and chemically compatible container.
-
Labeling: Label the container as "Hazardous Waste" and clearly identify the contents: "this compound (solid)". Include the approximate quantity.
-
Storage: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.[4]
-
Pickup: Arrange for disposal through your institution's EHS department.
Disposal of this compound in DMSO Solution
Solutions of this compound in DMSO must be treated as hazardous organic solvent waste.
-
Collection: Collect all waste solutions containing this compound and DMSO in a dedicated, leak-proof, and properly vented waste container.
-
Labeling: Label the container as "Hazardous Waste" and list all components, for example: "this compound in Dimethyl Sulfoxide (DMSO)".
-
Storage: Store the container in a designated satellite accumulation area, away from heat and ignition sources, and segregated from incompatible waste streams (e.g., acids, oxidizers).[4][5]
-
Disposal: Contact your EHS department for pickup and disposal. Do not dispose of DMSO solutions down the drain.[5]
Disposal of Contaminated Labware
Disposable items contaminated with this compound should be handled as hazardous waste.
-
Sharps: Needles, syringes, and other sharps should be placed in a designated sharps container.
-
Solid Waste: Pipette tips, centrifuge tubes, and other contaminated disposables should be collected in a durable, sealed plastic bag or a designated solid waste container.
-
Labeling: Clearly label the bag or container as "Hazardous Waste" and indicate that it is contaminated with this compound.
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (one that dissolves this compound, like DMSO or ethanol) and then washing thoroughly. The initial rinsate must be collected and disposed of as hazardous chemical waste.
Spill Management
In the event of a spill:
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate: If the spill is large or involves a significant amount of dust, evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Wear appropriate PPE, including double gloves, a lab coat, and eye protection.
-
Containment: For a solid spill, gently cover with an absorbent material to avoid raising dust. For a liquid spill (in DMSO), absorb with a chemical spill pillow or other inert absorbent material.
-
Cleanup: Carefully collect the absorbed material and any contaminated debris using non-sparking tools. Place all cleanup materials in a sealed container.
-
Labeling and Disposal: Label the container as "Hazardous Waste - Spill Cleanup Material (this compound)" and arrange for disposal through your EHS department.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Researchers: A Guide to Handling ODM-204
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with investigational compounds like ODM-204. While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, this guide provides essential, immediate safety and logistical information based on best practices for handling potent, investigator-developed pharmaceutical compounds. This guidance is intended to supplement, not replace, institutional safety protocols and professional consultation.
This compound is a nonsteroidal dual inhibitor of the androgen receptor and the enzyme CYP17A1. Its mechanism of action, which involves modulating hormone pathways, underscores the need for careful handling to avoid unintended biological effects through occupational exposure.
Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Receiving and Unpacking | - Nitrile gloves (double-gloving recommended)- Lab coat- Safety glasses with side shields |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves (double-gloving recommended)- Disposable gown with closed cuffs- Safety glasses with side shields or chemical splash goggles- N95 respirator or higher in a ventilated enclosure (e.g., chemical fume hood or powder containment hood) |
| Solution Preparation and Handling | - Nitrile gloves (double-gloving recommended)- Disposable gown with closed cuffs- Chemical splash goggles- Work within a certified chemical fume hood |
| In Vitro / In Vivo Dosing | - Nitrile gloves (double-gloving recommended)- Lab coat or disposable gown- Safety glasses with side shields |
| Waste Disposal | - Nitrile gloves (double-gloving recommended)- Lab coat or disposable gown- Safety glasses with side shields |
Procedural Workflow for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical to minimize exposure risk.
Understanding the Biological Context: this compound Signaling Pathway
This compound's therapeutic effect is achieved by simultaneously blocking two key points in the androgen signaling pathway, which is crucial for the growth of certain cancers. This dual-action mechanism highlights its potency and the importance of preventing unintended exposure.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
